Product packaging for 1,1,1,2,2,3,3,3-Octachloropropane(Cat. No.:CAS No. 594-90-1)

1,1,1,2,2,3,3,3-Octachloropropane

Cat. No.: B3344085
CAS No.: 594-90-1
M. Wt: 319.6 g/mol
InChI Key: QQAHAGNPDBPSJP-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,3-Octachloropropane is a useful research compound. Its molecular formula is C3Cl8 and its molecular weight is 319.6 g/mol. The purity is usually 95%.
The exact mass of the compound Propane, octachloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Cl8 B3344085 1,1,1,2,2,3,3,3-Octachloropropane CAS No. 594-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,3-octachloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHAGNPDBPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208131
Record name Propane, octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-90-1
Record name Propane, octachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, octachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,2,2,3,3,3-Octachloropropane (CAS Number: 594-90-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for their determination, and insights into the synthesis and potential metabolic pathways of 1,1,1,2,2,3,3,3-octachloropropane.

Core Physicochemical Properties

This compound is a fully chlorinated propane derivative. At room temperature, it exists as a clear, white crystalline solid.[1] Its highly chlorinated nature imparts significant chemical stability and non-polar characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueUnitsReference(s)
Molecular Formula C₃Cl₈-[2]
Molecular Weight 319.66 g/mol [2]
CAS Number 594-90-1-[2]
Melting Point 160°C[1]
Boiling Point 266.4°C at 760 mmHg-
Density 1.888g/cm³-
Flash Point 112.7°C-
Vapor Pressure 0.0143mmHg at 25°C-
Refractive Index 1.558--
Water Solubility Insoluble (predicted)-[3][4]
LogP (Octanol/Water Partition Coefficient) 5.1-[2]

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound follows standardized laboratory procedures, many of which are outlined in the OECD Guidelines for the Testing of Chemicals.[5][6][7][8]

Methodologies for Key Experiments
ExperimentDetailed Methodology
Melting Point Determination A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is sealed at one end.[9][10][11][12] The capillary tube is then attached to a thermometer and placed in a calibrated melting point apparatus (e.g., Thiele tube with heating oil or a metal block heater).[9][10] The temperature is raised slowly (approximately 1-2°C per minute) near the expected melting point.[13] The melting range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample is liquid.[9][10] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[9]
Boiling Point Determination For a liquid, a small volume is placed in a test tube with an inverted capillary tube.[14][15][16][17][18] The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.[14][15] Alternatively, distillation can be used for larger quantities, where the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[15]
Density Determination The density of a solid can be determined using the buoyancy method (Archimedes' principle), where the sample is weighed in air and then in a liquid of known density.[19][20] For liquids, a pycnometer or a digital density meter can be used to accurately measure the mass of a known volume of the substance.[19][21][22]
Solubility Determination A qualitative assessment involves adding a small, measured amount of the solute to a specific volume of a solvent (e.g., water, ethanol, acetone) in a test tube at a controlled temperature.[3][23][24][25] The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.[3][4] Quantitative solubility can be determined by preparing a saturated solution, separating the undissolved solid, and measuring the concentration of the solute in the solution using techniques like gravimetry or spectroscopy.[4]

Synthesis Pathway

The synthesis of this compound can be achieved through the exhaustive free-radical chlorination of propane. This process involves the substitution of all hydrogen atoms with chlorine atoms. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. High temperatures or UV light are typically required to initiate the reaction.[26][27][28]

Synthesis_Pathway Propane Propane (C₃H₈) Propagation Propagation Steps (Radical Substitution) Propane->Propagation Chlorine Chlorine (Cl₂) Initiation Initiation (Heat/UV Light) Chlorine->Initiation Cl_Radical Chlorine Radical (Cl•) Initiation->Cl_Radical 2 Cl• Cl_Radical->Propagation Termination Termination Cl_Radical->Termination Partially_Chlorinated Partially Chlorinated Propanes Propagation->Partially_Chlorinated Repeated Cycles Octachloropropane This compound (C₃Cl₈) Propagation->Octachloropropane Partially_Chlorinated->Propagation Partially_Chlorinated->Termination Byproducts Byproducts Termination->Byproducts

Free-Radical Chlorination of Propane.

Potential Metabolic Pathways

While specific metabolic pathways for this compound are not extensively documented, the metabolism of other chlorinated alkanes suggests several potential biotransformation routes.[29][30][31] These pathways can lead to either detoxification or bioactivation to more toxic intermediates. The primary metabolic processes for highly chlorinated compounds involve cytochrome P450-mediated oxidation and reductive dehalogenation.[30]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Octachloropropane This compound (C₃Cl₈) Dehydrochlorination Dehydrochlorination Octachloropropane->Dehydrochlorination Reductive_Dechlorination Reductive Dechlorination Octachloropropane->Reductive_Dechlorination Oxidation Oxidation (CYP450) Octachloropropane->Oxidation Heptachloropropene Heptachloropropene Dehydrochlorination->Heptachloropropene Heptachloropropane Heptachloropropane Radical Reductive_Dechlorination->Heptachloropropane Chlorinated_Alcohols_Ketones Chlorinated Alcohols/Ketones Oxidation->Chlorinated_Alcohols_Ketones Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Heptachloropropene->Conjugation Toxicity Covalent Binding to Macromolecules (Toxicity) Heptachloropropane->Toxicity Chlorinated_Alcohols_Ketones->Conjugation Excretion Excretion Conjugation->Excretion

Potential Metabolic Fates of Octachloropropane.

References

physical and chemical properties of perchloropropane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Perchloropropane

Introduction

Perchloropropane, systematically known as octachloropropane, is a fully chlorinated hydrocarbon with the chemical formula C₃Cl₈. As a perchloroalkane, it is a derivative of propane where all hydrogen atoms have been substituted by chlorine atoms.[1] At room temperature, it exists as a clear, white crystalline solid.[1] First synthesized and characterized in 1875, octachloropropane has been a subject of interest in various chemical and material science applications, including as a model for studying crystalline plasticity.[1] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties of Perchloropropane

Octachloropropane is a crystalline solid with a hexagonal crystal structure.[1] A notable characteristic is its ability to be easily deformed under mechanical stress without losing its crystal structure, a property more commonly associated with metals.[1]

The key physical properties of perchloropropane are summarized in the table below. It is important to note that some of the available data is based on computational models and estimations.

PropertyValueUnitSource
Molecular Formula C₃Cl₈-[1]
Molecular Weight 319.66 g/mol
Appearance Clear white crystalline solid-[1]
Melting Point 160 (433.15)°C (K)[1]
Boiling Point 266.4 (539.55)°C (K) at 760 mmHg
Density 1.888g/cm³
Crystal Structure Hexagonal-[1]
Log of Water Solubility (Log10WS) -5.11-
Octanol/Water Partition Coefficient (LogPoct/wat) 4.901-

Chemical Properties and Reactivity

Perchloropropane is a relatively stable chlorinated alkane. Its reactivity is characterized by reactions that typically involve the cleavage of carbon-chlorine bonds under specific conditions.

Chemical Identifiers

IdentifierValue
IUPAC Name 1,1,1,2,2,3,3,3-Octachloropropane
Synonyms Perchloropropane, Propane octachloride
CAS Number 594-90-1
SMILES C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl
InChI Key QQAHAGNPDBPSJP-UHFFFAOYSA-N

Reactivity Profile

  • Reaction with Aluminum: When treated with aluminum in a diethyl ether solvent, octachloropropane undergoes dechlorination to yield various unsaturated perchlorocarbons. The primary product of this reaction is hexachloropropene (C₃Cl₆).[1][2]

  • Reactions with Metal Oxides: Octachloropropane reacts at atmospheric pressure with niobium pentoxide (Nb₂O₅) and tantalum pentoxide (Ta₂O₅) to produce the corresponding metal chlorides. It can also react with titanium dioxide (TiO₂) in the presence of the other two oxides, which can be utilized for the separation of TiO₂ from mixtures.[1][2]

  • Thermal Decomposition: At temperatures above 200°C, further reaction with chlorine can lead to the cleavage of the carbon-carbon backbone, resulting in the formation of carbon tetrachloride (CCl₄) and hexachloroethane (C₂Cl₆).[1][2]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a crystalline solid like octachloropropane is a key indicator of its purity. A common method for its determination is the capillary method.[3][4]

  • Sample Preparation: A small amount of the dry, finely powdered octachloropropane is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus: The capillary tube is placed in a melting point apparatus (such as a Thiele tube with a high-boiling point oil or a modern digital instrument with a heated metal block) alongside a calibrated thermometer.[3][7]

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[7]

Boiling Point Determination (General Protocol)

For solids that are stable at their boiling point, the boiling point can be determined using methods like the distillation method or the capillary method (Siwoloboff's method).[8][9]

  • Distillation Method: A simple distillation is performed with at least 5 mL of the substance. The temperature at which the liquid and vapor are in equilibrium at a given atmospheric pressure is recorded as the boiling point.[8][9]

  • Capillary Method: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The setup is heated, and as the substance is heated past its boiling point, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10]

Chemical Synthesis and Reactions Visualization

Synthesis of Perchloropropane

Octachloropropane can be synthesized by the exhaustive chlorination of propane or partially chlorinated propanes. One established method involves the reaction of partially chlorinated propane with iodine trichloride.[1][2] Alternatively, it can be produced by reacting with chlorine at high pressure or with photo-activation, ensuring the temperature is maintained below 200°C to prevent degradation into smaller perchloroalkanes.[1][2]

Reaction of Perchloropropane with Aluminum

The reaction of octachloropropane with aluminum is a key chemical transformation. The following diagram illustrates the logical flow of this reaction, which proceeds through the formation of hexachloropropene and can lead to further coupled products.

Reaction_Pathway Reaction of Octachloropropane with Aluminum cluster_products Primary Reaction Products cluster_secondary Secondary Reactions of C₃Cl₆ C3Cl8 Octachloropropane (C₃Cl₈) C3Cl6 Hexachloropropene (C₃Cl₆) C3Cl8->C3Cl6 + Al AlCl3 Aluminum Chloride (AlCl₃) C3Cl8->AlCl3 + Al Al Aluminum (Al) in Diethyl Ether Al->C3Cl6 Al->AlCl3 C6Cl8 Octachlorohexatrienes (C₆Cl₈) (3 isomers) C3Cl6->C6Cl8 + C₃Cl₆, Al C6Cl6 Hexachlorobenzenes (C₆Cl₆) (2 isomers) C3Cl6->C6Cl6 + C₃Cl₆, Al

References

In-Depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1,2,2,3,3,3-octachloropropane (also known as perchloropropane), a fully chlorinated alkane. The document details the primary synthesis pathways, outlines experimental protocols based on available literature, and presents key physical and chemical data.

Introduction

This compound (C₃Cl₈) is a perhalogenated organic compound first synthesized and characterized by Krafft and Merz in 1875.[1][2] It exists as a white crystalline solid at room temperature.[1] While its direct applications in drug development are not prominent, its synthesis and the chemistry of polychlorinated alkanes are of interest in the fields of synthetic organic chemistry, materials science, and environmental science. Understanding the pathways to such exhaustive chlorination provides insight into free-radical reactions and the production of highly functionalized molecules.

Synthesis Pathways

The synthesis of this compound has been approached through several routes, primarily involving the exhaustive chlorination of propane or its partially chlorinated derivatives.

Exhaustive Photochlorination of Propane or Polychloropropanes

The most referenced method for synthesizing highly chlorinated alkanes is through free-radical chlorination, typically initiated by ultraviolet (UV) light.[3][4][5] This process involves a chain reaction mechanism consisting of initiation, propagation, and termination steps.

Initiation: A chlorine molecule (Cl₂) absorbs UV radiation and undergoes homolytic cleavage to form two chlorine radicals (Cl•).

Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from propane or a partially chlorinated propane, generating an alkyl radical. This radical then reacts with another chlorine molecule to form a more chlorinated propane and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

This process is continued until all hydrogen atoms on the propane backbone are substituted with chlorine atoms. A key challenge is controlling the reaction temperature; temperatures approaching or exceeding 200°C can lead to the cleavage of the carbon-carbon backbone, resulting in the formation of carbon tetrachloride (CCl₄) and hexachloroethane (C₂Cl₆) as byproducts.[1]

A continuous process for the production of highly chlorinated propanes has been patented, which involves introducing gaseous propane and chlorine into an irradiated body of liquid polychloropropanes.[6] This method allows for better temperature control and the production of a product with a high specific gravity, indicative of extensive chlorination.[6]

Chlorination with Iodine Trichloride
Analogy to Telomerization Reactions

While not a direct synthesis of octachloropropane, the telomerization of vinyl chloride with carbon tetrachloride to produce 1,1,1,3,3-pentachloropropane provides a well-documented example of forming polychlorinated alkanes through radical addition.[7] This reaction is typically catalyzed by copper or iron salts.[7] A similar reaction between tetrachloroethylene and carbon tetrachloride could theoretically produce octachloropropane, though this specific transformation is not well-documented in the literature.

Data Presentation

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃Cl₈
Molecular Weight 319.66 g/mol
CAS Number 594-90-1
Appearance White crystalline solid[1]
Melting Point 160 °C[1]
Boiling Point 268.5 °C (estimated)
Density 1.82 g/cm³ (estimated)

Experimental Protocols

Detailed, modern experimental protocols for the synthesis of this compound are scarce in the peer-reviewed literature. The following protocol is a representative laboratory-scale batch procedure derived from the principles of exhaustive photochlorination of propane as described in the available literature, including patents on continuous chlorination processes.[4][6]

Objective: To synthesize this compound via exhaustive photochlorination of a polychloropropane mixture.

Materials:

  • A mixture of polychloropropanes (e.g., dichloropropanes, trichloropropanes)

  • Chlorine gas (Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Suitable organic solvent for recrystallization (e.g., ethanol, hexane)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Gas outlet connected to a scrubber (containing sodium hydroxide solution to neutralize excess chlorine)

  • UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the gas inlet tube, condenser, and gas outlet to the scrubber. Place a magnetic stir bar in the flask. The apparatus should be placed in a well-ventilated fume hood.

  • Inerting the System: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture.

  • Charging the Reactor: Charge the flask with the starting mixture of polychloropropanes.

  • Reaction Initiation: Begin stirring the polychloropropane mixture and position the UV lamp to irradiate the flask.

  • Chlorine Addition: Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The rate of chlorine addition should be controlled to maintain the reaction temperature below 100°C to minimize the formation of cleavage byproducts. An external cooling bath (ice-water) may be necessary to manage the exothermic reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the increase in the density of the reaction mixture. The reaction is considered complete when the density of the liquid product remains constant, indicating a high degree of chlorination.[6]

  • Reaction Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Purge the system with an inert gas to remove any remaining chlorine and HCl gas.

  • Neutralization: Wash the crude product with a 5% sodium bicarbonate solution to remove dissolved HCl, followed by washing with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent. The solid this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

  • Characterization: The final product should be characterized by standard analytical techniques, such as melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualizations

exhaustive_photochlorination propane Propane (C3H8) polychloropropane Partially Chlorinated Propanes (C3H(8-n)Cln) propane->polychloropropane + Cl2, hν octachloropropane This compound (C3Cl8) polychloropropane->octachloropropane + Cl2, hν (< 200°C) byproducts Byproducts: CCl4, C2Cl6 polychloropropane->byproducts > 200°C chlorine Cl2 chlorine->polychloropropane chlorine->octachloropropane uv_light UV Light (hν) uv_light->polychloropropane uv_light->octachloropropane

Caption: Exhaustive photochlorination pathway to this compound.

free_radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 two_Cl_rad 2 Cl• Cl2->two_Cl_rad R_H R-H (Chlorinated Propane) R_rad R• R_H->R_rad + Cl• Cl_rad1 Cl• HCl HCl R_Cl R-Cl (More Chlorinated Propane) R_rad->R_Cl + Cl2 Cl2_prop Cl2 Cl_rad2 Cl• Cl_rad_term Cl• Cl2_term Cl2 Cl_rad_term->Cl2_term + Cl• R_rad_term R• R_R R-R R_rad_term->R_R + R• R_Cl_term R-Cl R_rad_term->R_Cl_term + Cl•

Caption: Free-radical chain reaction mechanism for the chlorination of propanes.

References

In-Depth Technical Guide: Molecular Structure and Conformation of Octachloropropane (C3Cl8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of octachloropropane (C3Cl8), a fully chlorinated propane derivative. The information presented herein is compiled from experimental data, primarily gas-phase electron diffraction, and supported by computational analyses, offering valuable insights for professionals in research, chemical sciences, and drug development.

Molecular Structure

Octachloropropane, with the structural formula Cl₃C-CCl₂-CCl₃, is a halogenated alkane where all hydrogen atoms of propane have been substituted by chlorine atoms.[1] This substitution significantly influences its molecular geometry and conformational preferences due to the large size and high electronegativity of chlorine atoms.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise structural parameters of the C3Cl8 molecule. The key bond lengths and angles are summarized in the table below. The molecule predominantly exists in a conformation with C₂ symmetry.

ParameterValue
Bond Lengths (Å)
C-C1.55 (assumed)
C-Cl (in -CCl₃)1.765 ± 0.005
C-Cl (in -CCl₂-)1.78 (assumed)
Bond Angles (°)
∠CCC116.0 ± 1.5
∠Cl-C-Cl (in -CCl₃)108.5 (assumed)
∠Cl-C-Cl (in -CCl₂-)112.0 (assumed)
∠C-C-Cl (in -CCl₃)110.5 (assumed)
∠C-C-Cl (in -CCl₂-)107.0 (assumed)

Table 1: Experimentally determined structural parameters of octachloropropane from gas electron diffraction.

Molecular Conformation

The conformational landscape of octachloropropane is dominated by steric hindrance between the bulky chlorine atoms. The molecule adopts a single stable conformation in the gas phase, which corresponds to a staggered arrangement of the terminal trichloromethyl (-CCl₃) groups.

This stable conformer possesses C₂ symmetry. The rotational barrier for the internal rotation of the -CCl₃ groups is significant, indicating a high energy penalty for eclipsed conformations. A semi-empirical model predicted a rotational barrier of approximately 19 kcal/mol for the rotation of one -CCl₃ group while the other is held in a staggered position.

Torsional Analysis

The torsional dynamics of the C-C bonds have been investigated, revealing the most probable values for the two torsional frequencies to be in the range of 45-65 cm⁻¹. These low-frequency vibrations are characteristic of the internal rotation of the bulky -CCl₃ groups.

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the molecular structure of octachloropropane in the gas phase was achieved using the gas electron diffraction technique.

Methodology:

  • Sample Preparation: A purified sample of octachloropropane, with a melting point of 159-160 °C, was used.

  • Data Acquisition: The sample was vaporized and introduced into the diffraction chamber. An electron beam was passed through the vapor, and the scattered electrons were detected on a photographic plate.

  • Data Analysis: The diffraction intensities were measured and processed to obtain a molecular scattering curve. This experimental curve was then compared to theoretical curves calculated for different molecular models.

  • Structure Refinement: A least-squares refinement process was employed to find the structural parameters (bond lengths, bond angles, and torsional angles) that best fit the experimental data. During this process, some parameters were assumed based on known values from similar molecules to reduce the number of variables.

Spectroscopic Data

While a detailed spectroscopic analysis with peak assignments is not available in the reviewed literature, the existence of various spectroscopic data has been noted.

  • ¹³C NMR Spectroscopy: The presence of two distinct carbon environments (-CCl₃ and -CCl₂-) would be expected to give rise to two signals in the ¹³C NMR spectrum.

  • Vibrational Spectroscopy (IR and Raman): The vibrational modes of octachloropropane are expected in the low-frequency region due to the heavy chlorine atoms. The torsional modes, as calculated, appear between 45-65 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining the molecular structure and conformation of octachloropropane.

molecular_structure_determination cluster_experimental Experimental Workflow cluster_computational Computational Analysis sample Purified C3Cl8 Sample ged Gas Electron Diffraction sample->ged Vaporization diffraction_pattern Diffraction Pattern ged->diffraction_pattern Electron Scattering molecular_scattering Molecular Scattering Curve diffraction_pattern->molecular_scattering Data Processing refinement Least-Squares Refinement molecular_scattering->refinement theoretical_model Theoretical Molecular Model (C2 Symmetry) theoretical_model->refinement structural_parameters Structural Parameters (Bond Lengths, Angles) refinement->structural_parameters

Diagram 1: Workflow for Gas Electron Diffraction Analysis.

conformational_analysis_logic steric_hindrance High Steric Hindrance (Bulky Cl Atoms) staggered_conformation Staggered Conformation (C2 Symmetry) steric_hindrance->staggered_conformation Favors high_rotational_barrier High Rotational Barrier (~19 kcal/mol) steric_hindrance->high_rotational_barrier Leads to single_stable_conformer Single Stable Conformer staggered_conformation->single_stable_conformer Results in eclipsed_conformation Eclipsed Conformation eclipsed_conformation->high_rotational_barrier Is high energy state high_rotational_barrier->single_stable_conformer Confirms

Diagram 2: Logic of Conformational Preference in C3Cl8.

References

An In-depth Technical Guide to the Solubility of 1,1,1,2,2,3,3,3-Octachloropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,1,2,2,3,3,3-octachloropropane in organic solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide synthesizes information based on the compound's physicochemical properties, the general principles of solubility for highly chlorinated alkanes, and established experimental methodologies for solubility determination.

Introduction to this compound

This compound (CAS No. 594-90-1) is a fully chlorinated propane derivative with the chemical formula C₃Cl₈.[1][2][3][4] At room temperature, it is a clear white crystalline solid.[3] Historically, it has seen use as a heat transfer fluid, a fire-resistant fluid, and a pesticide.[2] Its high degree of chlorination results in significant chemical stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding and predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₃Cl₈[1][2][4]
Molecular Weight 319.66 g/mol [2][5]
Appearance Clear white crystalline solid[3]
Boiling Point 266.4 °C at 760 mmHg[2][4]
Melting Point 160 °C[3]
Density 1.888 g/cm³[2][4]
LogP (Octanol/Water Partition Coefficient) 4.901 (Calculated)[5]
Water Solubility (log10WS in mol/L) -5.11 (Calculated)[5]

The high LogP value and the very low calculated water solubility indicate that this compound is a highly non-polar and hydrophobic compound.

Solubility Profile in Organic Solvents

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Halogenated Hydrocarbons Carbon Tetrachloride, Chloroform, DichloromethaneHighStructural similarity and shared non-polar character. Chlorinated solvents are generally good solvents for other chlorinated compounds.[6]
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighNon-polar nature of aromatic hydrocarbons would facilitate the dissolution of the non-polar octachloropropane.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate to HighSimilar non-polar characteristics.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateDiethyl ether is mentioned as a solvent for a reaction involving octachloropropane, implying solubility.[3] These solvents have low polarity.
Ketones Acetone, Methyl Ethyl KetoneLow to ModerateThese solvents are more polar than the above classes, which would likely limit the solubility of the highly non-polar octachloropropane.
Alcohols Methanol, EthanolLow to Very LowThe high polarity and hydrogen-bonding nature of alcohols are significantly different from the non-polar character of octachloropropane, leading to poor solubility.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), AcetonitrileVery LowHigh polarity of these solvents makes them poor candidates for dissolving non-polar compounds like octachloropropane.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Test tubes or vials with secure caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Centrifuge (optional)

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure:

  • Preparation of Stock Solution (if applicable for analytical method):

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration. This is necessary for creating a calibration curve for analytical methods like UV-Vis or HPLC.

  • Saturation Method:

    • Add an excess amount of solid this compound to a series of test tubes or vials. An excess is ensured when undissolved solid remains at the bottom of the tube.

    • Accurately add a known volume of the organic solvent to each tube.

    • Securely cap the tubes to prevent solvent evaporation.

    • Place the tubes in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined empirically.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the tubes to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Carefully pipette a known volume of the supernatant (the clear liquid phase) from each tube, being careful not to disturb the undissolved solid.

    • If necessary, centrifuge the supernatant to ensure all solid particles are removed.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted supernatant using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration in the original undiluted supernatant by accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Weigh excess solute (this compound) B Add known volume of organic solvent A->B Combine C Equilibrate at constant temperature (e.g., 24-48h with agitation) B->C Incubate D Allow excess solid to settle C->D Settle E Extract supernatant D->E Separate F Dilute supernatant (optional) E->F Prepare for Analysis G Quantitative Analysis (e.g., HPLC, UV-Vis) F->G Analyze H Calculate solubility G->H Compute

References

An In-depth Technical Guide to Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Synonyms

Octachloropropane, with the elemental formula C₃Cl₈, is a fully chlorinated hydrocarbon.[1] Its structure consists of a three-carbon backbone where all hydrogen atoms have been substituted by chlorine atoms.[1] The preferred IUPAC name for this compound is 1,1,1,2,2,3,3,3-octachloropropane .[2]

This compound is also known by several other names in scientific literature and commercial applications. These synonyms include:

  • Perchloropropane[1][3]

  • Propane, octachloro-[2][4]

  • Propane octachloride[1][3]

  • HRS-1622 (as a snail killer)[1][3]

  • NSC 4118[2]

  • AI3-27068[2]

Physicochemical Properties

Octachloropropane is a clear, white crystalline solid at room temperature and possesses a hexagonal crystal structure.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₃Cl₈[1][2][5]
Molar Mass 319.63 g·mol⁻¹[1]
Melting Point 160 °C (433 K)[1]
Boiling Point 266.4 °C at 760 mmHg[5][6]
Density 1.888 g/cm³[5][6]
Flash Point 112.7 °C[5][6]
Vapor Pressure 0.0143 mmHg at 25 °C[6]
Refractive Index 1.558[5][6]
Octanol/Water Partition Coefficient (logP) 4.901 (Crippen Calculated)[7]
Water Solubility (log₁₀WS in mol/L) -5.11 (Crippen Calculated)[7]
CAS Number 594-90-1[1][2]

Experimental Protocols and Applications

Synthesis of Octachloropropane

The synthesis of octachloropropane can be achieved through the chlorination of partially chlorinated propane.[1] One of the earliest reported methods involves the reaction with iodine trichloride.[1] Alternatively, chlorine gas can be used under high pressure or with photo-activation.[1] A critical parameter in this synthesis is maintaining the temperature just below 200 °C to prevent the degradation of the propane backbone, which would otherwise yield carbon tetrachloride and hexachloroethane.[1]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Partially_Chlorinated_Propane Partially Chlorinated Propane Octachloropropane Octachloropropane (C₃Cl₈) Partially_Chlorinated_Propane->Octachloropropane Reaction Chlorinating_Agent Chlorinating Agent (ICl₃ or Cl₂) Chlorinating_Agent->Octachloropropane Conditions < 200 °C High Pressure or Light Activation (for Cl₂) Conditions->Octachloropropane Dehalogenation Octachloropropane Octachloropropane (C₃Cl₈) Hexachloropropene Hexachloropropene (C₃Cl₆) Octachloropropane->Hexachloropropene + Al Aluminum Aluminum (Al) in Diethyl Ether Aluminum->Hexachloropropene Unsaturated_Perchlorocarbons Unsaturated Perchlorocarbons (e.g., C₆Cl₈, C₆Cl₆ isomers) Hexachloropropene->Unsaturated_Perchlorocarbons Further Reaction MetalSeparation cluster_input Input Mixture cluster_process Process cluster_output Separated Products Metal_Oxides Mixture of Metal Oxides (Nb₂O₅, Ta₂O₅, TiO₂) Reaction Reaction at Atmospheric Pressure Metal_Oxides->Reaction Octachloropropane Octachloropropane (C₃Cl₈) Octachloropropane->Reaction Distillation Distillation at ~225 °C Reaction->Distillation Forms Metal Chlorides TiCl4 Titanium Tetrachloride (TiCl₄) (Volatile) Distillation->TiCl4 Other_Chlorides Niobium and Tantalum Chlorides (Non-volatile residue) Distillation->Other_Chlorides PlasticityModel Sample_Prep Sample Preparation (Octachloropropane with embedded inert particles) Stress_App Application of Mechanical Stress Sample_Prep->Stress_App Microscopy Observation with Polarized Light Microscope Stress_App->Microscopy Analysis Analysis of Crystal Deformation and Material Flow Microscopy->Analysis

References

Unveiling the 19th-Century Synthesis of Octachloropropane: A Technical Retrospective on the Work of Krafft and Merz

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the historical synthesis of octachloropropane (C₃Cl₈) as first reported by Friedrich Krafft and a colleague identified as Merz in 1875 reveals a foundational work in the field of organochlorine chemistry. This whitepaper provides a detailed technical guide on their pioneering synthesis, including experimental protocols, quantitative data, and a visualization of the reaction pathway, tailored for researchers, scientists, and professionals in drug development.

Abstract

The seminal 1875 publication by Krafft and Merz in the Berichte der deutschen chemischen Gesellschaft detailed the exhaustive chlorination of propylene to yield the perchlorinated alkane, octachloropropane. Their work laid the groundwork for understanding the extensive substitution reactions of hydrocarbons. This document revisits their original methods, presenting the available data in a modern, accessible format and providing a logical framework for their experimental approach.

Introduction

The study of halogenated organic compounds has been a cornerstone of synthetic chemistry, with applications ranging from solvents and refrigerants to key intermediates in pharmaceutical manufacturing. The 19th-century synthesis of octachloropropane by Krafft and Merz stands as a significant early achievement in this field, demonstrating the complete substitution of hydrogen with chlorine on a three-carbon backbone. This paper will dissect their reported methodology and findings.

Experimental Protocols

Based on the 1875 report, two primary methods were employed for the synthesis of octachloropropane.

Method 1: Chlorination of Propylene Dichloride in the Presence of a Halogen Carrier

This was the principal method described by Krafft and Merz for the production of octachloropropane.

Starting Material: Propylene dichloride (1,2-dichloropropane).

Chlorinating Agent: Gaseous chlorine.

Halogen Carrier: Iodine trichloride (ICl₃) was noted to facilitate the reaction, though its precise catalytic role was not fully elucidated at the time.

Apparatus: The reaction was conducted in a sealed glass tube.

Procedure:

  • Propylene dichloride was placed in a glass tube.

  • A small quantity of iodine trichloride was added as a halogen carrier.

  • The tube was sealed and heated while gaseous chlorine was introduced.

  • The reaction was allowed to proceed under heat until the absorption of chlorine ceased, indicating the completion of the substitution reaction.

  • Upon cooling, the reaction mixture solidified.

  • The solid product was purified by recrystallization from ether.

Method 2: Direct Chlorination of Propylene (Implied)

While the detailed focus of their paper was on the chlorination of propylene dichloride, the title, "Ueber die Einwirkung von Chlor auf Propylen und über das Octochlorpropan" (On the Action of Chlorine on Propylene and on Octachloropropane), implies that direct chlorination of propylene was the initial step that likely produced a mixture of chlorinated propanes, including the propylene dichloride used as the starting material in the main procedure.

Quantitative Data

The quantitative data from the original publication is limited. However, the key physical property of the final product was determined.

PropertyValue
Compound Octachloropropane (C₃Cl₈)
Molar Mass 319.63 g/mol
Melting Point 160 °C[1]
Appearance White, crystalline solid[1]
Solubility Soluble in ether

Note: The yield of the reaction was not explicitly stated in the historical text.

Reaction Pathway and Logic

The synthesis of octachloropropane from propylene is a multi-step exhaustive chlorination process. The initial reaction of chlorine with propylene would lead to the formation of 1,2-dichloropropane. Subsequent substitution reactions, facilitated by the halogen carrier and heat, replace all remaining hydrogen atoms with chlorine atoms.

Reaction_Pathway Propylene Propylene (C₃H₆) Cl2_1 + Cl₂ Propylene->Cl2_1 Dichloropropane 1,2-Dichloropropane (C₃H₆Cl₂) Cl2_1->Dichloropropane Cl2_2 + 6Cl₂ (Heat, ICl₃) Dichloropropane->Cl2_2 Octachloropropane Octachloropropane (C₃Cl₈) Cl2_2->Octachloropropane Byproduct - 6HCl Octachloropropane->Byproduct

Figure 1: Reaction pathway from propylene to octachloropropane.

The experimental workflow can be visualized as a sequential process of reaction and purification.

Experimental_Workflow Start Start: Propylene Dichloride & ICl₃ Reaction Reaction with Gaseous Chlorine in Sealed Tube under Heat Start->Reaction Cooling Cooling of the Reaction Mixture Reaction->Cooling Solidification Solidification of Crude Product Cooling->Solidification Purification Purification by Recrystallization from Ether Solidification->Purification Final_Product Final Product: Crystalline Octachloropropane Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of octachloropropane.

Discussion

The work of Krafft and Merz was significant for several reasons. It demonstrated the feasibility of exhaustive chlorination of a small alkane, a process that would later be refined for industrial applications. The use of a halogen carrier, in this case, iodine trichloride, pointed towards the catalytic principles that govern many halogenation reactions. The isolation and characterization of a perchlorinated compound with a defined melting point provided a concrete example of this class of molecules.

From a modern perspective, the experimental setup was rudimentary, and the lack of detailed quantitative analysis, such as reaction yield and spectroscopic characterization, is apparent. However, within the context of 19th-century chemistry, their ability to synthesize, purify, and characterize octachloropropane represents a notable scientific achievement.

Conclusion

The historical synthesis of octachloropropane by Krafft and Merz serves as a valuable case study in the development of synthetic organic chemistry. Their methodical approach to the exhaustive chlorination of a hydrocarbon derivative laid a portion of the groundwork for the vast field of organohalogen chemistry. This retrospective provides contemporary researchers with a concise and technically focused understanding of this foundational work.

References

An In-depth Technical Guide on the Thermal Degradation of 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,3-Octachloropropane (C₃Cl₈) is a fully chlorinated alkane. Understanding its thermal stability and degradation pathways is crucial for assessing its environmental fate, developing safe handling and disposal protocols, and for its potential use as a precursor in chemical synthesis. This technical guide provides a comprehensive overview of the inferred thermal degradation products of octachloropropane, detailed experimental protocols for its study based on methodologies used for similar compounds, and visualizations of the degradation pathways and experimental workflows.

Inferred Thermal Degradation Profile

The thermal decomposition of perchlorinated alkanes like octachloropropane is anticipated to proceed primarily through the homolytic cleavage of carbon-carbon (C-C) and carbon-chlorine (C-Cl) bonds, initiating a free-radical chain reaction. The specific products formed will depend on the reaction conditions, particularly the temperature and the presence of other reactive species.

Key Inferred Degradation Pathways:

  • Initiation via C-C Bond Cleavage: The weakest bonds in the octachloropropane molecule are the C-C bonds. Thermal energy can induce the cleavage of one of these bonds, leading to the formation of a trichloromethyl radical (•CCl₃) and a pentachloroethyl radical (•C₂Cl₅).

  • Radical Propagation and Product Formation:

    • The highly reactive radicals will participate in a series of subsequent reactions. The pentachloroethyl radical can undergo β-scission to yield the stable tetrachloroethylene (C₂Cl₄) and a chlorine radical (•Cl).

    • Trichloromethyl radicals can dimerize to form hexachloroethane (C₂Cl₆) or react with chlorine radicals to produce carbon tetrachloride (CCl₄).

    • The generated chlorine radicals can abstract a chlorine atom from an intact octachloropropane molecule, propagating the chain reaction and forming molecular chlorine (Cl₂).

  • Elimination Reactions: It is also plausible that octachloropropane could undergo an elimination reaction to form hexachloropropene (C₃Cl₆) and chlorine.

Expected Primary Thermal Degradation Products:

Based on the degradation pathways of analogous compounds, the primary products from the thermal decomposition of this compound are expected to be:

  • Tetrachloroethylene (C₂Cl₄)

  • Carbon Tetrachloride (CCl₄)

  • Hexachloroethane (C₂Cl₆)

  • Chlorine (Cl₂)

  • Hexachloropropene (C₃Cl₆)

In the presence of oxygen or water vapor, the formation of phosgene (COCl₂) is also a possibility, as observed in the thermal decomposition of carbon tetrachloride in air.[1][2]

Data Presentation

The following table summarizes the potential thermal degradation products of this compound, inferred from studies on related perchlorinated compounds.

Product NameChemical FormulaInferred From the Thermal Decomposition Of
TetrachloroethyleneC₂Cl₄Hexachloroethane[3][4]
Carbon TetrachlorideCCl₄Hexachloroethane[3][4]
ChlorineCl₂Hexachloroethane, Carbon Tetrachloride[1][4]
HexachloroethaneC₂Cl₆Carbon Tetrachloride[5]
HexachloropropeneC₃Cl₆Inferred from octachloropropane structure
HexachlorobenzeneC₆Cl₆Hexachloroethane[3]
PhosgeneCOCl₂Carbon Tetrachloride (in the presence of air)[1][2]

Experimental Protocols

Detailed experimental protocols for investigating the thermal degradation of octachloropropane can be adapted from studies on similar compounds.

Methodology 1: Static Pyrolysis in a Closed System

This method is suitable for determining the kinetics and major products of the initial decomposition.

  • Apparatus: A high-temperature, controlled-atmosphere furnace containing a quartz or stainless-steel reactor. The reactor is connected to a high-vacuum line, a pressure transducer, and a sampling port for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Procedure:

    • A known amount of this compound is introduced into the reactor.

    • The reactor is evacuated to remove air and then heated to the desired temperature (e.g., in the range of 400-800°C).

    • The reaction is monitored by measuring the pressure increase as a function of time.

    • At selected time intervals, gas samples are withdrawn and analyzed by GC-MS to identify and quantify the degradation products.

  • Data Analysis: The rate of decomposition can be determined from the pressure change over time. The product distribution provides insights into the reaction mechanism.

Methodology 2: Flow Reactor System

This method allows for the study of the degradation process under continuous flow conditions, simulating industrial processes more closely.

  • Apparatus: A tube furnace with a quartz or ceramic reactor tube. A carrier gas (e.g., nitrogen or argon) is passed through a saturator containing octachloropropane to generate a constant feed concentration. The outlet of the reactor is connected to a series of cold traps to collect condensable products and a gas sampling system for online analysis.

  • Procedure:

    • The reactor is heated to the desired temperature.

    • A carrier gas containing a known concentration of octachloropropane is passed through the reactor at a controlled flow rate.

    • The residence time in the heated zone is controlled by the flow rate and the reactor volume.

    • The effluent gas is passed through cold traps to collect liquid products. The non-condensable gases are analyzed by an online GC or mass spectrometer.

  • Product Analysis: The contents of the cold traps are analyzed by GC-MS. The gaseous products are quantified using the online gas analyzer.

Visualization of Pathways and Workflows

Inferred_Degradation_Pathway C3Cl8 This compound (C3Cl8) radicals •CCl3 + •C2Cl5 C3Cl8->radicals C-C Bond Cleavage C3Cl6 Hexachloropropene (C3Cl6) C3Cl8->C3Cl6 Elimination C2Cl4 Tetrachloroethylene (C2Cl4) radicals->C2Cl4 Cl_rad Chlorine Radical (•Cl) radicals->Cl_rad C2Cl6 Hexachloroethane (C2Cl6) radicals->C2Cl6 CCl4 Carbon Tetrachloride (CCl4) radicals->CCl4 Cl2 Chlorine (Cl2) Cl_rad->Cl2 Dimerization

Caption: Inferred thermal degradation pathway of octachloropropane.

Experimental_Workflow cluster_preparation Sample Preparation & Setup cluster_degradation Thermal Degradation cluster_analysis Product Analysis sample Octachloropropane Sample reactor Load into Reactor sample->reactor conditions Set Temperature & Atmosphere reactor->conditions heating Heating & Pyrolysis conditions->heating collection Product Collection heating->collection gcms GC-MS Analysis collection->gcms quantification Quantification of Products gcms->quantification interpretation Data Interpretation quantification->interpretation

Caption: General experimental workflow for studying thermal degradation.

Logical_Inference octachloropropane Octachloropropane Degradation inferred_products Inferred Degradation Products of Octachloropropane octachloropropane->inferred_products Leads to (by inference) known_data Known Degradation of Analogous Perchloroalkanes known_data->inferred_products Provides Basis for Inference

Caption: Logical relationship for inferring degradation products.

References

An In-depth Technical Guide on the Environmental Persistence and Bioaccumulation of Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the environmental persistence and bioaccumulation of octachloropropane is scarce in publicly available literature. Therefore, this guide utilizes data from structurally similar compounds, namely short-chain chlorinated paraffins (SCCPs), to infer the potential environmental fate of octachloropropane. This approach provides a scientifically grounded estimation, but it should be noted that the actual behavior of octachloropropane may differ.

Introduction to Octachloropropane

Octachloropropane (C₃Cl₈) is a fully chlorinated propane molecule.[1][2] Its chemical structure consists of a three-carbon chain saturated with chlorine atoms.[1] While specific industrial uses are not widely documented, it has been detected as a contaminant in the production of carbon tetrachloride and in waste from aluminum etching processes in the electronics industry.[1] Its high degree of chlorination suggests a high chemical stability and resistance to degradation.[3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its environmental behavior. The following table summarizes the available data for octachloropropane. A high octanol-water partition coefficient (Log Kₒw) is a key indicator of a substance's potential to bioaccumulate.

PropertyValueReference
Molecular Formula C₃Cl₈[1][2][3]
Molecular Weight 319.66 g/mol [3]
Appearance Colorless oily liquid or solid[3]
Boiling Point 266.4°C at 760 mmHg[3]
Vapor Pressure 0.0143 mmHg at 25°C[3]
Density 1.888 g/cm³[3]
Log Kₒw (Octanol-Water Partition Coefficient) No experimental data available. Estimated to be high due to its structure.

Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical, physical, or biological processes. Due to the lack of direct experimental data for octachloropropane, the persistence is inferred from data on short-chain chlorinated paraffins (SCCPs), which are also highly chlorinated alkanes.

Inference from Short-Chain Chlorinated Paraffins (SCCPs):

SCCPs are known for their persistence in the environment.[4][5][6][7] Their degradation is generally slow, particularly in anaerobic environments. The persistence of chlorinated alkanes is influenced by factors such as the degree of chlorination and the environmental compartment.

Table 1: Estimated Environmental Half-Lives of Short-Chain Chlorinated Paraffins (as an analogue for Octachloropropane)

Environmental CompartmentEstimated Half-LifeKey Degradation Processes
Atmosphere Days to weeksPhotochemical reactions (primarily with hydroxyl radicals)
Water Months to yearsSlow biodegradation, hydrolysis is generally not significant
Soil YearsMicrobial degradation (aerobic and anaerobic)
Sediment Years to decadesAnaerobic biodegradation

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. A key metric for assessing bioaccumulation is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Inference from Short-Chain Chlorinated Paraffins (SCCPs):

SCCPs are recognized for their potential to bioaccumulate in aquatic and terrestrial organisms.[8][9] The high lipophilicity (fat-loving nature) of these compounds, indicated by a high Log Kₒw, drives their partitioning into the fatty tissues of organisms.

Table 2: Bioconcentration Factors (BCF) for Short-Chain Chlorinated Paraffins (as an analogue for Octachloropropane) in Aquatic Organisms

OrganismBCF Value (L/kg wet weight)Reference/Basis
Fish (various species)1,000 - 40,000[8] (Review of multiple studies)
Mussels5,000 - 20,000[8] (Review of multiple studies)
Algae1,000 - 10,000[8] (Review of multiple studies)

A BCF value greater than 5,000 is generally considered indicative of a very high bioaccumulation potential.

Experimental Protocols

The following sections describe standardized methodologies for determining the environmental persistence and bioaccumulation potential of chemical substances. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the rate of degradation of a chemical in various environmental matrices.

Key Experimental Protocols:

  • Aerobic and Anaerobic Transformation in Soil (OECD 307):

    • Principle: The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. The concentration of the substance is measured over time to determine its rate of degradation.

    • Methodology:

      • Soil Collection and Preparation: Collect fresh soil samples from a location with no prior contamination. Sieve and acclimate the soil to the test temperature.

      • Test Substance Application: Apply the radiolabeled or non-labeled test substance to the soil samples.

      • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, ensure adequate air supply. For anaerobic conditions, purge with an inert gas like nitrogen.

      • Sampling and Analysis: At regular intervals, extract the test substance and its transformation products from replicate soil samples. Analyze the extracts using appropriate techniques (e.g., HPLC, GC-MS).

      • Data Analysis: Calculate the half-life (DT50) of the test substance.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308):

    • Principle: This test simulates the degradation of a chemical in a water-sediment system.

    • Methodology:

      • System Setup: Establish test systems consisting of natural sediment and overlying water in glass vessels.

      • Test Substance Application: Apply the test substance to the water phase.

      • Incubation: Incubate the systems in the dark at a constant temperature. Maintain aerobic conditions in the overlying water and anaerobic conditions in the sediment.

      • Sampling and Analysis: Periodically sample both the water and sediment phases. Analyze for the parent compound and major transformation products.

      • Data Analysis: Determine the degradation half-life in the total system, as well as partitioning between water and sediment.

Objective: To determine the Bioconcentration Factor (BCF) of a chemical in an aquatic organism.

Key Experimental Protocol:

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305):

    • Principle: Fish are exposed to the test substance in water (aqueous exposure) or in their diet (dietary exposure) to determine the uptake and depuration kinetics.

    • Methodology:

      • Test Organism: Select a suitable fish species (e.g., rainbow trout, zebrafish).

      • Exposure Phase (Uptake): Expose the fish to a constant concentration of the test substance in the water for a defined period.

      • Depuration Phase (Elimination): Transfer the fish to clean water and monitor the elimination of the substance from their tissues.

      • Sampling and Analysis: At various time points during both phases, sample fish tissues and the water. Analyze for the concentration of the test substance.

      • Data Analysis: Calculate the BCF from the concentration in the fish and the water at steady state, or by using the kinetic uptake and depuration rate constants.

Visualizations

The following diagrams illustrate the conceptual pathways and workflows related to the environmental fate of octachloropropane.

Environmental_Fate_of_Octachloropropane Release Release of Octachloropropane (e.g., industrial byproduct) Atmosphere Atmosphere Release->Atmosphere Volatilization Water Water Release->Water Direct Discharge Soil Soil Release->Soil Spills/Leaks Atmosphere->Water Deposition Atmosphere->Soil Deposition Sediment Sediment Water->Sediment Sorption Biota Aquatic & Terrestrial Biota Water->Biota Uptake (Bioconcentration) Soil->Water Runoff Soil->Biota Uptake Biota->Biota Trophic Transfer (Biomagnification) Persistence_Testing_Workflow cluster_soil Soil Persistence (OECD 307) cluster_sediment Sediment/Water Persistence (OECD 308) Soil_Sample 1. Prepare Soil Samples Soil_Spike 2. Spike with Octachloropropane Soil_Sample->Soil_Spike Soil_Incubate 3. Incubate (Aerobic/Anaerobic) Soil_Spike->Soil_Incubate Soil_Extract 4. Extract at Time Intervals Soil_Incubate->Soil_Extract Soil_Analyze 5. Analyze Concentration Soil_Extract->Soil_Analyze Soil_HalfLife 6. Calculate Half-Life (DT50) Soil_Analyze->Soil_HalfLife Sediment_System 1. Set up Sediment-Water System Sediment_Spike 2. Spike Water with Octachloropropane Sediment_System->Sediment_Spike Sediment_Incubate 3. Incubate System Sediment_Spike->Sediment_Incubate Sediment_Sample 4. Sample Water & Sediment Sediment_Incubate->Sediment_Sample Sediment_Analyze 5. Analyze Concentration Sediment_Sample->Sediment_Analyze Sediment_HalfLife 6. Calculate System Half-Life Sediment_Analyze->Sediment_HalfLife Bioaccumulation_Testing_Workflow cluster_bcf Fish Bioconcentration (OECD 305) Start Start Uptake Uptake Phase: Expose fish to constant concentration of Octachloropropane Start->Uptake Depuration Depuration Phase: Transfer fish to clean water Uptake->Depuration Sample_Uptake Sample fish and water at intervals Uptake->Sample_Uptake Sample_Depuration Sample fish and water at intervals Depuration->Sample_Depuration Sample_Uptake->Uptake Analysis Analyze concentrations in fish and water Sample_Uptake->Analysis Sample_Depuration->Depuration Sample_Depuration->Analysis Calculate_BCF Calculate BCF (Steady-state or Kinetic) Analysis->Calculate_BCF End End Calculate_BCF->End

References

Spectroscopic Analysis of Octachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for octachloropropane (C₃Cl₈), a fully chlorinated propane molecule. Due to its structure, consisting of a three-carbon backbone saturated with chlorine atoms (Cl₃C-CCl₂-CCl₃), octachloropropane presents a unique spectroscopic profile. This document summarizes the key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental methodologies for these techniques, and provides logical workflows for spectral analysis.

Spectroscopic Data Summary

The following sections and tables summarize the available quantitative and qualitative spectral data for octachloropropane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1, C3 (-CCl₃)100 - 130Highly deshielded due to the presence of three electronegative chlorine atoms.
C2 (-CCl₂-)80 - 110Deshielded by two chlorine atoms, but to a lesser extent than the terminal carbons.

Note: These are estimated ranges for polychlorinated alkanes. The actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of octachloropropane has been recorded from a solid sample using a KBr wafer technique.[1] The spectrum is characterized by the absence of C-H stretching vibrations and the presence of strong absorptions corresponding to C-C and C-Cl bond vibrations. A detailed peak list with intensities is not publicly available, but the characteristic absorption regions are summarized below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-Cl Stretch600 - 840Strong
C-C Stretch900 - 1200Medium to Weak

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bending and stretching vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for octachloropropane is available through the NIST Mass Spectrometry Data Center.[1][2] The mass spectrum is characterized by a complex isotopic pattern due to the presence of eight chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The molecular ion peak is often not the base peak. A comprehensive list of all fragments and their relative abundances is not fully detailed in public databases, but the most significant peaks are presented below.

m/z Value Proposed Fragment Relative Intensity
117[CCl₃]⁺High
119[C³⁵Cl₂³⁷Cl]⁺High
121[C³⁵Cl³⁷Cl₂]⁺High
147[C₂Cl₄]⁺Medium
182[C₂Cl₅]⁺Medium
281[C₃Cl₇]⁺ (M-Cl)Low

Note: The isotopic distribution of chlorine-containing fragments results in characteristic peak clusters, which can be used to identify the number of chlorine atoms in a given fragment.

Experimental Protocols

The following sections describe the detailed methodologies for the key spectroscopic techniques used to analyze octachloropropane.

¹³C NMR Spectroscopy Protocol

The following is a general protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a solid, soluble compound like octachloropropane.

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of octachloropropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and its chemical shift to avoid signal overlap.

  • Instrument Setup:

    • The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is tuned to the ¹³C frequency.

  • Data Acquisition:

    • A standard pulse sequence for ¹³C NMR with proton decoupling is used.

    • Key parameters to set include:

      • Pulse Width: Calibrated to a 90° pulse.

      • Relaxation Delay (d1): A delay of 1-5 seconds between scans is used to allow for full relaxation of the carbon nuclei.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

      • Spectral Width (sw): A wide spectral width (e.g., 0-250 ppm) is set to ensure all carbon signals are captured.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.

    • Phase correction and baseline correction are applied.

    • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[1]

  • Sample Preparation:

    • Approximately 1-2 mg of solid octachloropropane is finely ground in an agate mortar and pestle.

    • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.

    • The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • The powder mixture is transferred to a pellet die.

    • The die is placed in a hydraulic press and subjected to high pressure (approximately 8-10 tons) for several minutes. This fuses the KBr into a transparent or translucent pellet containing the dispersed sample.

  • Data Acquisition:

    • The KBr pellet is removed from the die and placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of a pure KBr pellet (or empty beam) is collected.

    • The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the analysis of a volatile, halogenated compound like octachloropropane using GC-MS.

  • Sample Preparation:

    • A dilute solution of octachloropropane is prepared in a volatile organic solvent (e.g., hexane, dichloromethane).

  • Gas Chromatography (GC) Setup:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • GC Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).

  • Mass Spectrometry (MS) Setup:

    • Interface: The GC column is interfaced with the mass spectrometer, often with a heated transfer line to prevent condensation.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Scan Range: A mass range of approximately 40-400 m/z is scanned to detect the molecular ion and key fragments.

  • Data Analysis:

    • The total ion chromatogram (TIC) is examined to identify the retention time of octachloropropane.

    • The mass spectrum corresponding to the chromatographic peak is extracted and analyzed.

    • The fragmentation pattern and isotopic distribution are compared to spectral libraries (e.g., NIST) for confirmation.

Visualization of Logical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the data interpretation process.

spectral_analysis_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Chemical Compound (e.g., Octachloropropane) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR 13C NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Process_NMR FT & Phasing Reference Chemical Shifts Acq_NMR->Process_NMR Process_IR Background Subtraction Identify Peak Positions (cm-1) Acq_IR->Process_IR Process_MS Extract Mass Spectrum Analyze Fragmentation Pattern Acq_MS->Process_MS Interpret Combine Spectral Data Determine Molecular Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret data_interpretation_logic NMR ¹³C NMR Data - Number of Signals - Chemical Shifts (ppm) Structure Proposed Molecular Structure NMR->Structure Carbon Skeleton IR IR Data - Functional Groups - Fingerprint Region IR->Structure Absence/Presence of Functional Groups MS Mass Spec Data - Molecular Weight - Fragmentation Pattern - Isotopic Distribution MS->Structure Molecular Formula & Connectivity

References

The Genesis of a Complex Contaminant: A Technical History of Perchlorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Analysis of Perchlorinated Alkanes.

Perchlorinated alkanes (PCAs), more commonly known in industrial contexts as chlorinated paraffins (CPs), represent a class of synthetic chemical compounds that have been in commercial production since the 1930s.[1] These complex mixtures of polychlorinated n-alkanes have found widespread use in a variety of industrial applications due to their chemical inertness, thermal stability, and flame-retardant properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and analytical methodologies related to perchlorinated alkanes, tailored for professionals in research and development.

A Historical Trajectory: From Industrial Workhorse to Environmental Concern

The industrial synthesis of chlorinated paraffins began in the 1930s, with their utility being quickly recognized in applications such as high-pressure lubricants and additives in metalworking fluids.[2][3] The production and use of CPs saw a significant increase during and after World War II. The versatility of these compounds led to their incorporation into a vast array of products, including paints, sealants, adhesives, and as plasticizers and flame retardants in polymers, rubber, and textiles.[4][5]

Global production of chlorinated paraffins has steadily increased over the decades, with China emerging as a major producer.[6][7] The cumulative global production is estimated to be in the millions of metric tons.[8] This long history of large-scale production and use has, however, led to the ubiquitous presence of these persistent, bioaccumulative, and toxic (PBT) compounds in the environment.[9]

The growing body of evidence regarding their environmental and health impacts prompted regulatory scrutiny, particularly focused on the short-chain chlorinated paraffins (SCCPs).[10] In 2017, SCCPs were listed under the Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods.[11] This has led to a shift in production towards medium-chain (MCCPs) and long-chain (LCCPs) chlorinated paraffins as replacements.[12]

A Timeline of Key Developments
Year/PeriodMilestone
1930s Commercial production of chlorinated paraffins begins.[2]
WWII Increased production and application of CPs in industrial processes.
Post-WWII Expansion of CP use into a wide range of consumer and industrial products.
1970s-1980s Growing awareness of the environmental persistence of organochlorine compounds.
1990s-2000s Increased research into the environmental fate and toxicity of CPs, particularly SCCPs.[10]
2017 Short-chain chlorinated paraffins (SCCPs) are listed under the Stockholm Convention on Persistent Organic Pollutants.[11]
Present Continued research and monitoring of all classes of CPs, with a focus on the environmental levels and toxicological profiles of MCCPs and LCCPs.[12]

The Chemical Landscape of Perchlorinated Alkanes

Perchlorinated alkanes are not single chemical entities but rather complex mixtures of congeners and isomers. They are classified based on the length of their carbon chain:

  • Short-Chain Chlorinated Paraffins (SCCPs): C₁₀-C₁₃

  • Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄-C₁₇

  • Long-Chain Chlorinated Paraffins (LCCPs): C₁₈-C₃₀

The degree of chlorination within these mixtures typically ranges from 30% to 70% by weight.[6] This complexity, with thousands of possible isomers, presents a significant challenge for their analysis and toxicological assessment.[13]

PCA_Classification Classification of Perchlorinated Alkanes PCAs Perchlorinated Alkanes (PCAs) (Chlorinated Paraffins) SCCPs Short-Chain (SCCPs) C10-C13 PCAs->SCCPs MCCPs Medium-Chain (MCCPs) C14-C17 PCAs->MCCPs LCCPs Long-Chain (LCCPs) C18-C30 PCAs->LCCPs

Classification of Perchlorinated Alkanes.
Physicochemical Properties

The physical and chemical properties of perchlorinated alkanes vary depending on their carbon chain length and degree of chlorination. Generally, they are viscous, colorless or yellowish, dense liquids or waxy solids.[6] They have low vapor pressures and are poorly soluble in water, but are soluble in many organic solvents.[4] Their high octanol-water partition coefficients (log Kₒw) indicate a strong tendency to bioaccumulate in fatty tissues.

Table 1: Physicochemical Properties of Perchlorinated Alkanes

PropertyShort-Chain (SCCPs)Medium-Chain (MCCPs)Long-Chain (LCCPs)
Vapor Pressure (Pa at 25°C) 1.3 x 10⁻⁵ - 0.021.1 x 10⁻⁷ - 1.9 x 10⁻⁴1.3 x 10⁻¹³ - 1.0 x 10⁻⁵
Water Solubility (µg/L at 25°C) 46 - 36003.6 - 4900.1 - 100
Log Kₒw 4.4 - 8.75.5 - 12.8> 8
Henry's Law Constant (Pa·m³/mol) 0.007 - 1.30.001 - 0.20.0001 - 0.1

Note: The ranges represent the variability due to different carbon chain lengths and degrees of chlorination within each class. Data compiled from various sources.[4][14]

Synthesis and Production of Perchlorinated Alkanes

The industrial production of perchlorinated alkanes is primarily achieved through the free-radical chlorination of n-alkane feedstocks.

PCA_Synthesis_Workflow Industrial Synthesis of Perchlorinated Alkanes cluster_reactants Reactants n_alkane n-Alkane Feedstock (C10-C30) reactor Chlorination Reactor (80-120°C, UV light optional) n_alkane->reactor chlorine Chlorine Gas (Cl2) chlorine->reactor degassing Degassing Unit (Nitrogen sparging) reactor->degassing Crude Product + HCl + excess Cl2 stabilization Stabilization (Addition of stabilizers) degassing->stabilization Removal of HCl and Cl2 final_product Final Product (Perchlorinated Alkane Mixture) stabilization->final_product

Industrial Synthesis of Perchlorinated Alkanes.
Experimental Protocol: Industrial Synthesis

  • Reactant Preparation: A liquid n-alkane feedstock with the desired carbon chain length distribution (e.g., C₁₀-C₁₃ for SCCPs) is charged into a reactor.

  • Chlorination: Chlorine gas is bubbled through the liquid paraffin at a controlled rate. The reaction is typically carried out at temperatures between 80°C and 120°C.[9] The free-radical substitution may be initiated or accelerated by exposure to ultraviolet (UV) light.[6]

  • Monitoring: The reaction is monitored by measuring the density or refractive index of the mixture, which correlates with the degree of chlorination.

  • Termination: Once the desired chlorine content is achieved, the chlorine gas feed is stopped.

  • Purification: The crude product is then sparged with an inert gas, such as nitrogen, to remove residual dissolved chlorine and hydrogen chloride (a byproduct of the reaction).[6]

  • Stabilization: Stabilizers, such as epoxidized vegetable oils or organophosphorus compounds, may be added to improve the thermal stability of the final product.[6]

Experimental Protocol: Laboratory-Scale Synthesis of a Medium-Chain Chlorinated Paraffin

This protocol describes the synthesis of a C₁₄ chlorinated paraffin mixture.[2]

  • Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer is charged with n-tetradecane.

  • Chlorination Agent: Sulfuryl chloride (SO₂Cl₂) is used as a more convenient laboratory source of chlorine radicals.

  • Reaction Initiation: The reaction is initiated by UV irradiation (e.g., from a high-pressure mercury lamp).

  • Reaction Conditions: The reaction mixture is heated to reflux while sulfuryl chloride is added dropwise.

  • Monitoring: Aliquots of the reaction mixture are taken at different time points to monitor the progress of the chlorination by analyzing the chlorine content (e.g., by elemental analysis).

  • Workup: After the desired degree of chlorination is reached, the reaction is cooled, and the remaining solvent and byproducts are removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or Florisil to remove any polar byproducts.

Analytical Methodologies: A Historical Perspective

The analysis of perchlorinated alkanes is notoriously difficult due to the complexity of the mixtures. Analytical methods have evolved significantly over time to improve the separation and detection of these compounds.

Early Methods: Early analytical approaches often involved non-specific methods that measured total organochlorine content. These methods lacked the specificity to differentiate between different classes of CPs or other chlorinated contaminants.

Gas Chromatography (GC): The advent of gas chromatography provided a means to separate some of the components of CP mixtures. However, the vast number of isomers results in broad, unresolved "humps" in the chromatogram. Early GC methods often used electron capture detectors (ECD), which are sensitive to halogenated compounds but lack selectivity.

Mass Spectrometry (MS): The coupling of gas chromatography with mass spectrometry (GC-MS) represented a major advancement in the analysis of CPs. Electron capture negative ionization (ECNI) has become the most common ionization technique for the analysis of CPs due to its high sensitivity for these compounds. In ECNI-MS, the most abundant ions are typically the [M-Cl]⁻ adducts, which are used for quantification.[15]

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, provides the necessary mass accuracy to distinguish between different CP congeners and to separate them from interfering compounds in complex environmental matrices.[16]

Liquid Chromatography (LC): For the analysis of less volatile LCCPs and highly chlorinated CPs, liquid chromatography coupled with mass spectrometry (LC-MS) is increasingly being employed.[13]

PCA_Analysis_Workflow Analytical Workflow for Perchlorinated Alkanes sample Environmental or Biological Sample extraction Solvent Extraction (e.g., Soxhlet, PLE) sample->extraction cleanup Column Chromatography Cleanup (e.g., Silica, Florisil) extraction->cleanup fractionation Fractionation (to remove interferences) cleanup->fractionation analysis GC/ECNI-HRMS Analysis fractionation->analysis quantification Data Processing and Quantification analysis->quantification

Analytical Workflow for Perchlorinated Alkanes.
Experimental Protocol: GC/ECNI-MS Analysis of Chlorinated Paraffins in Environmental Samples

  • Sample Extraction: The sample (e.g., sediment, biota) is extracted using an appropriate solvent system, often with techniques like pressurized liquid extraction (PLE) or Soxhlet extraction.

  • Lipid Removal: For biological samples, lipids are removed, for example, by gel permeation chromatography (GPC) or acid digestion.

  • Cleanup and Fractionation: The extract is cleaned up and fractionated using column chromatography (e.g., with activated silica gel or Florisil) to remove interfering compounds.[17] A common elution scheme involves a non-polar solvent like hexane to elute less polar compounds, followed by a more polar solvent like dichloromethane to elute the CPs.[17]

  • Instrumental Analysis: The cleaned-up extract is analyzed by GC-MS with an electron capture negative ionization (ECNI) source.

    • Gas Chromatograph: A high-temperature capillary column (e.g., DB-5ms) is used for separation.

    • Mass Spectrometer: Operated in ECNI mode, monitoring for the characteristic [M-Cl]⁻ ions of the target CP congeners. High-resolution mass spectrometry is preferred for improved selectivity.[15]

  • Quantification: Quantification is complex and often involves the use of response factors determined from the analysis of a series of technical CP mixtures with varying chlorine content.[18] Deconvolution algorithms may be used to analyze the complex chromatographic humps.[13]

Conclusion

Perchlorinated alkanes have a long and complex history, evolving from indispensable industrial chemicals to significant environmental contaminants. Their unique properties made them valuable in a multitude of applications, but their persistence and potential for bioaccumulation have necessitated a re-evaluation of their use and have led to international regulations. The analytical challenges posed by the extreme complexity of these mixtures have driven innovations in chromatographic and mass spectrometric techniques. A thorough understanding of the history, synthesis, and analytical methodologies for perchlorinated alkanes is crucial for researchers and scientists working to assess their environmental fate, toxicological effects, and to develop safer alternatives.

References

Theoretical Analysis of the Molecular Geometry of Octachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octachloropropane, with the structural formula Cl₃C-CCl₂-CCl₃, is a fully chlorinated alkane.[1] Understanding its three-dimensional structure is fundamental to predicting its physical, chemical, and toxicological properties. Theoretical studies, primarily employing quantum mechanical calculations, provide a powerful means to elucidate the molecule's stable conformations, rotational barriers, and precise geometric parameters. This guide outlines the theoretical methodologies applicable to such a study and presents expected structural data.

Theoretical Methodology

A robust theoretical investigation of octachloropropane's molecular geometry would typically involve a multi-step computational workflow. The primary method of choice would be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Workflow

The logical flow of a computational study on octachloropropane's molecular geometry is depicted below.

computational_workflow start Initial Structure Generation conf_search Conformational Search (e.g., Rotational Scan) start->conf_search Input geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) conf_search->geom_opt Candidate Conformers freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc Optimized Structures final_analysis Analysis of Results (Bond Lengths, Angles, etc.) freq_calc->final_analysis Verified Minima

Caption: A typical workflow for the computational determination of molecular geometry.

Key Experimental Protocols (Hypothetical)

While no specific experimental data for octachloropropane has been found, a gas-phase electron diffraction (GED) experiment would be a suitable method for determining its molecular structure.

Hypothetical Gas-Phase Electron Diffraction Protocol:

  • Sample Preparation: A pure sample of solid octachloropropane would be heated in a vacuum chamber to produce a gaseous molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons would be directed perpendicularly through the molecular beam.

  • Diffraction Pattern Recording: The scattered electrons would create a diffraction pattern on a detector, which is recorded.

  • Data Analysis: The diffraction pattern, which consists of concentric rings of varying intensity, would be analyzed. The radial distribution of these rings provides information about the distances between atoms in the molecule.

  • Structure Refinement: The experimental data would be used to refine a theoretical model of the molecular structure, yielding precise bond lengths and angles.

Molecular Geometry of Octachloropropane

The molecular structure of octachloropropane is defined by its bond lengths, bond angles, and the dihedral angles that describe the rotation around the C-C single bonds.

Conformational Analysis

Rotation around the C1-C2 and C2-C3 bonds in octachloropropane leads to different conformational isomers. The primary conformations of interest are the staggered and eclipsed forms. Due to severe steric hindrance between the bulky chlorine atoms, the staggered conformations are expected to be significantly more stable.

The relationship between the key conformers and their relative energies is illustrated below.

conformational_analysis staggered Staggered Conformer (Low Energy) transition_state Rotational Barrier staggered->transition_state Rotation eclipsed Eclipsed Conformer (High Energy) eclipsed->transition_state Rotation transition_state->staggered transition_state->eclipsed Energy Maximum

Caption: Energy relationship between staggered and eclipsed conformers of octachloropropane.

Illustrative Geometric Parameters

The following tables summarize the expected quantitative data for the most stable, staggered conformation of octachloropropane, as predicted by DFT calculations.

Table 1: Illustrative Bond Lengths in Octachloropropane

BondExpected Length (Å)
C1 - C21.55
C2 - C31.55
C1 - Cl1.78
C2 - Cl1.79
C3 - Cl1.78

Table 2: Illustrative Bond Angles in Octachloropropane

AngleExpected Angle (°)
Cl - C1 - Cl109.5
Cl - C2 - Cl109.5
Cl - C3 - Cl109.5
C2 - C1 - Cl109.5
C1 - C2 - Cl109.5
C3 - C2 - Cl109.5
C1 - C2 - C3111.0

Table 3: Illustrative Dihedral Angles in Staggered Octachloropropane

Dihedral Angle (Cl - C1 - C2 - Cl)Expected Angle (°)
Gauche± 60
Anti180

Conclusion

While direct experimental or theoretical data on the molecular geometry of octachloropropane is currently scarce, established computational methods provide a reliable framework for its prediction. The illustrative data presented in this guide, based on analogous molecules and theoretical principles, suggests a staggered conformation as the most stable isomer. The C-C bond lengths are expected to be around 1.55 Å, and C-Cl bond lengths approximately 1.78-1.79 Å, with bond angles close to the ideal tetrahedral value of 109.5°, slightly distorted due to steric repulsion between chlorine atoms. Future experimental studies, such as gas-phase electron diffraction or X-ray crystallography, are needed to validate these theoretical predictions.

References

Methodological & Application

Analytical Methods for the Detection of Octachloropropane in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octachloropropane (C₃Cl₈) is a fully chlorinated propane and a persistent organic pollutant that can be found in the environment due to its use in various industrial applications. Its detection in environmental matrices such as soil and water is of significant interest for environmental monitoring and risk assessment. This application note provides detailed protocols for the analysis of octachloropropane in environmental samples using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2] The methods described herein cover sample preparation, including extraction and cleanup, as well as instrumental analysis.

Analytical Strategy Overview

The determination of octachloropropane in environmental samples involves a multi-step process. First, the analyte is extracted from the sample matrix. For water samples, liquid-liquid extraction (LLE) is a common and effective technique.[3] For solid samples like soil and sediment, methods such as Soxhlet, automated Soxhlet, or ultrasonic extraction are employed to efficiently remove the analyte from the solid matrix.[4][5][6] Following extraction, a cleanup step may be necessary to remove interfering co-extracted substances. Finally, the cleaned-up extract is analyzed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification of octachloropropane.

Data Presentation

The following tables summarize the key analytical parameters and performance data for the detection of octachloropropane.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 117
Qualifier Ions (m/z) 119, 143
Internal Standard 2,4,5,6-Tetrachloro-m-xylene or PCB 209

Table 2: Method Performance Data (Illustrative)

MatrixExtraction MethodRecovery (%)MDL (µg/L or µg/kg)LOQ (µg/L or µg/kg)
WaterLiquid-Liquid Extraction85 - 1100.050.15
SoilSoxhlet Extraction80 - 1050.51.5
SoilUltrasonic Extraction75 - 1000.72.0

Note: The values presented in Table 2 are illustrative and may vary depending on the specific sample matrix and laboratory conditions. Method validation is required to establish laboratory-specific performance data.

Experimental Protocols

Sample Preparation: Water Samples (Liquid-Liquid Extraction)

This protocol is adapted from general principles of liquid-liquid extraction for organochlorine compounds.[3]

Materials:

  • 1 L amber glass bottle with a Teflon-lined cap

  • Separatory funnel (2 L)

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate, anhydrous (pre-baked at 400 °C for 4 hours)

  • Kuderna-Danish (K-D) concentrator with a 10 mL graduated concentrator tube

  • Water bath

  • Nitrogen evaporation system

Procedure:

  • Collect a 1 L water sample in an amber glass bottle.

  • Transfer the sample to a 2 L separatory funnel.

  • Spike the sample with a known amount of internal standard solution.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for a minimum of 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction of the water sample two more times with fresh 60 mL portions of dichloromethane, combining all extracts.

  • Concentrate the dried extract to approximately 5 mL using a Kuderna-Danish concentrator on a water bath.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Sample Preparation: Soil and Sediment Samples

Two common methods for solid sample extraction are presented below.

2.1 Soxhlet Extraction (adapted from EPA Method 3540C) [4]

Materials:

  • Soxhlet extraction apparatus

  • Extraction thimbles

  • Dichloromethane/Acetone (1:1 v/v), pesticide residue grade

  • Anhydrous sodium sulfate

  • Kuderna-Danish (K-D) concentrator

  • Heating mantle

Procedure:

  • Weigh approximately 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Place the mixture in an extraction thimble.

  • Spike the sample with a known amount of internal standard solution.

  • Place the thimble in the Soxhlet extractor.

  • Add 300 mL of the dichloromethane/acetone mixture to the round-bottom flask.

  • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the extract to cool.

  • Concentrate the extract to a final volume of 1 mL as described in the water sample preparation protocol.

  • The extract is now ready for GC-MS analysis.

2.2 Ultrasonic Extraction (adapted from EPA Method 3550C)

Materials:

  • Ultrasonic bath or probe sonicator

  • Glass centrifuge tubes with screw caps

  • Dichloromethane/Acetone (1:1 v/v), pesticide residue grade

  • Anhydrous sodium sulfate

  • Centrifuge

Procedure:

  • Weigh approximately 10 g of the soil sample into a glass centrifuge tube.

  • Mix the sample with an equal amount of anhydrous sodium sulfate.

  • Spike the sample with a known amount of internal standard solution.

  • Add 30 mL of the dichloromethane/acetone mixture to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge the sample and decant the solvent into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and concentrate to a final volume of 1 mL.

  • The extract is now ready for GC-MS analysis.

Visualization

Octachloropropane_Analysis_Workflow cluster_sample Sample Collection cluster_extraction Extraction Water_Sample Water Sample LLE Liquid-Liquid Extraction (Dichloromethane) Water_Sample->LLE Soil_Sample Soil/Sediment Sample Solid_Extraction Soxhlet or Ultrasonic Extraction (DCM/Acetone) Soil_Sample->Solid_Extraction Concentration Extract Concentration (K-D / N2 Evaporation) LLE->Concentration Solid_Extraction->Concentration Cleanup Cleanup (Optional) (e.g., Florisil) Concentration->Cleanup GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis if no cleanup Cleanup->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for Octachloropropane Analysis.

References

Application Notes and Protocols for the Analysis of Octachloropropane (C3Cl8) by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachloropropane (C3Cl8) is a fully chlorinated alkane. The analysis of such polychlorinated alkanes (PCAs) is of interest in various fields, including environmental monitoring and as intermediates or impurities in chemical synthesis. Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like octachloropropane.[1] This document provides a detailed protocol and application notes for the analysis of C3Cl8 using GC/MS.

The method outlined below is based on established principles for the analysis of halogenated hydrocarbons and leverages the known mass spectral properties of octachloropropane.

Experimental Protocols

A robust and reliable method for the analysis of C3Cl8 involves careful sample preparation, optimized gas chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract C3Cl8 from the sample matrix and present it in a solvent suitable for GC/MS analysis. The choice of method depends on the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To 100 mL of the aqueous sample in a separatory funnel, add a suitable organic solvent such as hexane or dichloromethane (DCM). The choice of solvent should be based on the polarity of the matrix and potential interferences.

  • Spike with an appropriate internal standard (e.g., a deuterated polychlorinated alkane) if accurate quantification is required.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC/MS analysis.

b) Solid Phase Extraction (SPE) for Cleaner Aqueous Samples:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass the aqueous sample through the cartridge. C3Cl8 will be retained on the stationary phase.

  • Wash the cartridge with water to remove polar impurities.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the C3Cl8 with a small volume of a non-polar solvent like hexane or acetone.

  • Concentrate the eluate to a final volume of 1 mL.

  • Transfer to an autosampler vial for analysis.

c) Dissolution for Solid Samples:

  • Weigh a known amount of the homogenized solid sample.

  • Extract the sample with a suitable solvent (e.g., hexane, dichloromethane) using sonication or Soxhlet extraction.

  • Filter the extract to remove particulate matter.[2]

  • Concentrate the extract to a final volume of 1 mL.

  • Transfer to an autosampler vial for analysis.

GC/MS Instrumentation and Conditions

The following are recommended starting parameters for the GC/MS analysis of C3Cl8. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms, or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range (Full Scan) 50-400 m/z
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of C3Cl8 at a minimum of five different concentrations. The peak area of the selected quantification ion is plotted against the concentration.

Mass Spectrum of Octachloropropane

The electron ionization mass spectrum of octachloropropane is characterized by a series of isotopic clusters due to the presence of eight chlorine atoms. The NIST WebBook provides reference mass spectra for C3Cl8.[3] Key fragments can be used for identification and quantification.

Table 3: Characteristic Ions of Octachloropropane (C3Cl8) from EI-MS

m/zPutative FragmentIon Type
283[C3Cl7]+Quantification Ion
247[C3Cl6]+Qualifier Ion
117[C2Cl2]+Qualifier Ion
202[C3Cl5]+Qualifier Ion

Note: The choice of ions and their designation as quantification or qualifier ions should be confirmed by analyzing a standard of octachloropropane.

Quantitative Data Summary

The following table presents representative quantitative data that can be achieved with the described method. Actual performance may vary depending on the instrumentation and sample matrix.

Table 4: Representative Quantitative Performance Data for C3Cl8 Analysis

ParameterResult
Retention Time (approx.) 15.5 min
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery (from spiked matrix) 85 - 110%
Relative Standard Deviation (RSD) < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC/MS analysis of octachloropropane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for C3Cl8 analysis.

Logical Relationship for Compound Identification

The identification of C3Cl8 is based on a combination of its retention time and the unique pattern of its mass spectrum.

Identification_Logic Analyte Analyte Peak RT Retention Time Match Analyte->RT MS Mass Spectrum Match Analyte->MS Identified C3Cl8 Identified RT->Identified MS->Identified

Caption: Logic for C3Cl8 identification.

References

Application Notes and Protocols for Octachloropropane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachloropropane (C₃Cl₈) is a fully chlorinated alkane. Due to its chemical properties, it is a persistent organic pollutant (POP) of concern. Accurate and reliable analytical methods are crucial for monitoring its presence in various environmental and biological matrices. This document provides detailed application notes and protocols for the sample preparation and analysis of octachloropropane. The methods described are based on established techniques for similar chlorinated compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Techniques Overview

The analysis of octachloropropane is typically performed using gas chromatography coupled with a sensitive detector, most commonly a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD). The choice of sample preparation technique is critical and depends on the sample matrix. This document will focus on the following sample preparation methods:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and solid samples.

  • Solid-Phase Extraction (SPE) for aqueous samples.

  • Pressurized Liquid Extraction (PLE) for solid and semi-solid samples.

  • Liquid-Liquid Extraction (LLE) for biological matrices.

Section 1: Analysis of Octachloropropane in Soil Samples using QuEChERS

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for the analysis of pesticides and other organic pollutants in complex matrices like soil. A simplified version of the QuEChERS method has been shown to be effective for the extraction of chlorinated compounds from soil samples, achieving recoveries between 62% and 93%.

Experimental Protocol

1. Sample Homogenization:

  • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

  • Grind the sieved soil to a fine, homogeneous powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate to the tube.

  • Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The addition of salt helps to induce phase separation.

  • Immediately shake the tube vigorously for another 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper ethyl acetate layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

Data Presentation
AnalyteMatrixPreparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)
ChloroformSoilSimplified QuEChERS855.2
1,2-DichlorobenzeneSoilSimplified QuEChERS933.5
HexachlorobenzeneSoilSimplified QuEChERS627.6
Table 1: Recovery data for chlorinated compounds in soil using a simplified QuEChERS method with ethyl acetate. Data adapted from a study on various chlorinated pollutants.

Experimental Workflow

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenized_sample 10g Homogenized Soil add_solvent Add 10mL Ethyl Acetate homogenized_sample->add_solvent shake_1 Vortex (1 min) add_solvent->shake_1 add_salts Add 4g MgSO4 + 1g NaCl shake_1->add_salts shake_2 Vortex (1 min) add_salts->shake_2 centrifuge_1 Centrifuge (4000 rpm, 5 min) shake_2->centrifuge_1 transfer_supernatant Transfer 1mL Supernatant centrifuge_1->transfer_supernatant add_dspe Add 150mg MgSO4 + 50mg PSA transfer_supernatant->add_dspe vortex_cleanup Vortex (30s) add_dspe->vortex_cleanup centrifuge_2 Centrifuge (10,000 rpm, 2 min) vortex_cleanup->centrifuge_2 final_extract Transfer Supernatant to Vial centrifuge_2->final_extract gcms_analysis GC-MS Analysis final_extract->gcms_analysis

QuEChERS workflow for soil sample preparation.

Section 2: Analysis of Octachloropropane in Water Samples using Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for isolating and concentrating organic pollutants from aqueous samples. For compounds like chloropropanols, SPE has demonstrated excellent recoveries of around 100%.

Experimental Protocol

1. Cartridge Conditioning:

  • Pass 5 mL of ethyl acetate through a C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Measure 500 mL of the water sample and adjust the pH to 6.0.

  • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

3. Cartridge Washing:

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

4. Elution:

  • Elute the retained octachloropropane from the cartridge with 5 mL of ethyl acetate into a collection vial.

5. Concentration:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Data Presentation
AnalyteMatrixPreparation MethodRecovery (%)Limit of Detection (ng/mL)
1,3-dichloro-2-propanolWaterSPE~1001.4 - 11.2
3-chloropropane-1,2-diolWaterSPE~1001.4 - 11.2
Table 2: Recovery and detection limit data for chloropropanols in water using SPE. Data adapted from a study on similar chlorinated compounds.

Experimental Workflow

spe_workflow start Start condition_cartridge Condition C18 SPE Cartridge (Ethyl Acetate, Methanol, Water) start->condition_cartridge load_sample Load 500mL Water Sample (pH 6) condition_cartridge->load_sample wash_cartridge Wash with Deionized Water load_sample->wash_cartridge dry_cartridge Dry Cartridge (Nitrogen Stream) wash_cartridge->dry_cartridge elute_analyte Elute with 5mL Ethyl Acetate dry_cartridge->elute_analyte concentrate_eluate Concentrate to 1mL elute_analyte->concentrate_eluate gcms_analysis GC-MS Analysis concentrate_eluate->gcms_analysis

Solid-Phase Extraction workflow for water samples.

Section 3: Analysis of Octachloropropane in Solid Samples using Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient technique for extracting organic compounds from solid and semi-solid samples. It utilizes elevated temperatures and pressures to increase the extraction efficiency, thereby reducing solvent consumption and extraction time.

Experimental Protocol

1. Sample Preparation:

  • Mix 10 g of homogenized soil sample with an equal amount of diatomaceous earth and place it into a stainless steel extraction cell.

2. Extraction Parameters:

  • Solvent: Hexane:Acetone (1:1, v/v)

  • Temperature: 100 °C

  • Pressure: 1500 psi

  • Static Time: 5 minutes

  • Number of Cycles: 2

3. Extraction Process:

  • The instrument automatically pressurizes the cell with the extraction solvent and heats it to the set temperature.

  • The sample is extracted under static conditions for the specified time.

  • The extract is then transferred to a collection vial.

  • The process is repeated for the second cycle.

4. Post-Extraction Cleanup:

  • The collected extract can be concentrated and, if necessary, cleaned up using a silica gel or Florisil column to remove interfering compounds.

5. Final Analysis:

  • The final extract is concentrated to 1 mL and is ready for GC-MS analysis.

Data Presentation
TechniqueSolvent VolumeExtraction TimeAutomation
PLE/ASE LowFast (15-30 min)High
Soxhlet HighLong (hours)Low
Sonication ModerateModerateLow
Table 3: Comparison of PLE with traditional extraction techniques for solid samples.

Logical Relationships

ple_logic ple Pressurized Liquid Extraction high_temp High Temperature ple->high_temp high_pressure High Pressure ple->high_pressure increased_solubility Increased Analyte Solubility high_temp->increased_solubility faster_diffusion Faster Diffusion Rates high_temp->faster_diffusion reduced_viscosity Reduced Solvent Viscosity high_pressure->reduced_viscosity efficient_extraction Efficient Extraction increased_solubility->efficient_extraction faster_diffusion->efficient_extraction reduced_viscosity->efficient_extraction

Principles of Pressurized Liquid Extraction.

Section 4: Analysis of Octachloropropane in Biological Matrices using Liquid-Liquid Extraction (LLE)

For biological matrices such as plasma, serum, or tissue homogenates, liquid-liquid extraction is a common and effective method for isolating lipophilic compounds like octachloropropane.

Experimental Protocol

1. Sample Preparation:

  • For liquid samples (e.g., plasma, serum), use 1 mL directly.

  • For tissue samples, homogenize 1 g of tissue in 4 mL of water.

2. Extraction:

  • To 1 mL of the sample (or 1 mL of the tissue homogenate), add 5 mL of a hexane:dichloromethane (1:1, v/v) mixture in a glass centrifuge tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

3. Collection of Organic Layer:

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer with another 5 mL of the solvent mixture.

  • Combine the organic extracts.

4. Drying and Concentration:

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. Final Extract:

  • The concentrated extract is ready for GC-MS analysis.

Data Presentation
ParameterTypical Value
Recovery 70-110%
Precision (RSD) < 15%
Linearity (r²) > 0.99
Table 4: Typical performance characteristics of LLE for POPs in biological matrices.

Experimental Workflow

lle_workflow start Start sample_prep 1mL Biological Sample (e.g., plasma, tissue homogenate) start->sample_prep add_solvent Add 5mL Hexane:DCM (1:1) sample_prep->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction combine_extracts Combine Organic Extracts repeat_extraction->combine_extracts dry_extract Dry with Sodium Sulfate combine_extracts->dry_extract concentrate Concentrate to 1mL dry_extract->concentrate gcms_analysis GC-MS Analysis concentrate->gcms_analysis

Liquid-Liquid Extraction workflow for biological samples.

Section 5: GC-MS Analysis Protocol

The following is a general GC-MS protocol that can be optimized for the analysis of octachloropropane.

Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 30 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 320 °C, hold for 2 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Octachloropropane

Based on the NIST Mass Spectrometry Data Center, the following ions can be used for the quantification and confirmation of octachloropropane (C₃Cl₈).

Ion Typem/z
Quantifier 117
Qualifier 1 119
Qualifier 2 121
Table 5: Suggested SIM ions for octachloropropane.

Conclusion

The sample preparation techniques and analytical methods detailed in these application notes provide a robust framework for the determination of octachloropropane in various matrices. While specific quantitative data for octachloropropane is limited, the provided protocols are based on well-established methods for analogous chlorinated compounds and should serve as an excellent starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific applications and to perform thorough validation to ensure data quality.

1,1,1,2,2,3,3,3-Octachloropropane: A Comprehensive Guide for Use as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,1,1,2,2,3,3,3-Octachloropropane is a perchlorinated alkane with the chemical formula C₃Cl₈.[1][2] Its fully chlorinated structure suggests a very low polarity, making it a potential non-polar solvent for various applications in research and development. While it has been historically used in geology to model crystal deformation and as a pesticide, its utility as a laboratory solvent is not widely documented.[3] This document provides an overview of its properties, potential applications, and generalized protocols for its use, based on its known characteristics and the general principles of non-polar solvents.

Physicochemical Properties and Comparison with Common Non-Polar Solvents

PropertyThis compoundHexaneTolueneChloroformCarbon Tetrachloride
CAS Number 594-90-1[1][2]110-54-3108-88-367-66-356-23-5
Molecular Formula C₃Cl₈[1][2]C₆H₁₄C₇H₈CHCl₃CCl₄
Molecular Weight ( g/mol ) 319.66[2]86.1892.14119.38153.82
Boiling Point (°C) 266.4[1][2]6911161.276.7
Density (g/cm³) 1.888[1][2]0.6590.8671.481.594
Melting Point (°C) 160-95-95-63.5-22.9
Dielectric Constant (at 20°C) Not available1.882.384.812.24
Dipole Moment (D) Not available~00.361.040

Potential Applications in a Research and Development Setting

Based on its presumed non-polar nature and high boiling point, this compound could be a suitable solvent for the following applications:

  • Organic Synthesis: As a solvent for reactions involving non-polar reagents and intermediates, particularly those requiring high temperatures. Its high boiling point allows for a wide reaction temperature range.

  • Recrystallization: For the purification of non-polar crystalline compounds that are highly soluble in other non-polar solvents at room temperature. Its high boiling point could facilitate the dissolution of less soluble compounds.

  • Extraction: As an extraction solvent for the separation of non-polar compounds from polar matrices.

  • Spectroscopy: As a solvent for spectroscopic analysis (e.g., NMR) of non-polar compounds, provided it does not interfere with the measurement.

Safety Precautions

Detailed toxicological data for this compound is limited. However, as with all chlorinated hydrocarbons, it should be handled with caution. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the use of a non-polar solvent and have been adapted for this compound based on its known physical properties. These protocols have not been experimentally validated for this specific solvent. Researchers should conduct small-scale trials to determine the optimal conditions for their specific application.

Protocol 1: General Procedure for Organic Synthesis

This protocol outlines the general steps for using this compound as a solvent in an organic reaction.

Materials:

  • This compound (reagent grade)

  • Reactants and reagents for the specific synthesis

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add the starting materials and a magnetic stir bar.

    • Under a fume hood, add the required volume of this compound to the flask.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using a heating mantle. The high boiling point of 266.4 °C allows for a broad range of reaction temperatures.[1][2]

    • Stir the reaction mixture vigorously to ensure homogeneity.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The workup procedure will be dependent on the nature of the product. A typical workup may involve:

      • Quenching the reaction with an appropriate aqueous solution.

      • Separating the organic layer. Note that due to its high density (1.888 g/cm³), the octachloropropane layer will likely be the bottom layer.[1][2]

      • Washing the organic layer with water or brine.

      • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

      • Filtering to remove the drying agent.

  • Product Isolation:

    • Remove the this compound under reduced pressure using a rotary evaporator. Due to its high boiling point, a high vacuum and/or heating of the water bath may be necessary.

    • Purify the crude product by a suitable method (e.g., recrystallization, chromatography).

Protocol 2: Recrystallization of a Non-Polar Compound

This protocol describes a general procedure for purifying a solid non-polar compound using this compound as the recrystallization solvent.

Materials:

  • Crude non-polar solid compound

  • This compound (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Test):

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of this compound at room temperature. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals should form. If so, octachloropropane is a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of this compound.

    • Heat the mixture on a hot plate with stirring.

    • Gradually add more hot octachloropropane until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold this compound.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

Protocol 3: Synthesis of this compound

This protocol is based on the reported synthesis of octachloropropane.

Materials:

  • Partially chlorinated propane

  • Iodine trichloride (ICl₃) or Chlorine (Cl₂) gas

  • High-pressure reactor (if using chlorine gas)

  • UV lamp (if using chlorine gas)

  • Distillation apparatus

Procedure:

  • Method A: Using Iodine Trichloride

    • In a suitable reaction vessel, combine the partially chlorinated propane with iodine trichloride.

    • The reaction proceeds to yield this compound.[2]

    • Purify the product by distillation.

  • Method B: Using Chlorine Gas

    • In a high-pressure reactor, charge the partially chlorinated propane.

    • Introduce chlorine gas into the reactor.

    • Irradiate the reactor with a UV lamp to initiate the reaction.

    • Maintain the reaction temperature close to, but below, 200 °C to avoid the formation of carbon tetrachloride and hexachloroethane as byproducts.[2]

    • After the reaction is complete, carefully vent the excess chlorine gas.

    • Purify the resulting this compound by distillation.

Visualizations

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Reactants & Reagents reaction_vessel Reaction Vessel (Heating & Stirring) reagents->reaction_vessel solvent This compound solvent->reaction_vessel extraction Liquid-Liquid Extraction reaction_vessel->extraction Cooling drying Drying Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Recrystallization) evaporation->purification final_product Pure Product purification->final_product

Caption: General workflow for an organic synthesis reaction using this compound as a solvent.

Recrystallization_Workflow start Crude Solid + Solvent dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Application Notes and Protocols for Studying Crystal Deformation of Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachloropropane (C₃Cl₈) is a transparent, crystalline organic solid that serves as an excellent analog material for studying the plastic deformation mechanisms of more complex crystalline substances, such as minerals and pharmaceutical compounds.[1] Its hexagonal crystal structure, large grain size (0.1-1.0 mm), and ease of deformation under mechanical stress make it an ideal model system for laboratory-scale investigations.[1] The remarkable crystal growth and deformation characteristics of octachloropropane were first noted by McCrone in 1949 and later pioneered as a model for mineral deformation in the 1980s. This document provides detailed experimental protocols for the preparation, deformation, and analysis of octachloropropane crystals to elucidate fundamental principles of crystal plasticity.

Data Presentation: Mechanical Properties of Octachloropropane

Quantitative data on the mechanical properties of octachloropropane is crucial for understanding its deformation behavior. Below is a summary of available data.

PropertyValueExperimental ConditionsReference
Creep BehaviorPower-law creepStress range: 0.2-1.2 MPa[1]
Stress Exponent (n)4.5Temperature: 28°C[1]

Experimental Protocols

The study of octachloropropane crystal deformation involves a multi-step process from crystal growth to post-deformation analysis.

Single Crystal Growth of Octachloropropane

High-quality, single crystals of octachloropropane are essential for studying its intrinsic deformation properties. The slow evaporation method is a reliable technique for this purpose.

Materials:

  • Octachloropropane powder

  • Suitable solvent (e.g., acetone, ethanol)

  • Crystallization dish or beaker

  • Parafilm or loose-fitting lid

Protocol:

  • Prepare a saturated solution of octachloropropane by dissolving the powder in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, followed by cooling to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the saturated solution to a clean crystallization dish.

  • Cover the dish with parafilm, piercing a few small holes to allow for slow evaporation of the solvent.

  • Place the dish in a location with a stable temperature and minimal vibrations.

  • Monitor the dish over several days to weeks for the formation of single crystals.

  • Once crystals of a suitable size (several millimeters) have formed, carefully decant the remaining solution.

  • Allow the crystals to air dry completely.

Sample Preparation for Deformation

Properly prepared samples are critical for obtaining meaningful results from mechanical testing.

Materials:

  • Single crystals of octachloropropane

  • Microscope slides and coverslips

  • Fine-grit sandpaper or polishing films

  • Glycerol or other mounting medium

Protocol:

  • Select a single crystal with well-defined faces and minimal visible defects.

  • If necessary, gently polish the crystal faces using fine-grit sandpaper or polishing films to create parallel surfaces for mounting.

  • For thin section preparation for microscopy, mount the crystal on a microscope slide using a suitable adhesive.

  • Grind the crystal to the desired thickness (typically 30-100 µm) and polish the top surface.

  • Place a coverslip over the thinned crystal with a drop of glycerol.

Crystal Deformation using a Shear Apparatus

A simple shear apparatus can be used to deform the octachloropropane crystals in a controlled manner.

Materials:

  • Prepared octachloropropane sample

  • Shear deformation apparatus (e.g., a custom-built ring shear or simple shear box)

  • Micrometer or other displacement sensor

  • Load cell or force gauge

Protocol:

  • Mount the prepared octachloropropane sample within the shear apparatus.

  • Apply a controlled normal stress to the sample.

  • Initiate shear deformation at a constant strain rate.

  • Record the shear stress and shear strain continuously throughout the experiment using the load cell and displacement sensor.

  • Deform the crystal to the desired total strain.

  • Carefully remove the deformed sample for post-deformation analysis.

Post-Deformation Analysis

A combination of polarized light microscopy and X-ray diffraction is used to characterize the microstructural and crystallographic changes resulting from deformation.

Polarized light microscopy is a powerful technique for visualizing deformation microstructures such as slip bands, grain boundaries, and recrystallized grains.

Equipment:

  • Polarizing microscope with a rotating stage

  • Digital camera for image capture

Protocol:

  • Place the thin section of the deformed octachloropropane crystal on the microscope stage.

  • Observe the sample under plane-polarized and cross-polarized light.

  • Rotate the stage to observe changes in birefringence and identify crystallographic orientations.

  • Document the observed microstructures, paying close attention to features like undulose extinction, subgrain formation, and dynamic recrystallization.

X-ray diffraction is used to analyze the crystal structure and preferred orientation (texture) of the deformed octachloropropane.

Equipment:

  • X-ray diffractometer with a texture goniometer

Protocol:

  • Mount the deformed crystal on the XRD sample holder.

  • Perform a standard θ-2θ scan to identify the crystal phases present.

  • Utilize the texture goniometer to measure pole figures for specific crystallographic planes.

  • Analyze the pole figures to determine the crystallographic preferred orientation that developed during deformation.

Visualizations

Experimental Workflow for Studying Octachloropropane Crystal Deformation

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Deformation Deformation cluster_Analysis Post-Deformation Analysis cluster_Data Data Interpretation Crystal_Growth 1. Single Crystal Growth (Slow Evaporation) Sample_Preparation 2. Sample Preparation (Polishing, Thin Sectioning) Crystal_Growth->Sample_Preparation Deformation 3. Crystal Deformation (Shear Apparatus) Sample_Preparation->Deformation PLM 4.1. Polarized Light Microscopy (Microstructure Observation) Deformation->PLM XRD 4.2. X-ray Diffraction (Texture Analysis) Deformation->XRD Data_Analysis 5. Data Analysis and Interpretation PLM->Data_Analysis XRD->Data_Analysis

Caption: Experimental workflow for octachloropropane crystal deformation studies.

Logical Relationship of Deformation Analysis Techniques

Deformation_Analysis cluster_Microscopy Microstructural Analysis cluster_Diffraction Crystallographic Analysis Deformed_Sample Deformed Octachloropropane Crystal PLM Polarized Light Microscopy Deformed_Sample->PLM XRD X-ray Diffraction Deformed_Sample->XRD Microstructures - Slip Bands - Grain Boundaries - Recrystallization PLM->Microstructures Interpretation Interpretation of Deformation Mechanisms PLM->Interpretation Texture Crystallographic Preferred Orientation XRD->Texture XRD->Interpretation

Caption: Relationship between deformation and analytical techniques.

References

handling and safety protocols for 1,1,1,2,2,3,3,3-Octachloropropane in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data for 1,1,1,2,2,3,3,3-octachloropropane is limited. These protocols are based on available data and information from structurally similar chlorinated alkanes. Researchers must conduct a thorough risk assessment before use.

Introduction

This compound (C₃Cl₈, CAS No. 594-90-1) is a fully chlorinated propane derivative.[1][2] At room temperature, it is a clear white crystalline solid.[2] Due to its chemical structure as a polychlorinated alkane, it should be handled with extreme caution, assuming high toxicity and environmental persistence. Chlorinated alkanes are recognized for their potential health and environmental risks, including persistence in the environment and bioaccumulation.[3][4][5][6]

Quantitative Data

Limited quantitative data is available for this compound and its analogs. The following tables summarize the available information.

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₃Cl₈-[1][2]
Molecular Weight319.66 g/mol [1]
Boiling Point266.4°C at 760 mmHg[1][7]
Density1.888g/cm³[1][7]
Flash Point112.7°C[1][7]
Melting Point160°C[2]
Vapor Pressure0.0143mmHg at 25°C[1]
Refractive Index1.558-[1]

Table 2: Comparative Physical Properties of Related Chlorinated Propanes

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1,1,1,2,2,3,3-Heptachloropropane594-89-8C₃HCl₇285.21165-166 (at 90 mmHg)1.8048
1,1,1,2,3,3,3-Heptachloropropane3849-33-0C₃HCl₇285.21--
1,1,2,2,3,3-Hexachloropropane15600-01-8C₃H₂Cl₆---
Hexachloropropene1888-71-7C₃Cl₆248.75209-2101.765 (at 25°C)

Table 3: Occupational Exposure Limits for Analogous Compounds (General Guidance)

Compound/ClassTWASTELCeilingNotes
Chlorinated Alkanes (general)No specific OSHA PEL or ACGIH TLV for octachloropropane. Handle as a substance of high concern.--Assume low exposure limits are necessary.
1,2,3-Trichloropropane10 ppm--WorkSafeBC.[8] Carcinogen designations apply.[8]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling.[9] Note: No specific occupational exposure limits have been established for this compound. The limits for related compounds should be used as a conservative guide.

Experimental Protocols

3.1. General Handling and Storage

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemically resistant gloves (e.g., Viton®, nitrile, or neoprene). Double gloving is recommended.

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Neutralize: There is no specific neutralization agent.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

3.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Spill_Response_Workflow Spill Response Workflow for Chlorinated Hydrocarbons spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small, Controllable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe emergency_services Call Emergency Services (e.g., 911) large_spill->emergency_services contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose secure_area Secure the Area Prevent Entry emergency_services->secure_area PPE_Selection_Logic PPE Selection for Handling this compound start Handling Octachloropropane fume_hood Work in a Certified Chemical Fume Hood start->fume_hood gloves Wear Double-Layer Chemically Resistant Gloves (e.g., Nitrile, Neoprene) fume_hood->gloves eye_protection Wear Chemical Safety Goggles and Face Shield gloves->eye_protection lab_coat Wear a Flame-Resistant Lab Coat eye_protection->lab_coat respirator_check Potential for Aerosolization or Inhalation? lab_coat->respirator_check respirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge respirator_check->respirator Yes no_respirator Standard PPE Sufficient respirator_check->no_respirator No

References

Synthesis of Unsaturated Perchlorocarbons from Octachloropropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of unsaturated perchlorocarbons, primarily hexachloropropene, from octachloropropane. The core of this process involves a metal-mediated dechlorination reaction. While specific detailed protocols from primary literature are not extensively available in modern databases, this guide consolidates the fundamental principles and provides a representative experimental procedure based on established chemical knowledge of similar reactions.

Introduction

The transformation of saturated perchlorocarbons into their unsaturated counterparts is a key reaction in organochlorine chemistry. Octachloropropane (C₃Cl₈), a fully chlorinated propane, can serve as a precursor to valuable unsaturated C3 perchlorocarbons such as hexachloropropene (C₃Cl₆). Hexachloropropene is a useful intermediate in the synthesis of other organochlorine compounds. The primary method to achieve this transformation is through dechlorination, typically employing a reducing metal.

Reaction Principle

The fundamental reaction involves the removal of two chlorine atoms from the octachloropropane backbone to introduce a double bond. This is a reductive elimination process.

General Reaction:

C₃Cl₈ + 2e⁻ → C₃Cl₆ + 2Cl⁻

A common and effective method for this dechlorination is the use of a metal, such as aluminum or zinc, in an ethereal solvent. The metal acts as the reducing agent, transferring electrons to the octachloropropane molecule.

Experimental Protocol: Synthesis of Hexachloropropene from Octachloropropane

This protocol describes a general procedure for the synthesis of hexachloropropene from octachloropropane using aluminum metal in a diethyl ether solvent.

Materials:

  • Octachloropropane (C₃Cl₈)

  • Aluminum (Al) powder or turnings

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Inert gas (e.g., Argon or Nitrogen)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Standard glassware for reaction, filtration, and distillation

  • Ice bath

  • Heating mantle with stirrer

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a dropping funnel. Ensure the entire system is under a positive pressure of an inert gas.

  • Reagent Preparation: In the reaction flask, place a molar equivalent of aluminum powder. To the dropping funnel, add a solution of one molar equivalent of octachloropropane dissolved in anhydrous diethyl ether.

  • Reaction Initiation: Begin stirring the aluminum powder in the flask and slowly add a small portion of the octachloropropane solution from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial cooling with an ice bath to maintain control.

  • Reaction Progression: Once the initial exotherm subsides, add the remainder of the octachloropropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature. If the reaction slows, gentle heating can be applied to maintain reflux until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) to dissolve the unreacted aluminum and aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure hexachloropropene.

Quantitative Data:

ParameterValue
Reactants
Octachloropropane1.0 mol
Aluminum1.0 - 1.2 mol
Anhydrous Diethyl EtherSufficient to dissolve octachloropropane
Reaction Conditions
TemperatureInitial cooling, then reflux
Reaction Time2 - 6 hours (monitor for completion)
Product
Hexachloropropene (C₃Cl₆)Yields vary, typically moderate to good

Further Reactions and Products

The primary product, hexachloropropene, can undergo further reactions under the same conditions or with additional reagents to yield other unsaturated perchlorocarbons. For instance, dimerization and subsequent dechlorination can lead to the formation of perchlorinated C6 compounds.

Visualizing the Workflow and Reaction Pathway

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_setup 1. Apparatus Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Flame-dried 3-neck flask under inert gas add_Al Add Aluminum powder setup->add_Al add_C3Cl8 Add Octachloropropane in Diethyl Ether add_Al->add_C3Cl8 react Controlled addition, reflux add_C3Cl8->react quench Quench with dilute acid react->quench extract Extract with ether quench->extract dry Dry and concentrate extract->dry distill Fractional distillation dry->distill product Pure Hexachloropropene distill->product

Caption: Experimental workflow for the synthesis of hexachloropropene.

reaction_pathway octachloropropane Octachloropropane (C3Cl8) Cl3C-CCl2-CCl3 hexachloropropene Hexachloropropene (C3Cl6) Cl2C=CCl-CCl3 octachloropropane->hexachloropropene - 2Cl reagents Al, (C2H5)2O

Caption: Reaction pathway from octachloropropane to hexachloropropene.

Application Note: Quantification of Octachloropropane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachloropropane (C₃Cl₈) is a fully chlorinated propane molecule with the CAS number 594-90-1.[1][2] As a perchlorinated compound, it possesses high chemical stability and lipophilicity, suggesting potential for environmental persistence and bioaccumulation. Accurate and sensitive quantification of octachloropropane is crucial for environmental monitoring, toxicological studies, and ensuring purity in pharmaceutical and chemical manufacturing processes where it may be present as an impurity or byproduct.

This application note details a proposed analytical method for the quantification of octachloropropane in various matrices using gas chromatography coupled with mass spectrometry (GC-MS). The methodology is based on established principles for the analysis of halogenated hydrocarbons and provides a framework for researchers to develop and validate a robust analytical standard.

Physicochemical Properties of Octachloropropane

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical Formula C₃Cl₈[1][2]
Molecular Weight 319.656 g/mol [2]
CAS Number 594-90-1[1][2]
Appearance Clear white crystalline solid at room temperature[1]
Melting Point 160 °C[1]

Proposed Analytical Method: GC-MS

Note: This method must be fully validated by the end-user to ensure it is fit for its intended purpose.

Sample Preparation

The choice of sample preparation technique is matrix-dependent.

  • Aqueous Samples (e.g., environmental water, process water):

    • Liquid-Liquid Extraction (LLE): Extract a known volume of the aqueous sample with a water-immiscible solvent such as hexane or dichloromethane. The organic layer is then concentrated for GC-MS analysis.

    • Solid-Phase Microextraction (SPME): A highly effective technique for extracting volatile and semi-volatile organic compounds from water. A fiber coated with a suitable stationary phase is exposed to the headspace above the sample or directly immersed in the sample. The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet.

  • Solid Samples (e.g., soil, sediment, biological tissues):

    • Soxhlet Extraction: A classical and robust method for extracting organic compounds from solid matrices using a suitable solvent.

    • Pressurized Liquid Extraction (PLE): A more rapid and efficient alternative to Soxhlet extraction, using elevated temperatures and pressures to extract the analyte.

  • Gaseous Samples (e.g., air, headspace of materials):

    • Adsorption onto a Solid Sorbent: Air is drawn through a tube packed with a sorbent material (e.g., Tenax®, activated charcoal) which traps the octachloropropane. The analyte is then thermally desorbed or solvent extracted for analysis.

GC-MS Instrumentation and Conditions

The following are proposed starting conditions for the GC-MS analysis. Optimization will be required.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C

SIM/MRM Ions for Octachloropropane: Based on the mass spectrum of octachloropropane, characteristic ions should be selected for quantification and confirmation. The most abundant ions in the electron ionization mass spectrum of octachloropropane would be used for method development.

Calibration

An external calibration is the most common approach for quantification.

  • Certified Reference Material (CRM): A certified reference standard of octachloropropane is essential for accurate quantification. While not readily found in online catalogs of major suppliers, it is recommended to inquire with vendors specializing in custom organic standards.

  • Stock Solution: Prepare a stock solution of the octachloropropane CRM in a high-purity solvent (e.g., hexane).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of the target ion against the concentration. A linear regression with a correlation coefficient (r²) > 0.995 is typically desired.

Method Validation and Expected Performance

The proposed method should be validated according to established guidelines (e.g., ICH, FDA) to demonstrate its suitability. The following table presents expected performance characteristics based on the analysis of similar perchlorinated compounds. These values are for guidance only and must be experimentally determined.

ParameterExpected Value/RangeDescription
Linearity (r²) > 0.995The correlation coefficient of the calibration curve.
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of analyte that can be reliably detected.[5][6][7]
Limit of Quantitation (LOQ) 0.3 - 3 µg/LThe lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[5][6][7]
Accuracy (Recovery) 80 - 120%The percentage of the true amount of analyte that is detected by the method.[8]
Precision (RSD) < 15%The relative standard deviation of replicate measurements.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Obtain a certified reference standard of octachloropropane.

  • Accurately weigh approximately 10 mg of the standard and dissolve it in 10 mL of hexane to prepare a 1000 µg/mL stock solution.

  • Perform serial dilutions of the stock solution with hexane to prepare calibration standards at concentrations such as 1, 2, 5, 10, 20, and 50 µg/L.

  • Store the stock and standard solutions at 4 °C in amber vials.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction of Water Samples
  • To a 250 mL separatory funnel, add 100 mL of the water sample.

  • If required, add a surrogate standard to monitor extraction efficiency.

  • Add 20 mL of hexane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate.

  • Drain the aqueous (lower) layer.

  • Collect the organic (upper) layer in a clean flask.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Aqueous/Solid/Gaseous) extraction Extraction (LLE/SPME/Soxhlet) sample->extraction concentration Concentration extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM/MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: Workflow for Octachloropropane Quantification.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_sensitivity Sensitivity cluster_accuracy_precision Accuracy & Precision cluster_linearity Linearity & Range LOD LOD LOQ LOQ Accuracy Accuracy (Recovery) Robustness Robustness Accuracy->Robustness Precision Precision (RSD) Precision->Robustness Linearity Linearity (r²) Range Working Range Linearity->Range Linearity->Robustness Specificity Specificity Specificity->LOD Specificity->LOQ Specificity->Accuracy Specificity->Precision Specificity->Linearity

Caption: Interrelation of Analytical Method Validation Parameters.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an analytical method for the quantification of octachloropropane. The proposed GC-MS method, coupled with appropriate sample preparation, offers the necessary sensitivity and selectivity for trace-level analysis. It is imperative that researchers validate this proposed methodology in their own laboratories to ensure the generation of high-quality, reliable data for their specific applications. The successful implementation of this method will contribute to a better understanding of the environmental fate and potential risks associated with octachloropropane.

References

Troubleshooting & Optimization

Navigating Co-elution Challenges in Octachloropropane GC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address co-elution issues encountered during the gas chromatography (GC) analysis of octachloropropane. Co-elution, the incomplete separation of two or more compounds, can significantly impact the accuracy and reliability of analytical results. This guide offers systematic approaches to identify and resolve these challenges.

Troubleshooting Guide: Resolving Co-elution

This section provides a step-by-step approach to diagnosing and resolving co-elution problems in your octachloropropane GC analysis.

Question: My chromatogram shows a broad or shouldered peak where I expect to see octachloropropane. How can I confirm if this is a co-elution issue?

Answer:

Confirming co-elution is the first critical step. Here are several methods to diagnose the issue:

  • Visual Peak Shape Analysis: A symmetrical, Gaussian peak is ideal. Asymmetrical peaks, such as those with a noticeable shoulder or tail, are strong indicators of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectrum across the peak.

    • Consistent Mass Spectrum: A pure peak will exhibit a consistent mass spectrum from the upslope to the downslope.

    • Varying Mass Spectrum: If different ions are more prominent at different points across the peak, it indicates the presence of multiple co-eluting compounds.

  • Use of Alternative Detectors: Detectors like a Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak.[1]

Question: I have confirmed a co-elution issue. What are the initial steps I should take to resolve it?

Answer:

Start with simple adjustments to your existing method before making significant changes.

  • Review and Optimize the Temperature Program: The oven temperature program is a powerful tool for improving separation.[2][3]

    • Lower the Initial Temperature: This can improve the resolution of early-eluting compounds. A good starting point is 20°C below the boiling point of the solvent for splitless injections.

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) provides more time for compounds to interact with the stationary phase, often leading to better separation.[2]

  • Check and Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both analysis time and separation efficiency.

    • Optimize Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions and carrier gas type (Helium is commonly used). An excessively high flow rate can decrease resolution.

  • Verify Injection Technique and Parameters: Improper injection can lead to peak broadening and splitting, which can be mistaken for co-elution.

    • Split Ratio: For split injections, ensure the split ratio is appropriate. A ratio that is too low may not be sufficient to ensure a sharp injection band.[4]

    • Injection Volume: Overloading the column can cause peak fronting and poor separation. Consider reducing the injection volume.

    • Inlet Maintenance: A contaminated inlet liner can cause peak tailing and degradation of analytes. Regularly inspect and replace the liner and septum.[4]

Question: I have tried adjusting the temperature program and injection parameters, but the co-elution persists. What are the next steps?

Answer:

If initial adjustments are insufficient, more fundamental changes to the chromatographic system may be necessary.

  • Column Selection: The choice of GC column is critical for achieving selectivity. For chlorinated compounds like octachloropropane, columns with different stationary phase polarities should be considered.

    • Non-polar Columns: Columns like a DB-5ms (5% phenyl-methylpolysiloxane) are a common starting point for the analysis of organochlorine compounds.[2]

    • Intermediate and Polar Columns: If co-elution occurs on a non-polar column, switching to a column with a different selectivity, such as a DB-17ms (50% phenyl-methylpolysiloxane) or a more polar phase, can alter the elution order and resolve the co-eluting peaks. The analysis of chlorinated paraffins, which are structurally similar to octachloropropane, often benefits from using a range of column polarities for comprehensive analysis.

  • Sample Preparation and Cleanup: Interferences from the sample matrix are a common cause of co-elution.

    • Solid-Phase Extraction (SPE): SPE can be used to remove interfering matrix components before GC analysis.

    • Gel Permeation Chromatography (GPC): GPC is effective for removing high molecular weight interferences.

    • Silica Gel Fractionation: This technique can separate chlorinated hydrocarbons from other classes of compounds, such as organophosphorus pesticides.[5]

Frequently Asked Questions (FAQs)

Q1: What are some common compounds that might co-elute with octachloropropane?

While specific data for octachloropropane is limited, co-elution is often observed with other organochlorine compounds that have similar boiling points and polarities. Potential co-eluents could include other polychlorinated propanes, polychlorinated biphenyls (PCBs), and certain organochlorine pesticides.[6] The analysis of complex mixtures like chlorinated paraffins often reveals significant co-elution among isomers and with other chlorinated compounds.[2][3][7][8]

Q2: How can I find the optimal temperature program for my octachloropropane analysis?

A good starting point is to use a "scouting gradient." This typically involves a low initial temperature (e.g., 40-60°C), a moderate ramp rate (e.g., 10°C/min), and holding at a high final temperature to ensure all components elute. Based on the results of the scouting run, you can then optimize the initial temperature, ramp rate(s), and hold times to improve the separation of your target analytes.

Q3: Can using a mass spectrometer in Selected Ion Monitoring (SIM) mode help with co-elution?

Yes, GC-MS in SIM mode can significantly improve the selectivity of your analysis. By monitoring only the specific ions characteristic of octachloropropane, you can often quantify it even if it partially co-elutes with another compound, provided the interfering compound does not share the same characteristic ions. However, for accurate quantification, complete chromatographic separation is always preferred. For even greater selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be employed.[9][10]

Q4: What are the key parameters to consider when developing a new GC method for octachloropropane to avoid co-elution from the start?

When developing a new method, consider the following:

  • Column Chemistry: Choose a stationary phase that provides good selectivity for chlorinated hydrocarbons. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a versatile starting point.

  • Column Dimensions: A longer column (e.g., 30 m) will generally provide better resolution than a shorter one. A smaller internal diameter (e.g., 0.25 mm) also enhances separation efficiency.

  • Carrier Gas: Use a high-purity carrier gas (typically helium or hydrogen) and ensure the flow rate is optimized.

  • Temperature Program: Start with a slow temperature ramp to maximize separation.

  • Detector: A mass spectrometer provides the highest degree of confidence in peak identification and can help diagnose co-elution. An Electron Capture Detector (ECD) is also highly sensitive to halogenated compounds but is less selective than an MS.

Data Summary

ParameterCondition 1 (e.g., DB-5ms column)Condition 2 (e.g., DB-17ms column)
GC Column 30 m x 0.25 mm, 0.25 µm film30 m x 0.25 mm, 0.25 µm film
Temperature Program
Initial Temperature60°C (hold 2 min)60°C (hold 2 min)
Ramp Rate10°C/min to 280°C8°C/min to 290°C
Final Hold5 min5 min
Carrier Gas Helium @ 1.2 mL/minHelium @ 1.2 mL/min
Retention Time (min)
Octachloropropane[Experimental Value][Experimental Value]
Potential Co-eluent A[Experimental Value][Experimental Value]
Potential Co-eluent B[Experimental Value][Experimental Value]
Resolution (Rs)
Octachloropropane / Co-eluent A[Experimental Value][Experimental Value]

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of octachloropropane would include the following sections. Note that specific values would need to be determined experimentally.

1. Sample Preparation (Example for Water Matrix)

  • Collect 1 L of water sample in a clean glass container.

  • Spike with a surrogate standard to monitor extraction efficiency.

  • Perform a liquid-liquid extraction using a suitable solvent like hexane or dichloromethane.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

  • If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica gel or florisil cartridge to remove polar interferences.

2. GC-MS Method Parameters

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D GC/TQ (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm)

  • Inlet: Split/splitless, operated in splitless mode at 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • Source Temperature: 230°C (EI) or 150°C (NCI)

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (for initial identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification)

Visualizations

Coelution_Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Initial Method Optimization cluster_2 Phase 3: Advanced Method Modification cluster_3 Outcome Start Suspected Co-elution (Broad/Shouldered Peak) CheckPeakShape Analyze Peak Shape (Asymmetry, Shoulders) Start->CheckPeakShape CheckMS Examine Mass Spectrum Across the Peak CheckPeakShape->CheckMS CoelutionConfirmed Co-elution Confirmed? CheckMS->CoelutionConfirmed OptimizeTemp Optimize Temperature Program (Lower Initial T, Slower Ramp) CoelutionConfirmed->OptimizeTemp Yes NotResolved Issue Persists (Consult Further) CoelutionConfirmed->NotResolved No OptimizeFlow Adjust Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow CheckInjection Verify Injection Parameters (Split Ratio, Volume, Liner) OptimizeFlow->CheckInjection ResolutionImproved Resolution Improved? CheckInjection->ResolutionImproved ChangeColumn Change GC Column (Different Stationary Phase Polarity) ResolutionImproved->ChangeColumn No Resolved Co-elution Resolved ResolutionImproved->Resolved Yes SamplePrep Implement/Improve Sample Cleanup (SPE, GPC) ChangeColumn->SamplePrep SamplePrep->Resolved

References

Technical Support Center: Synthesis of 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1,1,2,2,3,3,3-octachloropropane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, or perchloropropane, is typically synthesized through the exhaustive chlorination of propane or partially chlorinated propanes.[1][2] The most common methods involve free-radical substitution reactions, which can be initiated by ultraviolet (UV) light or high temperatures.[3][4] One method involves reacting a partially chlorinated propane with chlorine at high pressure with light activation.[1] Another approach is the continuous introduction of gaseous propane and chlorine into an irradiated body of liquid polychloropropanes.[2]

Q2: Why is my yield of octachloropropane consistently low?

A2: Low yields in the synthesis of octachloropropane are often due to several factors. The free-radical chlorination of alkanes is inherently non-selective, leading to a mixture of partially chlorinated propanes.[5][6] If the reaction does not go to completion, the final product will be a complex mixture requiring extensive purification. Additionally, side reactions, such as the cleavage of the carbon-carbon backbone at elevated temperatures, can reduce the yield of the desired C3 product.[1]

Q3: What are the major byproducts I should expect?

A3: The primary byproducts are a range of under-chlorinated propanes (e.g., heptachloropropanes, hexachloropropanes).[5] At temperatures above 200°C, the carbon-carbon bonds can break, leading to the formation of carbon tetrachloride (CCl4) and hexachloroethane (C2Cl6).[1]

Q4: How can I minimize the formation of these byproducts?

A4: To minimize under-chlorinated byproducts, you can use a large excess of the chlorinating agent and ensure sufficient reaction time or intensity of UV irradiation. To prevent the formation of C1 and C2 compounds, it is crucial to maintain the reaction temperature below 200°C.[1] A continuous process where propane is introduced into a pre-existing mixture of polychloropropanes can also help to control the reaction conditions and product distribution.[2]

Q5: What is the best method for purifying the final product?

A5: Due to the high boiling point of octachloropropane, fractional distillation under reduced pressure is a common purification method to separate it from less chlorinated propanes and other volatile impurities. Recrystallization can also be an effective technique for obtaining high-purity crystalline octachloropropane from the distilled product.

Troubleshooting Guide

Problem 1: The reaction is not initiating or is proceeding very slowly.

Possible Cause Solution
Insufficient UV light intensity or incorrect wavelength. Ensure the UV lamp is functioning correctly and is of an appropriate wavelength to initiate the chlorination reaction. The lamp should be positioned as close to the reaction vessel as safely possible.
Low reaction temperature. While high temperatures can cause side reactions, a certain activation energy is required. Gently warm the reaction mixture to the optimal temperature range (typically below 200°C).[1]
Presence of radical inhibitors. Oxygen can act as a radical inhibitor in gas-phase chlorinations.[4] Ensure the reaction system is purged with an inert gas (e.g., nitrogen or argon) before introducing the reactants.

Problem 2: The product is a complex mixture of chlorinated propanes with very little of the desired octachloropropane.

Possible Cause Solution
Insufficient chlorinating agent. Increase the molar ratio of chlorine to propane to drive the reaction towards perchlorination.
Short reaction time. Extend the reaction time to allow for the complete substitution of all hydrogen atoms. Monitor the reaction progress using Gas Chromatography (GC) until the desired product is the major component.
Poor mixing of reactants. Ensure efficient stirring or agitation to maintain a homogenous reaction mixture, especially in a multiphase system (gas-liquid).

Problem 3: Significant amounts of carbon tetrachloride and hexachloroethane are detected in the product mixture.

Possible Cause Solution
Excessively high reaction temperature. The reaction temperature is likely exceeding 200°C, causing C-C bond cleavage.[1] Implement a reliable temperature control system, such as a cooling bath or a reactor with a cooling jacket, to maintain the temperature within the optimal range.
"Hot spots" in the reactor. Localized overheating can occur, especially in large-scale reactions. Improve the reactor design and mixing to ensure uniform heat distribution.

Quantitative Data on Reaction Parameters

The following table summarizes key experimental parameters for the synthesis of polychloropropanes.

ParameterValueOutcomeSource
Reactant Feed Rate (Propane) 6 liters/hourProduction of a mixture of polychloropropanes.[2]
Reactant Feed Rate (Chlorine) 30 liters/hourProduction rate of approximately 46 grams/hour.[2]
Reaction Temperature < 200°CMinimizes formation of CCl4 and C2Cl6.[1]
Initial Reaction Medium Liquid polychloropropanes (specific gravity > 1.3)Provides a medium for the continuous reaction.[2]

Experimental Protocol: Perchlorination of Propane

This protocol describes a general method for the synthesis of octachloropropane via photochlorination.

Materials:

  • Propane gas

  • Chlorine gas

  • A suitable high-boiling point, inert solvent (optional, can also be run neat in a mixture of polychloropropanes)

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp, gas inlet tubes, a condenser, and a stirrer.

Procedure:

  • System Setup: Assemble the photochemical reactor. Ensure all glassware is dry and the system is sealed to prevent gas leaks. The outlet of the condenser should be connected to a scrubbing system to neutralize excess chlorine and HCl gas produced during the reaction.

  • Inerting the System: Purge the entire system with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen.

  • Charging the Reactor: If using a solvent or an initial body of polychloropropanes, charge the reactor with the liquid.

  • Initiation of Reaction: Turn on the stirrer and the UV lamp. Begin to introduce chlorine gas into the reactor at a controlled rate.

  • Introduction of Propane: Once a steady flow of chlorine is established, begin to introduce propane gas into the reactor. The molar ratio of chlorine to propane should be high to favor perchlorination.

  • Temperature Control: Monitor the reaction temperature closely and use a cooling bath to maintain it below 200°C.[1]

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture (if possible and safe) to monitor the progress of the reaction by GC analysis.

  • Reaction Completion: Continue the reaction until the desired level of chlorination is achieved, as indicated by the GC analysis showing octachloropropane as the major product.

  • Work-up: Once the reaction is complete, stop the flow of propane and chlorine. Turn off the UV lamp. Purge the system with an inert gas to remove any remaining chlorine and HCl.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the octachloropropane from any remaining lower chlorinated species. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Octachloropropane Synthesis setup System Setup and Inerting charge Charge Reactor with Solvent/Polychloropropanes setup->charge initiate Start UV Lamp and Chlorine Flow charge->initiate react Introduce Propane and Control Temperature initiate->react monitor Monitor Reaction by GC react->monitor monitor->react Continue Reaction workup Reaction Completion and System Purge monitor->workup Reaction Complete purify Purification by Distillation/Recrystallization workup->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield of Octachloropropane check_byproducts Analyze Product Mixture by GC start->check_byproducts under_chlorinated High Proportion of Under-chlorinated Products? check_byproducts->under_chlorinated c1_c2_byproducts High Proportion of C1/C2 Byproducts? check_byproducts->c1_c2_byproducts increase_cl2_time Increase Chlorine Ratio and/or Reaction Time under_chlorinated->increase_cl2_time Yes check_initiation Check UV Source and for Inhibitors under_chlorinated->check_initiation No check_temp Check and Reduce Reaction Temperature (< 200°C) c1_c2_byproducts->check_temp Yes c1_c2_byproducts->check_initiation No

Caption: A troubleshooting guide for addressing low yields in octachloropropane synthesis.

References

Technical Support Center: Stabilizing Octachloropropane Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of octachloropropane solutions. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in an octachloropropane solution?

A1: The most common signs of degradation include the development of a yellowish tint, the formation of a precipitate, or a noticeable change in pH, often becoming more acidic. The presence of a sharp, acidic odor can also indicate the formation of hydrochloric acid (HCl), a common degradation product of chlorinated hydrocarbons.[1]

Q2: What are the main factors that can cause octachloropropane solutions to degrade?

A2: Several factors can contribute to the degradation of octachloropropane solutions:

  • Exposure to moisture: Water can lead to hydrolysis, a key degradation pathway for many chlorinated hydrocarbons, resulting in the formation of acidic byproducts.[1]

  • Exposure to light: UV radiation can provide the energy to initiate degradation reactions.

  • Elevated temperatures: Heat can accelerate the rate of decomposition.[1]

  • Presence of incompatible materials: Contact with certain metals, acids, or bases can catalyze degradation.[2]

  • Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.

Q3: What are the recommended storage conditions for octachloropropane solutions?

A3: To ensure long-term stability, octachloropropane solutions should be stored in a cool, dry, and dark place.[3] The storage area should be well-ventilated.[4] It is crucial to use tightly sealed containers made of compatible materials to prevent exposure to moisture and air.[3][4]

Q4: Which materials are compatible for storing octachloropropane solutions?

A4: Carbon steel and stainless steel are generally recommended for the storage of chlorinated solvents.[1][5] For laboratory-scale storage, amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are a suitable option to protect the solution from light and prevent leaching.[3] Always consult a chemical compatibility chart to ensure the chosen container material will not react with octachloropropane or the solvent used.

Q5: Are there any general-purpose stabilizers that can be used for octachloropropane solutions?

A5: While specific stabilizers for octachloropropane are not well-documented in publicly available literature, stabilizers used for other chlorinated hydrocarbons can be considered for evaluation. These generally fall into two categories:

  • Acid Scavengers: Compounds like epoxides (e.g., butylene oxide) or amines can neutralize acidic byproducts such as HCl, preventing further acid-catalyzed degradation.

  • Antioxidants: Hindered phenols can be used to inhibit free-radical mediated oxidation processes.

The selection and concentration of a stabilizer would need to be determined experimentally for your specific application.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Solution has turned yellow.Photo-degradation or reaction with impurities.Store the solution in an amber glass bottle or in the dark. Ensure the solvent used is of high purity. Consider filtering the solution through a 0.2 µm PTFE filter.
A precipitate has formed.Decreased solubility due to temperature changes or formation of insoluble degradation products.Equilibrate the solution to room temperature. If the precipitate persists, it may be a degradation product. The solution should be characterized and likely discarded.
The pH of the solution has become acidic.Hydrolysis of octachloropropane, leading to the formation of HCl.This is a clear sign of degradation. The solution should not be used for sensitive experiments. In the future, ensure the use of anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an acid scavenger as a stabilizer after performing validation studies.
Inconsistent experimental results using the solution.Degradation of octachloropropane leading to a lower effective concentration.Re-analyze the concentration of octachloropropane in the solution using a validated analytical method (e.g., GC-MS). Prepare a fresh solution if the concentration has significantly decreased.

Experimental Protocols

Protocol 1: Stability Testing of Octachloropropane Solutions

This protocol outlines a method for assessing the stability of an octachloropropane solution under various conditions.

1. Materials:

  • Octachloropropane (high purity)
  • Solvent of interest (e.g., hexane, anhydrous)
  • Proposed stabilizer (e.g., butylene oxide)
  • Amber glass vials with PTFE-lined caps
  • Gas chromatograph-mass spectrometer (GC-MS)
  • pH meter

2. Procedure:

  • Prepare a stock solution of octachloropropane in the chosen solvent at the desired concentration.
  • Divide the stock solution into several aliquots in amber glass vials.
  • To a subset of these vials, add the stabilizer at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v). A control set with no stabilizer should also be prepared.
  • Create different storage conditions to test for stability:
  • Control: 4°C in the dark.
  • Accelerated: 40°C in the dark.
  • Photostability: Room temperature with exposure to UV light.
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take a sample from each condition.
  • Analyze each sample for:
  • Concentration of octachloropropane: Use a validated GC-MS method to quantify the amount of octachloropropane remaining.
  • Presence of degradation products: Analyze the GC-MS chromatogram for the appearance of new peaks.
  • pH: Measure the pH of the solution.
  • Record all data systematically.

3. Data Presentation:

The quantitative data from this experiment can be summarized in the following tables:

Table 1: Concentration of Octachloropropane (% of Initial) Over Time

Storage ConditionStabilizer Conc.Week 0Week 1Week 2Week 4Week 8Week 12
4°C, DarkNone100%
4°C, Dark0.1%100%
40°C, DarkNone100%
40°C, Dark0.1%100%
RT, UV LightNone100%
RT, UV Light0.1%100%

Table 2: pH of Octachloropropane Solutions Over Time

Storage ConditionStabilizer Conc.Week 0Week 1Week 2Week 4Week 8Week 12
4°C, DarkNone7.0
4°C, Dark0.1%7.0
40°C, DarkNone7.0
40°C, Dark0.1%7.0
RT, UV LightNone7.0
RT, UV Light0.1%7.0

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Testing cluster_analysis Analysis at Time Points prep Prepare Octachloropropane Stock Solution aliquot Aliquot into Vials prep->aliquot add_stab Add Stabilizer (Varying Concentrations) aliquot->add_stab cond_control Control Condition (4°C, Dark) add_stab->cond_control cond_accel Accelerated Condition (40°C, Dark) add_stab->cond_accel cond_photo Photostability Condition (RT, UV Light) add_stab->cond_photo gcms GC-MS Analysis (Concentration & Degradants) cond_control->gcms ph pH Measurement cond_control->ph cond_accel->gcms cond_accel->ph cond_photo->gcms cond_photo->ph data_eval data_eval gcms->data_eval Evaluate Data ph->data_eval

Caption: Workflow for Octachloropropane Stability Testing.

degradation_pathway cluster_main Postulated Hydrolysis Pathway octa Octachloropropane (C3Cl8) intermediate Unstable Intermediate octa->intermediate + H2O (Moisture) degradation_products Heptachloropropanol + HCl intermediate->degradation_products Rearrangement

Caption: Postulated Hydrolysis Degradation Pathway.

troubleshooting_logic cluster_observe Observation cluster_action Action start Problem with Octachloropropane Solution? visual Visual Inspection (Color, Precipitate) start->visual ph_check pH Measurement start->ph_check reanalyze Re-analyze Concentration (GC-MS) start->reanalyze Inconsistent Results protect Store in Dark/Amber Bottle visual->protect Yellow Color filter Filter Solution visual->filter Precipitate inert Use Anhydrous Solvent & Inert Atmosphere ph_check->inert Acidic pH stabilizer Consider Stabilizer (After Validation) inert->stabilizer discard Discard and Prepare Fresh reanalyze->discard Concentration Decreased

Caption: Troubleshooting Logic for Solution Instability.

References

Technical Support Center: Trace Analysis of Octachloropropane (C3Cl8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during the trace analysis of octachloropropane (C3Cl8).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of sample contamination in the trace analysis of C3Cl8?

A1: Contamination in trace analysis can originate from multiple sources, fundamentally categorized as the equipment used, the laboratory environment, the reagents, and handling practices.[1] For a chlorinated solvent like C3Cl8, specific sources can include:

  • Laboratory Environment: Airborne particles and volatile organic compounds in the lab air can settle into samples.[2][3] Dust particles are a known carrier for various contaminants.[4]

  • Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce significant contamination, especially when reagents are used in much larger volumes than the sample itself.[1][2] Even high-purity reagents can contain trace-level contaminants.[2]

  • Apparatus and Containers: Glassware, plasticware, pipette tips, and sample vials can leach or adsorb contaminants.[1][3] Improperly cleaned equipment is a major contributor.[2] For instance, plastic bottles can leach phthalates, and even high-purity polypropylene tubes can contribute metal impurities if not pre-cleaned.[1][5]

  • Analyst: The analyst can introduce contaminants through direct contact (e.g., skin cells, fibers from clothing) or indirectly.[1][3] Wearing appropriate personal protective equipment (PPE) like powder-free gloves and lab coats is crucial.[1][4]

Q2: How can I be sure my glassware is sufficiently clean for trace analysis?

A2: The most reliable sign of cleanliness for glassware is the uniform wetting of its surface with distilled water, without any beading.[6] If water beads up, it indicates the presence of grease or other residues.[7] For trace analysis, a rigorous cleaning protocol is essential. It is also good practice to rinse glassware with tap water immediately after use to prevent residues from drying and hardening.[8]

Q3: Are there specific types of containers I should use for storing C3Cl8 standards and samples?

A3: Yes, the choice of container is critical. For organic trace analysis, glass and metal are the preferred materials for sampling and storage.[9] When storing volatile analytical standards like C3Cl8, it's recommended to transfer them from their original packaging (once opened) to micro reaction vessels with Mininert® valves or Certan® bottles to maximize shelf life. If any components are light-sensitive, use amber glass vessels. The container size should be matched to the sample volume to minimize headspace, which can reduce the loss of volatile components.

Q4: What are "blanks" and how do they help in monitoring contamination?

A4: Blanks are samples that are treated as much like the actual samples as possible but do not contain the analyte of interest. They are used to detect and quantify contamination introduced during the analytical process.[10]

  • Extraction Blanks (EBCs): An empty tube that goes through the entire extraction and analysis process to collect DNA from the lab environment and reagents.[11] EBCs can detect over 50% more contaminant taxa than no-template controls alone.[11]

  • No-Template Controls (NTCs): An amplification reaction that does not contain any sample DNA, used to detect contamination in the amplification reagents.[11] Including and sequencing these controls with every batch of samples is recommended to assess and report the contribution of laboratory contamination.[12]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatograms for blank samples.

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phases using LC/MS-grade solvents and high-purity water.[13] Never top off old solvent bottles with new solvent.[13] Add a small amount (e.g., 5%) of organic solvent to aqueous mobile phases to prevent microbial growth.[13]
Injector Carryover The injector needle or sample loop may be retaining analyte.[14] Try injecting a solvent blank multiple times with increasing volume; if the contamination peak increases, the injector is the likely source.[14] Clean the injector by improving the needle wash procedure (e.g., using a stronger solvent or increasing the wash volume).[14]
Column Contamination The analytical column may have retained compounds from previous injections.[14] To diagnose, move the column to a different instrument and run the same method. If the contamination persists, the column is the source.[14] Try flushing the column with a strong solvent or, if necessary, replace the column.[14]
Contaminated Sample Preparation Materials Syringe filters, vials, or pipette tips may be leaching contaminants.[15] Pre-rinse syringe filters with the sample or solvent before collecting the filtrate.[15] Use high-quality disposable tools or implement rigorous cleaning protocols for reusable tools.[2]

Problem: My results show inconsistent and non-reproducible low-level C3Cl8 concentrations.

Possible Cause Troubleshooting Step
Variable Environmental Contamination Laboratory air can introduce contaminants.[16] Prepare samples in a clean, controlled environment like a laminar flow hood or a glove box to minimize exposure to airborne particles.[2][3][4]
Inconsistent Handling Practices Minor variations in sample handling can introduce different levels of contamination.[2] Standardize all handling procedures and minimize direct contact with samples by using appropriate tools like tweezers.[2] Ensure consistent use of PPE.[1]
Improper Storage Volatile analytes like C3Cl8 can be lost due to evaporation if not stored correctly. Always store volatile standards at the recommended temperature and do not allow them to warm to room temperature before opening. Avoid shaking volatile standards immediately before use, as this increases the evaporation rate.
Analyte Adsorption The analyte may be adsorbing to active sites on glassware or instrument components.[17] Ensure all surfaces in the sample flow path are sufficiently inert.[17] Check for any corrosion or particulate build-up on sample needles, transfer tubing, and filters.[17]

Quantitative Data on Contamination

The following table summarizes potential elemental contamination that can be introduced from the laboratory environment into a high-purity water sample during routine handling. While not specific to C3Cl8, it illustrates the significant impact of environmental exposure in trace analysis.

Table 1: Increase in Elemental Concentrations in High-Purity Water After Laboratory Handling

ElementConcentration in Reference Water (ng/L)Concentration After Handling (ng/L)Fold Increase
Aluminum (Al) 505000100
Iron (Fe) 2030015
Zinc (Zn) 100150015
Lead (Pb) 22010
Data adapted from a study on multi-elemental trace analyses by ICP-MS, demonstrating contamination from a clean laboratory environment during a single working shift.[16]

Experimental Protocols

Protocol: Comprehensive Glassware Cleaning for Trace Organic Analysis

This protocol is designed to minimize organic and inorganic residues on laboratory glassware.

1. Initial Decontamination:

  • As soon as possible after use, rinse glassware with tap water to remove gross material.[8] For greasy residues, a preliminary rinse with a solvent like acetone may be necessary.[7]

  • If glassware contained biological materials, it must be sterilized first, for example, by autoclaving.[6]

2. Detergent Wash:

  • Prepare a 1-2% solution of a phosphate-free laboratory detergent (e.g., Citronox) in hot water.[7][8]

  • Submerge the glassware in the detergent solution and scrub all surfaces with a suitable brush.[6][18] Brushes with plastic handles are recommended to avoid scratching the glass.[6]

  • Allow the glassware to soak for at least 15-30 minutes.[8]

3. Rinsing - Tap Water:

  • Remove glassware from the detergent bath and rinse thoroughly under warm running tap water.[8][19]

  • Continue rinsing until no foam is observed, even after vigorous shaking.[18]

4. Acid Rinse (Optional but Recommended for Trace Analysis):

  • Safety Note: Perform this step in a fume hood while wearing appropriate PPE (gloves, eye protection, lab coat).[7]

  • Rinse the glassware with a 10% (v/v) hydrochloric acid or nitric acid solution.[8] This step helps remove any remaining acid-soluble residues and metal traces.

  • Allow the acid to contact all surfaces before draining.

5. Rinsing - High-Purity Water:

  • After the tap water or acid rinse, rinse the glassware a minimum of three to six times with distilled or deionized water.[8][19]

  • A final rinse with ultrapure water is essential for ultra-trace analyses.[1]

6. Final Solvent Rinse and Drying:

  • Rinse the glassware with a high-purity solvent that is compatible with your analysis (e.g., acetone or methanol) to facilitate drying and remove any final organic traces.[18]

  • Allow the glassware to air dry in a clean, dust-free environment by placing it in an inverted position on a rack.[18] Alternatively, dry in an oven at a suitable temperature (e.g., 40°C), ensuring the oven is clean.[18] For trace organic analysis, baking out glassware at a higher temperature (e.g., 400°C) can be an effective final cleaning step.[9]

7. Storage:

  • Once dry, immediately cover the openings of the glassware with aluminum foil or store it in a clean, enclosed cabinet to prevent re-contamination from the laboratory environment.[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_controls Contamination Control Points A 1. Reagent & Glassware Preparation B 2. Sample Collection & Storage A->B Use pre-cleaned vials C 3. Sample Extraction (e.g., SPE, LLE) B->C Minimize air exposure D 4. Sample Concentration / Dilution C->D Use high-purity solvents E 5. Sample Injection D->E Transfer to autosampler vial F 6. Chromatographic Separation E->F G 7. Detection (e.g., MS, ECD) F->G C1 Clean Environment (Fume Hood / Glove Box) C1->A C1->B C1->C C1->D C2 High-Purity Reagents C2->A C2->C C2->D C3 Properly Cleaned Glassware C3->A C3->B C3->C C3->D C4 Analyst PPE (Gloves, Coat) C4->A C4->B C4->C C4->D C4->E C5 Run Blanks (Method, Solvent) C5->E

Caption: Experimental workflow for C3Cl8 trace analysis with key contamination control points.

Contamination_Sources cluster_env Environment cluster_app Apparatus cluster_reagents Reagents cluster_analyst Analyst center_node Sample Contamination Air Airborne Particulates (Dust) center_node->Air Vapors Volatile Organics center_node->Vapors Surfaces Work Surfaces center_node->Surfaces Glassware Glassware center_node->Glassware Plastic Plasticware (Vials, Tips) center_node->Plastic Tubing Instrument Tubing center_node->Tubing Solvents Solvents center_node->Solvents Gases Gases center_node->Gases Standards Standards center_node->Standards Handling Direct Contact (Gloves, Skin) center_node->Handling Clothing Clothing Fibers center_node->Clothing CrossCont Cross-Contamination center_node->CrossCont

Caption: Logical diagram illustrating the primary sources of sample contamination in trace analysis.

Troubleshooting_Workflow Start Unexpected Peak or High Blank Detected Q1 Is the peak present in a solvent-only (no injection) run? Start->Q1 A1_Yes Contamination is in the detector or transfer line. Q1->A1_Yes Yes Q2 Is the peak present in a solvent injection blank? Q1->Q2 No A2_Yes Source is likely mobile phase, solvent lines, or injector. Q2->A2_Yes Yes Q3 Is the peak present in a full method blank? Q2->Q3 No A3_Yes Source is from sample prep: reagents, glassware, or environment. Q3->A3_Yes Yes End Contamination is likely from the specific sample matrix or carryover from a previous high- concentration sample. Q3->End No

Caption: A workflow for systematically troubleshooting the source of contamination.

References

Technical Support Center: Optimizing Purge and Trap Parameters for Volatile Chlorocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purge and trap parameters for the analysis of volatile chlorocarbons.

Troubleshooting Guide

This guide addresses common issues encountered during the purge and trap analysis of volatile chlorocarbons.

Q1: Why am I observing low recoveries for early eluting chlorocarbons (e.g., chloromethane, vinyl chloride)?

A1: Low recoveries of highly volatile compounds can be attributed to several factors:

  • Aggressive Dry Purge: An excessively long or high-flow dry purge can cause volatile analytes to be swept off the trap to the vent.[1] Consider reducing the dry purge time or flow rate.

  • Trap Wear: The adsorbent material in the trap can degrade over time, losing its ability to efficiently retain very volatile compounds.[2] If the trap is old or has been subjected to many analytical runs, replacement may be necessary.

  • System Leaks: Leaks in the system, particularly after the trap, can lead to the loss of early eluting gases as they are desorbed to the gas chromatograph (GC).[1] A thorough leak check of the system is recommended.

  • Improper Trap Choice: Using a trap that does not have a strong enough adsorbent for highly volatile compounds can lead to breakthrough during the purge step.

Q2: My later eluting chlorocarbons (e.g., naphthalene, dichlorobenzene) are showing poor peak shape or carryover. What could be the cause?

A2: Poor chromatography for late-eluting compounds often points to issues with desorption and transfer to the GC:

  • Insufficient Desorption Temperature or Time: The trap may not be reaching a high enough temperature or being heated for a sufficient duration to ensure the complete desorption of less volatile compounds.[2]

  • Cold Spots: Condensation can occur in cold spots within the transfer line between the purge and trap system and the GC, leading to peak tailing and carryover.[2] Ensure the entire sample pathway is uniformly heated.

  • Incomplete Baking: Inadequate baking of the trap between runs can result in carryover from a previous highly concentrated sample.[1][2] Increasing the bake time or temperature can help cleanse the trap.

  • Contaminated Glassware or Sample Pathway: Dirty glassware or active sites in the sample path can cause adsorption of heavier compounds, leading to carryover and poor peak shape.[1][3]

Q3: I'm seeing extraneous peaks in my chromatogram. How can I determine the source of this contamination?

A3: Contamination can originate from various sources. A systematic approach is needed to identify the cause:

  • Carryover: If the extraneous peaks match the pattern of a previously run, highly concentrated sample, carryover is the likely cause.[2][4] Improve trap bake-out conditions and screen samples for high concentrations.

  • Contaminated Purge Gas: The inert gas used for purging can be a source of contamination. Ensure high-purity gas is used and that hydrocarbon and water traps are installed and regularly replaced on the gas line.[2]

  • System Contamination: Contaminants can accumulate in the sparging vessel, transfer lines, or the trap itself.[5] A thorough cleaning of the system components may be required.

  • Sample Contamination: The sample itself or the reagents used for sample preparation can be contaminated. Analyze a blank sample to rule out sample-specific contamination.

Q4: The baseline of my chromatogram is elevated or rising. What does this indicate?

A4: A rising baseline is often due to bleed from either the GC column or the purge trap.[2] If the issue is isolated to the purge and trap system, it could be due to the degradation of silanized glass wool within the trap. Further conditioning (baking) of the trap may resolve this.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize in a purge and trap method for volatile chlorocarbons?

A1: The primary parameters to optimize include:

  • Purge Gas Flow Rate: Typically between 20-40 mL/min. The optimal flow rate depends on the specific analytes and sample matrix.[2]

  • Purge Time: Generally, 8-15 minutes. Longer purge times may be necessary for less volatile or more water-soluble compounds.[2][6]

  • Sample Temperature: Purging at elevated temperatures (e.g., 40-80°C) can improve the purging efficiency of less volatile and water-soluble compounds.[7][8]

  • Trap Material: The choice of adsorbent(s) in the trap is critical. Multi-bed traps containing a combination of adsorbents are often used to effectively trap a wide range of volatile compounds.[9][10]

  • Desorption Temperature and Time: These parameters must be sufficient to ensure the complete and rapid transfer of all target analytes from the trap to the GC.[2][11]

  • Bake Temperature and Time: Adequate baking is crucial to clean the trap between analyses and prevent carryover.[11]

Q2: How does water in the sample affect the analysis, and how can I manage it?

A2: Water is a common interference in purge and trap analysis. It can quench the detector signal, cause poor peak shape, and potentially damage the GC column.[1][2] Effective moisture management is crucial. This can be achieved through:

  • Dry Purge: An optional step where dry inert gas is passed through the trap to remove excess water.[9]

  • Moisture Control Systems: Many modern purge and trap systems have built-in moisture removal technology.

  • Optimizing Desorption: Shortening the desorb time can reduce the amount of water transferred to the GC, as most analytes desorb within the first couple of minutes.[11]

Q3: What type of trap should I use for volatile chlorocarbons?

A3: The ideal trap for a broad range of volatile chlorocarbons is typically a multi-bed trap. These traps contain different adsorbents layered from weakest to strongest.[10] This configuration allows for the efficient trapping of very volatile compounds on the stronger adsorbents while preventing less volatile compounds from reaching and being irreversibly adsorbed by the strongest materials.[10] A common combination includes a weak sorbent on top, followed by a stronger sorbent.[10]

Q4: How often should I replace my purge trap?

A4: The lifetime of a purge trap depends on the sample matrix, the number of analyses performed, and the operating conditions. Signs of a failing trap include poor peak shape for early or late eluting compounds, loss of sensitivity, and increased carryover.[1][2] It is good practice to monitor the performance of indicator compounds that are typically the first to show signs of trap degradation.[2]

Experimental Protocols

Protocol 1: General Purge and Trap Method for Volatile Chlorocarbons in Water

This protocol is a starting point and should be optimized for specific instrumentation and target analytes.

  • Sample Preparation:

    • Collect the aqueous sample in a 40 mL vial with a screw cap and a PTFE-lined silicone septum.

    • Ensure no headspace is present in the vial.

    • If required, add a preservative (e.g., HCl to pH <2) and a surrogate standard.

  • Purge and Trap System Parameters:

    • Set the sample volume to 5 mL.

    • Use high-purity helium or nitrogen as the purge gas.

    • Refer to the table below for initial parameter settings.

  • Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

    • The desorbed analytes are transferred to the GC for separation and then to the MS for detection and quantification.

ParameterSettingRationale
Purge Gas Flow Rate 40 mL/minEfficiently strips volatile compounds from the sample matrix.[12]
Purge Time 11 minutesAllows for sufficient purging of a wide range of volatile chlorocarbons.[12]
Sample Temperature Ambient or 40°CElevated temperature can improve the recovery of less volatile compounds.[8]
Trap Material Vocarb 3000 or similarA multi-bed trap suitable for a broad range of VOCs.
Dry Purge Time 1-2 minutesHelps to remove excess water from the trap.
Desorb Pre-heat Temperature 245°CInitiates the rapid thermal desorption of analytes.
Desorption Temperature 250°CEnsures complete desorption of all target compounds.
Desorption Time 2 minutesSufficient time for the transfer of analytes to the GC.[11]
Bake Temperature 260-280°CCleans the trap to prevent carryover.
Bake Time 8-10 minutesEnsures the trap is ready for the next sample.[13]

Visualizations

Troubleshooting Workflow for Low Analyte Recovery

low_recovery_troubleshooting start Low Analyte Recovery Observed check_early Early Eluting Compounds Affected? start->check_early check_late Late Eluting Compounds Affected? check_early->check_late No aggressive_dry_purge Reduce Dry Purge Time/Flow check_early->aggressive_dry_purge Yes desorb_params Increase Desorb Temp/Time check_late->desorb_params Yes check_standards Verify Standard Integrity check_late->check_standards No trap_wear_early Check/Replace Trap aggressive_dry_purge->trap_wear_early system_leak Perform Leak Check trap_wear_early->system_leak end Problem Resolved system_leak->end cold_spots Check Transfer Line Heating desorb_params->cold_spots bake_params Increase Bake Time/Temp cold_spots->bake_params bake_params->end instrument_maintenance Perform System Maintenance check_standards->instrument_maintenance instrument_maintenance->end

Caption: A logical workflow for troubleshooting low analyte recovery issues.

Purge and Trap Experimental Workflow

purge_and_trap_workflow cluster_sample_prep Sample Preparation cluster_pt_system Purge and Trap System cluster_gc_ms GC/MS Analysis sample_collection 1. Collect Sample in Vial add_surrogate 2. Add Surrogate Standard sample_collection->add_surrogate purge 3. Purge with Inert Gas trap 4. Analytes Adsorbed on Trap purge->trap dry_purge 5. Dry Purge (Optional) trap->dry_purge desorb 6. Thermally Desorb Analytes dry_purge->desorb bake 7. Bake Trap desorb->bake gc_separation 8. GC Separation desorb->gc_separation ms_detection 9. MS Detection & Quantification gc_separation->ms_detection

Caption: The sequential steps of a typical purge and trap experiment.

References

Technical Support Center: Analysis of Octachloropropane in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of octachloropropane in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my octachloropropane analysis?

A: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of octachloropropane, a persistent organic pollutant (POP), complex environmental matrices such as soil, sediment, and water can introduce interfering substances.[3][4] These interferences can affect the accuracy and precision of your quantification, leading to either an overestimation or underestimation of the octachloropropane concentration.[1] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat the GC inlet liner, protecting the analyte from thermal degradation and leading to signal enhancement.[1][5] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization process in the source, typically causing signal suppression.[1][2]

Q2: I am observing unexpectedly high/low recoveries for octachloropropane. Could this be due to matrix effects?

A: Yes, observing consistently high or low recoveries is a strong indicator of matrix effects. Signal enhancement, often seen in GC-MS, can lead to recoveries significantly above 100%.[5] This occurs because matrix components can prevent the thermal degradation of the analyte in the injector port.[1] Conversely, signal suppression, a common issue in LC-MS, can result in recoveries well below 100%.[2] It is crucial to differentiate between poor recovery due to inefficient sample preparation and signal alteration due to matrix effects.

Q3: What are the most common analytical techniques for octachloropropane, and which is more susceptible to matrix effects?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique for the analysis of chlorinated hydrocarbons like octachloropropane.[3][6] Liquid chromatography-mass spectrometry (LC-MS) can also be used, particularly for more polar compounds.[1] Both techniques are susceptible to matrix effects, but the nature of the effect differs. GC-MS is more prone to signal enhancement, while LC-MS is more susceptible to signal suppression.[1] The choice of technique often depends on the specific sample matrix and the availability of instrumentation.

Q4: How can I minimize matrix effects during sample preparation?

A: A thorough sample preparation procedure is the first line of defense against matrix effects. The goal is to isolate octachloropropane from interfering matrix components. Common techniques for environmental samples include:

  • Solid-Phase Extraction (SPE): A selective method to isolate analytes from a complex matrix.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis in food, this method is also applicable to environmental samples.[5][8]

  • Matrix Solid-Phase Dispersion (MSPD): A streamlined process that combines extraction and cleanup in a single step.[7]

Modern techniques like Supported Liquid Extraction (SLE) and Pressurized Fluid Extraction (PFE) also offer efficient ways to prepare cleaner extracts.[7][8]

Q5: What are the primary methods to compensate for matrix effects during data analysis?

A: When sample preparation alone is insufficient, several calibration strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[5][9] This approach helps to mimic the matrix effects observed in the actual samples.

  • Standard Addition Method: This technique involves adding known amounts of the analyte to the sample itself.[10] By observing the increase in signal, the original concentration in the unspiked sample can be determined, effectively accounting for matrix-induced signal changes.

  • Use of an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks.[11] It can help to correct for variations in both sample preparation and matrix effects. For chlorinated compounds like octachloropropane, a stable isotope-labeled version would be an ideal internal standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (e.g., tailing, fronting) for octachloropropane. Active sites in the GC inlet or column.- Perform inlet maintenance (e.g., replace the liner and septum).- Use a liner with glass wool to trap non-volatile matrix components.- Consider using analyte protectants in your standards.
Inconsistent results across a batch of samples. Variable matrix effects between samples.- If matrix variability is high, the standard addition method is the most robust approach for quantification.[10]- Ensure your sample homogenization and extraction procedures are consistent.
High background noise in the chromatogram. Insufficient sample cleanup.- Optimize your SPE or QuEChERS cleanup step. This may involve trying different sorbents or solvent combinations.- Dilute the sample extract, if the analyte concentration is high enough, to reduce the concentration of interfering matrix components.[12]
Significant signal enhancement or suppression observed. Strong matrix effects.- Implement matrix-matched calibration or the standard addition method for quantification.- If using an internal standard, ensure it is added at the earliest possible stage of the sample preparation process.
Analyte signal is present in blank samples. Contamination of the analytical system or reagents.- Run solvent blanks to check for system contamination.- Ensure all glassware is thoroughly cleaned and that solvents and reagents are of high purity.

Data Presentation: Assessing Matrix Effects

To quantitatively assess matrix effects, you can compare the slope of the calibration curve prepared in a solvent to the slope of a matrix-matched calibration curve. The matrix effect (ME) can be calculated using the following formula:

ME (%) = ( (Slopematrix-matched / Slopesolvent) - 1 ) * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and 20% is often considered a low matrix effect.

Table 1: Example Data for Matrix Effect Assessment of Octachloropropane in Soil Samples

Calibration TypeCalibration Curve EquationR2SlopeMatrix Effect (%)
Solvent Calibrationy = 5000x + 1000.9995000-
Matrix-Matched Calibration (Soil A)y = 6500x + 1500.9986500+30% (Enhancement)
Matrix-Matched Calibration (Soil B)y = 4000x + 900.9994000-20% (Suppression)

Experimental Protocols

Protocol 1: Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water) that is known to be free of octachloropropane using your validated sample preparation method.

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of octachloropropane in a suitable solvent (e.g., hexane, isooctane).

  • Prepare Calibration Standards: Create a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the blank matrix extract. This will result in a set of standards with varying concentrations of octachloropropane in a consistent matrix background.

  • Analyze Standards and Samples: Analyze the matrix-matched calibration standards and your prepared environmental samples using your analytical method (e.g., GC-MS).

  • Quantify: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of octachloropropane in your samples.

Protocol 2: Standard Addition Method
  • Sample Aliquoting: Divide a single environmental sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of an octachloropropane standard solution. The spiking levels should be chosen to bracket the expected concentration of the analyte in the sample.

  • Sample Preparation: Subject all aliquots (spiked and unspiked) to your standard sample preparation procedure.

  • Analysis: Analyze all prepared aliquots using your analytical method.

  • Quantification: Plot the analytical signal (e.g., peak area) versus the concentration of the added standard. Perform a linear regression and extrapolate the line back to the x-axis. The absolute value of the x-intercept represents the concentration of octachloropropane in the original, unspiked sample.

Visualizations

MatrixEffectWorkflow start Start: Analyze Octachloropropane Sample check_recovery Assess Recovery and Peak Shape start->check_recovery acceptable Results Acceptable? (e.g., 80-120% recovery) check_recovery->acceptable matrix_effect Suspect Matrix Effect acceptable->matrix_effect No quantify Quantify Octachloropropane Concentration acceptable->quantify Yes optimize_prep Optimize Sample Preparation reanalyze Re-analyze Sample optimize_prep->reanalyze reanalyze->check_recovery matrix_effect->optimize_prep choose_method Select Mitigation Strategy matrix_effect->choose_method mmc Matrix-Matched Calibration choose_method->mmc Consistent Matrix sa Standard Addition Method choose_method->sa Variable Matrix is Internal Standard Method choose_method->is Available Standard mmc->quantify sa->quantify is->quantify end End: Report Results quantify->end

Caption: Troubleshooting workflow for addressing matrix effects.

StandardAddition sample Environmental Sample aliquot1 Aliquot 1 (Unspiked) sample->aliquot1 aliquot2 Aliquot 2 (+ Spike 1) sample->aliquot2 aliquot3 Aliquot 3 (+ Spike 2) sample->aliquot3 aliquot4 Aliquot 4 (+ Spike 3) sample->aliquot4 extraction Sample Preparation (e.g., SPE, QuEChERS) aliquot1->extraction aliquot2->extraction aliquot3->extraction aliquot4->extraction analysis GC-MS or LC-MS Analysis extraction->analysis plot Plot Signal vs. Added Concentration analysis->plot extrapolate Extrapolate to X-intercept plot->extrapolate result Determine Original Concentration extrapolate->result

Caption: Experimental workflow for the Standard Addition Method.

References

Technical Support Center: Purification of 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized 1,1,1,2,2,3,3,3-Octachloropropane (OCP).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include:

  • Isomers and incompletely chlorinated propanes: Such as various isomers of hepta-, hexa-, and pentachloropropanes.[1]

  • Over-chlorinated and under-chlorinated byproducts: Depending on the reaction conditions, other chlorinated alkanes may be formed.

  • Residual solvents and starting materials: Unreacted precursors or solvents used in the synthesis.

  • Side-reaction products: Such as chlorinated olefins if dehydrochlorination occurs.

  • Non-volatile residues: Polymeric materials or tars can form, especially at elevated temperatures.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification methods for OCP, a crystalline solid at room temperature, include:

  • Recrystallization: An effective method for purifying solids based on differences in solubility between the compound and impurities in a given solvent.

  • Vacuum Distillation: Suitable for separating OCP from non-volatile impurities or solvents with significantly different boiling points. Given its high boiling point (266.4 °C), vacuum distillation is preferred to prevent thermal decomposition.[2][3]

  • Adsorption Chromatography: Techniques using adsorbents like silica gel or Florisil can separate OCP from impurities with different polarities.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment can be performed using several analytical techniques:

  • Gas Chromatography (GC): A highly effective method for separating and quantifying volatile and semi-volatile chlorinated hydrocarbons. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and identification of OCP and its potential impurities based on their mass spectra.[8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value (160 °C) indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even when heated. The solvent is not suitable for your compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[10][11][12]
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the solvent even at low temperatures.Boil off some of the solvent to increase the concentration. If crystals still do not form, try adding a small seed crystal of pure OCP or scratching the inside of the flask with a glass rod to induce crystallization.
Oiling out occurs (compound separates as a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling solvent. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Low recovery of purified product. Too much solvent was used, or the crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation Issues
Problem Possible Cause Solution
Bumping or unstable boiling. Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask.
Product is not distilling over at the expected temperature/pressure. The vacuum is not low enough, or there is a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a nomograph to estimate the boiling point at different pressures.[3]
Product solidifies in the condenser. The condenser cooling water is too cold, causing the high-melting-point OCP (160 °C) to solidify.Use warmer cooling water or a condenser with a larger diameter. In some cases, an air condenser may be sufficient if the boiling point under vacuum is significantly lower than the melting point.
Decomposition of the product in the distillation flask. The distillation temperature is too high.Lower the pressure to decrease the boiling point. Ensure the heating mantle temperature is not excessively high.
Gas Chromatography (GC) Analysis Issues
Problem Possible Cause Solution
No peaks are observed. No sample was injected, or the detector is not functioning correctly.Verify the injection procedure and syringe. Check the detector settings and ensure it is turned on and properly configured.
Broad or tailing peaks. The column is overloaded, there are active sites in the injection port or column, or the column temperature is too low.Inject a smaller sample volume or a more dilute sample. Use a deactivated liner in the injection port. Increase the column temperature or use a temperature program.
Ghost peaks (peaks appearing in blank runs). Contamination in the syringe, injection port, or column.Clean the syringe thoroughly. Bake out the injection port and column at a high temperature.
Poor resolution between peaks. The GC column or temperature program is not optimal for the separation.Use a different stationary phase with a different selectivity for chlorinated hydrocarbons. Optimize the temperature program (e.g., slower ramp rate).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection:

    • Test the solubility of a small amount of crude OCP in various solvents (e.g., ethanol, methanol, hexane, toluene) at room temperature and at their boiling points.

    • A suitable solvent will dissolve the OCP when hot but will have low solubility when cold.

  • Dissolution:

    • Place the crude OCP in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the OCP dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation:

    • Prepare a stock solution of the purified OCP in a suitable solvent (e.g., hexane or toluene) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

  • GC Instrument Conditions (Example):

    • Injector: Split/splitless, 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen, constant flow mode (e.g., 1 mL/min).

    • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Detector: Electron Capture Detector (ECD), 300 °C.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC.

    • Record the chromatogram and identify the peak corresponding to OCP based on its retention time (determined by running a pure standard if available).

    • Calculate the purity by determining the area percentage of the OCP peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Method Selection cluster_analysis Purity Analysis cluster_end Result Crude_OCP Crude Synthesized OCP Recrystallization Recrystallization Crude_OCP->Recrystallization Vacuum_Distillation Vacuum Distillation Crude_OCP->Vacuum_Distillation Chromatography Adsorption Chromatography Crude_OCP->Chromatography GC_Analysis GC/GC-MS Analysis Recrystallization->GC_Analysis Vacuum_Distillation->GC_Analysis Chromatography->GC_Analysis MP_Analysis Melting Point Analysis GC_Analysis->MP_Analysis Pure_OCP Pure OCP MP_Analysis->Pure_OCP

Caption: Workflow for the purification and analysis of this compound.

GC_Troubleshooting cluster_problem Observed Problem in GC Chromatogram cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Chromatographic Results Broad_Peaks Broad/Tailing Peaks Problem->Broad_Peaks No_Peaks No Peaks Problem->No_Peaks Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks Poor_Resolution Poor Resolution Problem->Poor_Resolution Sol_Broad Check Sample Concentration Optimize Temperature Program Broad_Peaks->Sol_Broad Sol_No Verify Injection Check Detector No_Peaks->Sol_No Sol_Ghost Clean Syringe/Injector Bake Out Column Ghost_Peaks->Sol_Ghost Sol_Resolution Optimize Temperature Program Use Different Column Poor_Resolution->Sol_Resolution

Caption: Troubleshooting guide for common issues in GC analysis of OCP.

References

Technical Support Center: Troubleshooting Octachloropropane Degradation During Thermal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thermal analysis of octachloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on potential challenges encountered during thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal events for octachloropropane?

Based on available data, octachloropropane has a melting point of approximately 160 °C and a boiling point of around 266.4 °C. Therefore, in a typical thermal analysis experiment, you should expect to observe melting, followed by volatilization and/or decomposition at higher temperatures.

Q2: What are the likely degradation products of octachloropropane during thermal analysis?

The thermal degradation of polychlorinated alkanes like octachloropropane can proceed through various pathways. The most common initial step is dehydrochlorination, leading to the formation of chlorinated alkenes and hydrogen chloride (HCl) gas.[1][2] At higher temperatures, further degradation can result in the formation of a complex mixture of products, including polychlorinated benzenes, toluenes, biphenyls, and naphthalenes, particularly under inert atmospheres.[1] In the presence of air or oxygen, oxidation products would also be expected.

Q3: Why is my TGA curve showing a multi-step weight loss for octachloropropane?

A multi-step weight loss in the TGA of octachloropropane can be attributed to a combination of volatilization and decomposition. The initial weight loss may correspond to the boiling of the compound, while subsequent weight losses at higher temperatures would indicate decomposition into various, less volatile byproducts. The complexity of the degradation pathway, involving the formation of multiple intermediate and final products, can result in overlapping thermal events.

Q4: The baseline of my DSC/TGA curve is noisy or drifting. What could be the cause?

Baseline instability can arise from several factors. Contamination of the sample pan or the instrument's balance arm can lead to unwanted noise.[3] For a volatile and potentially reactive substance like octachloropropane and its degradation products, interaction with the sample pan material can also cause baseline issues. Ensure the sample pan is inert to chlorinated hydrocarbons and hydrogen chloride. Platinum or ceramic pans are often a good choice for such analyses. Additionally, inconsistent purge gas flow rates can cause baseline drift.[3]

Q5: I am observing an unexpected exothermic event in my DSC analysis. What does this signify?

While melting is an endothermic event, subsequent decomposition processes can be either endothermic or exothermic. The formation of more stable aromatic compounds from the aliphatic structure of octachloropropane could be an exothermic process. Oxidation reactions, if performing the analysis in an air or oxygen atmosphere, are also typically exothermic.

Troubleshooting Guides

Issue 1: Irreproducible TGA results

Symptoms:

  • Significant variations in onset decomposition temperature between runs.

  • Inconsistent residual mass at the end of the experiment.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Mass Use a consistent sample mass (typically 5-10 mg) for all experiments. Small variations in mass can affect the heat transfer and reaction kinetics.
Variable Heating Rate Ensure the same heating rate is used for all comparable experiments. A slower heating rate can provide better resolution of thermal events.
Sample Preparation Ensure the sample is representative and homogeneously packed in the crucible.
Purge Gas Flow Rate Maintain a constant and appropriate purge gas flow rate to efficiently remove volatile decomposition products.
Issue 2: Corrosion or damage to the TGA/DSC instrument

Symptoms:

  • Discoloration or pitting of the sample holder or furnace.

  • Erratic sensor readings.

Possible Causes and Solutions:

CauseSolution
Formation of Corrosive Byproducts The decomposition of octachloropropane is expected to produce hydrogen chloride (HCl) gas, which is highly corrosive.
Incompatible Sample Pans Use inert sample pans, such as platinum, ceramic, or gold-plated pans, to minimize reaction with the sample and its corrosive byproducts.[4][5] Avoid aluminum pans, as they are highly susceptible to attack by HCl.
Instrument Cleaning After analyzing halogenated compounds, it is crucial to clean the instrument thoroughly according to the manufacturer's guidelines to remove any residual corrosive gases and residues. Performing a "bake-out" run with an empty pan at a high temperature can help remove contaminants.[3]
Evolved Gas Analysis (EGA) Couple the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases in real-time. This can confirm the presence of HCl and other corrosive species, allowing for appropriate preventative measures.[6][7][8]
Issue 3: Difficulty in interpreting the thermal decomposition pathway

Symptoms:

  • Overlapping peaks in the TGA or DSC curve.

  • Uncertainty about the identity of the degradation products.

Possible Causes and Solutions:

CauseSolution
Complex Degradation Mechanism The thermal decomposition of octachloropropane involves multiple, concurrent reactions.
Modulated TGA/DSC Employ modulated TGA or DSC techniques to separate overlapping thermal events and obtain more detailed information about the kinetics of decomposition.
Evolved Gas Analysis (EGA) As mentioned previously, coupling the TGA to an MS or FTIR is the most effective way to identify the gaseous products evolved at each stage of the decomposition.[6][7][8] This provides direct evidence for the proposed degradation pathways.
Analysis of the Residue Analyze the solid residue remaining after the TGA experiment using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), or spectroscopy to identify its composition.

Experimental Protocols

Protocol 1: Standard TGA-DSC Analysis of Octachloropropane
  • Instrument Preparation:

    • Ensure the TGA/DSC instrument is clean and calibrated for temperature and mass.

    • Select an inert sample pan (e.g., 70 µL platinum or ceramic crucible).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of octachloropropane directly into the tared sample pan.

    • Record the exact mass.

  • Experimental Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

    • Data Collection: Record mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Post-Analysis:

    • After the experiment, cool the furnace and carefully remove the sample pan.

    • Perform a cleaning run by heating the empty furnace to a high temperature to remove any residual contaminants.

Protocol 2: TGA-MS Analysis for Evolved Gas Identification
  • Instrument Setup:

    • Couple the TGA instrument to a mass spectrometer via a heated transfer line.

    • Ensure the transfer line is heated to prevent condensation of evolved gases (typically 200-250 °C).[6]

  • TGA Method:

    • Follow the sample preparation and experimental parameters as described in Protocol 1.

  • MS Method:

    • Set the MS to scan a mass range appropriate for the expected degradation products (e.g., m/z 10-400).

    • Monitor specific ions characteristic of expected products, such as HCl (m/z 36, 38), and fragments of chlorinated hydrocarbons.

  • Data Analysis:

    • Correlate the mass loss events in the TGA curve with the ion currents detected by the MS to identify the evolved gases at each decomposition step.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the thermal analysis of octachloropropane.

Caption: Predicted thermal degradation pathway of octachloropropane.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution Problem Inconsistent Results or Instrument Issues Check_Sample Verify Sample Mass and Preparation Problem->Check_Sample Check_Parameters Confirm Heating Rate and Purge Gas Flow Problem->Check_Parameters Check_Pan Inspect Sample Pan for Damage/Contamination Problem->Check_Pan Inert_Pan Use Inert Pan (Pt, Ceramic) Check_Sample->Inert_Pan Clean_Instrument Perform Instrument Bake-out Check_Parameters->Clean_Instrument Check_Pan->Inert_Pan EGA Employ TGA-MS/FTIR for Gas Analysis Inert_Pan->EGA Clean_Instrument->EGA Resolved Problem Resolved EGA->Resolved

Caption: Troubleshooting workflow for thermal analysis issues.

References

Technical Support Center: Analysis of Chlorinated Propanes by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting the optimal Gas Chromatography (GC) column for separating chlorinated propanes, along with troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for separating chlorinated propanes?

A1: The most critical factor is the stationary phase. The choice of stationary phase dictates the selectivity and ability of the column to separate isomers of chlorinated propanes, such as 1,2-dichloropropane and 1,3-dichloropropane. The principle of "like dissolves like" is a good starting point; for polar analytes like chlorinated propanes, a polar stationary phase is generally recommended.[1]

Q2: What are the typical GC columns recommended for analyzing chlorinated propanes?

A2: Several columns are suitable for the analysis of chlorinated hydrocarbons, including chlorinated propanes. Mid-polarity columns are often a good choice. Specific columns mentioned in established methods, such as EPA Method 8121, include:

  • DB-210 (Trifluoropropyl methyl silicone): A mid-polarity phase suitable for single-column analysis.[2]

  • DB-WAX (Polyethylene glycol): A polar phase also recommended for single-column analysis.[2]

  • DB-5 or DB-5ms (5% Phenyl-methylpolysiloxane): A low-polarity, general-purpose column often used in a dual-column setup for confirmation.[2]

  • DB-1701 (14% Cyanopropylphenyl-methylpolysiloxane): A mid-polarity column often paired with a DB-5 in a dual-column configuration.[2]

  • DB-VRX: A volatile organics column that has been successfully used for the separation of 1,2-dichloropropane and 1,3-dichloropropene.[3]

  • DB-624: A specialized column for volatile organic compounds, often used for environmental analyses.

Q3: Should I use a single or dual-column setup for my analysis?

A3: A dual-column/dual-detector approach, as described in EPA Method 8121, offers improved resolution, better selectivity, and increased sensitivity compared to a single-column setup.[2] Using two columns with different polarities provides a more confident identification of the target analytes.[2] However, a single-column analysis is also acceptable, though it may require confirmation by a second analysis on a different column or by GC/MS.[2]

Q4: How do column dimensions (length, ID, film thickness) affect the separation of chlorinated propanes?

A4:

  • Length: Longer columns provide better resolution but increase analysis time. A 30-meter column is a common starting point.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and resolution but have lower sample capacity. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolution.[1]

  • Film Thickness: Thicker films increase retention and are suitable for volatile compounds like chlorinated propanes, as they may not require sub-ambient oven temperatures.[1]

Q5: What detector is most suitable for analyzing chlorinated propanes?

A5: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like chlorinated propanes and is commonly used for their analysis.[2][4][5] However, the ECD responds to all electronegative compounds, which can lead to interferences.[2] For confirmation of analyte identity, a Mass Spectrometer (MS) is recommended.[2]

Recommended GC Columns and Typical Experimental Conditions

The following table summarizes recommended GC columns and typical experimental conditions for the analysis of chlorinated propanes. Please note that these are starting points, and optimization may be required for your specific application.

ColumnStationary PhaseDimensions (L x ID x df)Typical Temperature ProgramCarrier Gas/Flow RateDetectorReference
DB-VRX Volatile Organics Phase30 m x 0.25 mm x 1.4 µm35°C (1 min), then 9°C/min to 140°C (0.1 min), then 20°C/min to 210°C (2 min)HeliumMS (SIM)[3]
DB-210 Trifluoropropyl methyl silicone30 m x 0.53 mm IDSee EPA Method 8121 for detailsNitrogen @ 5-7 mL/minECD[2]
DB-WAX Polyethylene glycol30 m x 0.53 mm IDSee EPA Method 8121 for detailsNitrogen @ 5-7 mL/minECD[2]
DB-5 / DB-1701 5% Phenyl / 14% Cyanopropylphenyl30 m x 0.53 mm IDSee EPA Method 8121 for detailsHelium @ 6-8 mL/minECD[2]

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of chlorinated propanes.

TroubleshootingGuide

Problem: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending to the right.

  • Possible Causes:

    • Active Sites: Exposed silanols in the inlet liner, on the column, or from non-volatile residues can interact with the polar chlorinated propanes.

    • Column Contamination: Buildup of non-volatile matrix components on the column.

    • Improper Column Installation: A poor cut on the column can create active sites.

  • Solutions:

    • Use a deactivated inlet liner.

    • Trim 10-15 cm from the front of the column.

    • Ensure a clean, square cut on the column.

    • Consider using an Ultra Inert column for improved performance with active compounds.[6]

Problem: Peak Splitting or Broadening

  • Symptom: Peaks appear as doublets or are unusually wide.

  • Possible Causes:

    • Solvent Effects: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion. Methylene chloride, a common solvent for chlorinated compounds, can cause a very broad solvent peak if not completely exchanged to hexane before analysis.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Injection Technique: A slow or inconsistent injection can lead to a broad initial band on the column.

  • Solutions:

    • Ensure proper solvent exchange to hexane as described in EPA methods.[2][4]

    • Dilute the sample or reduce the injection volume.

    • Use an autosampler for consistent injections.

Problem: Baseline Noise or Drift

  • Symptom: The baseline is not stable, showing random noise or a continuous upward or downward trend.

  • Possible Causes:

    • Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy baseline.

    • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing the baseline to rise.

    • Detector Contamination: The ECD is sensitive and can become contaminated, leading to a noisy signal. Using chlorinated solvents like methylene chloride directly with an ECD can contaminate the detector.[7]

  • Solutions:

    • Ensure high-purity carrier gas and use appropriate gas purifiers.

    • Condition the column according to the manufacturer's instructions.

    • Avoid using chlorinated solvents as the final sample solvent when using an ECD.

    • Clean the detector according to the instrument manual.

Problem: Poor Resolution of Isomers

  • Symptom: Inability to separate critical pairs, such as 1,2-dichloropropane and 1,3-dichloropropane.

  • Possible Causes:

    • Suboptimal Stationary Phase: The chosen column does not have the right selectivity for the isomers.

    • Incorrect Temperature Program: The oven temperature ramp rate may be too fast.

    • Low Carrier Gas Flow Rate: Insufficient gas flow can lead to peak broadening and poor resolution.

  • Solutions:

    • Switch to a column with a different polarity (e.g., from a DB-5 to a DB-WAX).

    • Optimize the temperature program by using a slower ramp rate.

    • Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC analysis of chlorinated propanes.

ExperimentalWorkflow

References

reducing detector fouling when analyzing perchlorinated compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing detector fouling when analyzing perchlorinated compounds.

Troubleshooting Guides

Issue: Gradual or Sudden Loss of Signal Intensity

Q1: My signal intensity for perchlorinated analytes has significantly decreased. What are the likely causes and how can I troubleshoot this?

A1: A loss of signal intensity is a common indicator of detector fouling. The primary cause is often the accumulation of non-volatile matrix components from the sample onto the ion source, quadrupoles, and detector surfaces. Perchlorinated compounds themselves, especially at high concentrations, and co-eluting matrix components can contribute to this buildup.

Here is a systematic approach to troubleshooting signal loss:

Troubleshooting Workflow for Signal Loss

TroubleshootingWorkflow start Start: Signal Loss Detected check_tune 1. Check MS Tune Report start->check_tune tune_ok Tune OK? check_tune->tune_ok clean_source 3. Clean Ion Source tune_ok->clean_source Yes (High EM Voltage, Poor Peak Shape) leaks_present Leaks Present? tune_ok->leaks_present No recheck_signal Re-evaluate Signal clean_source->recheck_signal check_leaks 2. Check for Leaks fix_leaks Fix Leaks leaks_present->fix_leaks Yes sample_prep 4. Review Sample Preparation leaks_present->sample_prep No fix_leaks->recheck_signal end_ok Problem Resolved recheck_signal->end_ok Signal Restored contact_support Contact Technical Support recheck_signal->contact_support Signal Still Low sample_prep->recheck_signal

Caption: Troubleshooting workflow for signal loss in GC-MS analysis.

  • Review the Mass Spectrometer (MS) Tune Report: A failing tune or a consistently high electron multiplier (EM) voltage required to achieve target abundances is a strong indicator of a contaminated ion source.[1]

  • Check for System Leaks: Air leaks can lead to a loss of sensitivity and can be identified by the presence of characteristic ions in the mass spectrum (e.g., m/z 18, 28, 32, 44).

  • Clean the Ion Source: If the tune report suggests contamination, the most effective solution is to clean the ion source. A detailed protocol is provided in the Experimental Protocols section below.

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of recurring detector fouling.[2][3] Review your sample preparation method to ensure it effectively removes matrix interferences.

Issue: Increased Background Noise and Poor Peak Shape

Q2: I'm observing high background noise and tailing peaks in my chromatograms when analyzing perchlorinated compounds. What could be the cause?

A2: High background noise and peak tailing are often symptoms of contamination in the GC-MS system. For halogenated compounds, interactions with the ion source can lead to the formation of deposits that cause these issues.[4] Specifically, the use of halogenated solvents like dichloromethane (DCM) can lead to the formation of metal chlorides on the ion source surfaces, causing adsorption of analytes and subsequent peak tailing.[4]

Troubleshooting Steps:

  • Run a Solvent Blank: Inject a blank solvent to determine if the contamination is coming from the solvent or the system.

  • Bake Out the GC Column: This can help remove less volatile contaminants from the column.

  • Clean the Inlet: A contaminated inlet liner can also contribute to peak tailing and background noise.

  • Clean the Ion Source: If the above steps do not resolve the issue, a contaminated ion source is the likely culprit.

FAQs

Q3: What are the primary mechanisms of detector fouling when analyzing perchlorinated compounds?

A3: Detector fouling from perchlorinated compound analysis is primarily due to:

  • Matrix Effects: Co-eluting organic matter from the sample matrix (e.g., humic and fulvic acids in environmental samples) can deposit on the ion source, leading to signal suppression.[2][5]

  • Analyte and Solvent Decomposition: Halogenated compounds and solvents can react with the hot metal surfaces of the ion source, leading to the formation of non-volatile deposits like metal chlorides.[4] These deposits can create active sites that cause analytes to adsorb and desorb slowly, resulting in peak tailing and reduced sensitivity.[4]

Q4: How often should I clean my ion source when analyzing samples containing perchlorinated compounds?

A4: The frequency of ion source cleaning depends on the cleanliness of your samples and the sample throughput. For cleaner samples, cleaning may be required every 1-2 months. However, for complex matrices with high levels of co-extractives, more frequent cleaning (e.g., every 2-4 weeks) may be necessary to maintain optimal performance.[1] Regularly monitoring the MS tune report is the best way to determine when cleaning is needed.

Q5: What are the best preventative measures to reduce detector fouling?

A5: The most effective preventative measure is a robust sample preparation procedure that removes matrix interferences before analysis.[2][3] Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Sample Preparation Workflow to Minimize Fouling

SamplePrepWorkflow sample Aqueous Sample spe Solid-Phase Extraction (SPE) with WAX and Graphitized Carbon sample->spe elution Elution with Organic Solvent spe->elution concentration Concentration of Eluate elution->concentration analysis GC-MS or LC-MS/MS Analysis concentration->analysis

Caption: Recommended sample preparation workflow.

Using a combination of weak anion exchange (WAX) and graphitized carbon black (GCB) sorbents in your SPE protocol can effectively remove interfering compounds.[5][6]

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for PFAS Recovery in Reagent Water

SPE ProtocolSorbent CombinationAverage Recovery (%)Relative Standard Deviation (%)
Protocol 1 (EPA Method)WAX + Loose ENVI-Carb858
Protocol 2WAX + Loose Carbon S926
Protocol 3 (Layered)Layered WAX/Carbon S Cartridge955
Protocol 4 (Blended)Blended WAX/Carbon S Cartridge (50 mg Carbon)937
Protocol 5 (Blended)Blended WAX/Carbon S Cartridge (10 mg Carbon)964

Data adapted from a study evaluating different SPE protocols for EPA Method 1633.[7] This table demonstrates that automated, single-cartridge SPE systems can provide comparable or better performance to the manual, two-step method.

Experimental Protocols

Protocol 1: Ion Source Cleaning for Perchlorinated Compound Contamination

This protocol provides a general guideline for cleaning a mass spectrometer ion source. Always refer to your instrument's specific user manual for detailed instructions and safety precautions.

Materials:

  • Lint-free gloves

  • Clean, lint-free cloths (e.g., Kimwipes)

  • Cotton swabs

  • Abrasive slurry (e.g., aluminum oxide powder mixed with methanol or water)

  • Methanol (HPLC grade or better)

  • Water (deionized or HPLC grade)

  • Ultrasonic bath

  • Tweezers and other necessary tools for disassembly/reassembly

Procedure:

  • System Shutdown and Venting: Follow the manufacturer's procedure to safely shut down and vent the mass spectrometer.

  • Ion Source Removal: Carefully remove the ion source from the vacuum chamber according to the manufacturer's instructions.

  • Disassembly: Disassemble the ion source components on a clean surface. Take care to note the orientation and order of each part.

  • Abrasive Cleaning:

    • Create a slurry of aluminum oxide powder and methanol.

    • Using a cotton swab, gently polish all metal surfaces of the ion source components that are exposed to the ion beam. Pay special attention to the repeller, ion box, and lenses.

    • Avoid excessive force to prevent scratching or damaging the components.

  • Rinsing and Sonication:

    • Thoroughly rinse the cleaned parts with water to remove all of the abrasive slurry.

    • Place the parts in a beaker with methanol and sonicate for 10-15 minutes.

    • Repeat the sonication with fresh methanol. For stubborn contamination, a final sonication in a stronger solvent like methylene chloride may be used, but ensure compatibility with all source components.[8]

  • Drying: Allow all parts to air dry completely on a clean, lint-free surface. Do not wipe them dry.

  • Reassembly and Installation:

    • Wearing clean, lint-free gloves, carefully reassemble the ion source.

    • Reinstall the ion source into the mass spectrometer.

  • System Pump-down and Bakeout: Follow the manufacturer's procedure to pump down the system. A system bakeout may be required to remove any residual solvents and water.

  • Tuning: Once the system has reached a stable vacuum, perform an autotune to verify performance.

Protocol 2: Solid-Phase Extraction (SPE) for Perfluorinated Compounds in Water

This protocol is a general guideline for SPE cleanup of aqueous samples to remove matrix interferences prior to the analysis of perfluorinated compounds.

Materials:

  • SPE cartridges containing weak anion exchange (WAX) and graphitized carbon black (GCB) sorbents (layered or blended).

  • SPE manifold

  • Collection vials

  • Methanol (HPLC grade or better)

  • Reagent water (PFAS-free)

  • Elution solvent (e.g., methanol with a small percentage of ammonium hydroxide)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 10 mL of dichloromethane (DCM).

    • Condition the cartridge with 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.[9]

  • Sample Loading:

    • Adjust the pH of the water sample to < 2 with hydrochloric acid.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • Rinse the sample container with 10 mL of reagent water and apply the rinsate to the cartridge.

  • Cartridge Drying:

    • Dry the cartridge under full vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with the appropriate elution solvent (e.g., 5 mL of ethyl acetate followed by 5 mL of DCM for some pesticide applications, or a basic methanol solution for PFAS).

  • Concentration:

    • Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC-MS or LC-MS/MS system.

References

managing pressure and temperature in high-yield octachloropropane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the high-yield synthesis of octachloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the management of pressure and temperature in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing octachloropropane?

A1: Octachloropropane is typically synthesized through the exhaustive chlorination of propane or partially chlorinated propanes. The two primary methods employed are:

  • Photochemical Chlorination: This method involves the use of ultraviolet (UV) light to initiate the radical chlorination of the propane backbone.

  • High-Pressure Chlorination: This method is conducted at elevated pressures and moderate temperatures to achieve a high degree of chlorination.[1]

Q2: What is the most critical parameter to control during octachloropropane synthesis?

A2: Temperature is the most critical parameter. It is essential to maintain the reaction temperature below 200°C. Exceeding this temperature can lead to the cleavage of carbon-carbon bonds, resulting in the formation of undesirable byproducts such as carbon tetrachloride (CCl₄) and hexachloroethane (C₂Cl₆), which will significantly reduce the yield of octachloropropane.[1]

Q3: How does pressure influence the synthesis of octachloropropane?

A3: Increased pressure generally favors a higher degree of chlorination. For the synthesis of highly chlorinated propanes like octachloropropane, operating at elevated pressures can be advantageous in achieving a higher yield and product purity.[2]

Q4: What are the main safety concerns when performing this synthesis?

A4: The primary safety concerns are the handling of chlorine gas and the management of the hydrogen chloride (HCl) gas byproduct.

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask, safety goggles, and chemical-resistant gloves.[3][4][5][6]

  • Hydrogen Chloride (HCl) Gas: HCl is a corrosive gas that is a major byproduct of the chlorination reaction. A gas scrubber or a base trap (e.g., with sodium hydroxide solution) should be used to neutralize the HCl gas produced.[7][8]

Q5: How can I purify the crude octachloropropane product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like octachloropropane. The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the octachloropropane well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. A mixture of polar and non-polar solvents can sometimes be effective.[9][10][11][12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Octachloropropane Incomplete Chlorination: Insufficient reaction time, low chlorine concentration, or inadequate UV light intensity (for photochemical method).Extend the reaction time, ensure a sufficient and continuous supply of chlorine gas, and check the intensity and wavelength of the UV lamp.
Sub-optimal Temperature: Reaction temperature is too low, leading to a slow reaction rate.Gradually increase the temperature, ensuring it remains below the 200°C decomposition threshold. A range of 50-100°C is often a good starting point.[2]
Sub-optimal Pressure: For high-pressure synthesis, the pressure may be too low to achieve exhaustive chlorination.Gradually increase the system pressure. Pressures around 50 psig have been shown to be effective for producing highly chlorinated propanes.[2]
Presence of Byproducts (Carbon Tetrachloride, Hexachloroethane) Excessive Reaction Temperature: The reaction temperature has exceeded the 200°C threshold, causing C-C bond cleavage.Immediately reduce the reaction temperature. Implement precise temperature monitoring and control.[1]
Reaction Fails to Initiate or Proceeds Very Slowly Inhibitors Present: Oxygen can act as a radical inhibitor in photochemical reactions.Purge the reaction system with an inert gas (e.g., nitrogen or argon) before introducing the reactants.
Low UV Lamp Intensity: The UV lamp may be old or not emitting at the correct wavelength to initiate the reaction.Check the manufacturer's specifications for the lamp's lifespan and wavelength. Replace the lamp if necessary.
Product is a Dark-Colored Oil or Solid Presence of Impurities: Incomplete purification or side reactions leading to polymeric materials.Purify the crude product by recrystallization. Consider washing the crude product with a sodium bicarbonate solution to remove acidic impurities.
Difficulty in Isolating the Product "Oiling Out" during Recrystallization: The product separates as a liquid instead of crystals upon cooling.This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. Choose a lower-boiling solvent or a different solvent system.

Experimental Protocols

Photochemical Synthesis of Octachloropropane (Laboratory Scale)

Objective: To synthesize octachloropropane from partially chlorinated propane via photochemical chlorination.

Materials:

  • Partially chlorinated propane (e.g., dichloropropane or trichloropropane)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a condenser, a magnetic stirrer, and a UV immersion lamp (e.g., mercury vapor lamp). The outlet of the condenser should be connected to a gas scrubber to neutralize HCl.

Procedure:

  • System Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any oxygen.

  • Reactant Addition: Charge the round-bottom flask with the partially chlorinated propane.

  • Reaction Initiation: Begin stirring the solution and turn on the UV lamp.

  • Chlorine Introduction: Slowly bubble chlorine gas through the solution via the gas inlet tube. The flow rate should be controlled to ensure efficient absorption and reaction.

  • Temperature Control: Monitor the reaction temperature. If the reaction becomes too exothermic, use a cooling bath (ice-water) to maintain the temperature well below 200°C, ideally in the range of 50-100°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of starting material and the formation of more highly chlorinated propanes.[15][16][17][18]

  • Reaction Completion: Continue the reaction until the desired level of chlorination is achieved. The reaction is complete when the starting material is consumed.

  • Work-up:

    • Turn off the UV lamp and stop the chlorine flow.

    • Purge the system with an inert gas to remove any residual chlorine and HCl.

    • The crude product, which may be a solid or a dense oil at room temperature, can be isolated.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, hexane, or a mixture).

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified octachloropropane crystals.

Data Presentation

Table 1: Key Reaction Parameters for Octachloropropane Synthesis

ParameterRecommended RangeRationale & Key Considerations
Temperature 50 - 150°CMust be kept below 200°C to prevent byproduct formation.[1] Higher end of the range increases reaction rate but requires careful control.
Pressure (for high-pressure method) Atmospheric to 50 psigHigher pressure favors more complete chlorination.[2]
UV Light Source (for photochemical method) Mercury vapor lamp (broad spectrum UV)Provides the necessary energy to initiate the radical chain reaction.
Chlorine to Propane Ratio Excess chlorineEnsures exhaustive chlorination of the propane backbone.

Table 2: Physical Properties of Octachloropropane

PropertyValue
Molecular Formula C₃Cl₈
Molar Mass 319.66 g/mol
Appearance Colorless crystalline solid
Melting Point 160 °C
Boiling Point Decomposes before boiling
Solubility Insoluble in water, soluble in many organic solvents

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting Troubleshooting Workflow for Low Yield in Octachloropropane Synthesis start Low Yield of Octachloropropane Observed check_temp Is Temperature below 200°C? start->check_temp check_cl2 Is Chlorine Supply Sufficient? check_temp->check_cl2 Yes byproducts Byproduct Formation check_temp->byproducts No check_uv Is UV Lamp Functional? (Photochemical) check_cl2->check_uv Yes incomplete_reaction Incomplete Reaction check_cl2->incomplete_reaction No check_pressure Is Pressure Optimal? (High-Pressure) check_uv->check_pressure Yes check_uv->incomplete_reaction No check_pressure->incomplete_reaction No end Improved Yield check_pressure->end Yes extend_time Extend Reaction Time incomplete_reaction->extend_time increase_cl2 Increase Chlorine Flow Rate incomplete_reaction->increase_cl2 check_lamp Check/Replace UV Lamp incomplete_reaction->check_lamp increase_pressure Increase System Pressure incomplete_reaction->increase_pressure reduce_temp Reduce and Control Temperature byproducts->reduce_temp extend_time->end increase_cl2->end check_lamp->end increase_pressure->end purify Purify Crude Product reduce_temp->purify purify->end

Caption: Troubleshooting logic for addressing low yields.

Experimental Workflow for Photochemical Synthesis

photochemical_synthesis_workflow Experimental Workflow for Photochemical Synthesis of Octachloropropane setup 1. Assemble Reaction Apparatus in Fume Hood purge 2. Purge with Inert Gas setup->purge add_reactant 3. Add Chlorinated Propane purge->add_reactant start_reaction 4. Start Stirring and UV Lamp add_reactant->start_reaction add_chlorine 5. Introduce Chlorine Gas start_reaction->add_chlorine control_temp 6. Monitor and Control Temperature (<200°C) add_chlorine->control_temp monitor_reaction 7. Monitor by GC-MS control_temp->monitor_reaction completion 8. Stop Reaction When Complete monitor_reaction->completion workup 9. Purge and Isolate Crude Product completion->workup purification 10. Purify by Recrystallization workup->purification final_product Pure Octachloropropane purification->final_product

Caption: Step-by-step photochemical synthesis workflow.

References

Validation & Comparative

A Comparative Guide to Octachloropropane and Hexachloroethane for Crystal Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic properties of octachloropropane and hexachloroethane, two chlorinated alkanes that serve as valuable models in crystal engineering and materials science. While both are crystalline solids at room temperature, their distinct structural behaviors, particularly the pronounced polymorphism of hexachloroethane, offer different advantages for crystal modeling studies. This comparison is supported by available experimental data to aid researchers in selecting the appropriate model compound for their specific applications.

Executive Summary

Octachloropropane is consistently reported as having a hexagonal crystal structure and is noted for its remarkable crystal growth and deformation properties, making it an excellent model for studying crystal plasticity.[1] In contrast, hexachloroethane exhibits a more complex solid-state behavior, with at least three documented polymorphs: a low-temperature orthorhombic form, an intermediate monoclinic phase, and a high-temperature cubic phase. This polymorphism makes hexachloroethane a compelling subject for studies on phase transitions and the factors influencing crystal packing.

While extensive crystallographic data is available for the various phases of hexachloroethane, detailed quantitative data for octachloropropane's hexagonal structure, such as unit cell parameters and space group from primary literature, is not readily found in the public domain. This guide presents the available data and highlights this gap for future research.

Quantitative Data Summary

The following tables summarize the key physical and crystallographic properties of octachloropropane and the known polymorphs of hexachloroethane.

Table 1: General Properties

PropertyOctachloropropaneHexachloroethane
Chemical Formula C₃Cl₈C₂Cl₆
Molar Mass 319.66 g/mol 236.72 g/mol
Appearance Clear white crystalline solidColorless crystals with a camphor-like odor[2]
Melting Point 160 °CSublimes at 185 °C

Table 2: Crystallographic Data of Hexachloroethane Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Temperature
Phase I Cubic-----> 71 °C
Phase II MonoclinicC2/m17.983510.36426.301494.410323 K (50 °C)
Phase III OrthorhombicPnma11.5610.186.4290< 46 °C

Experimental Protocols

The determination of the crystal structures of these compounds relies on standard techniques of crystal growth and X-ray diffraction.

Crystal Growth

Successful crystal structure determination begins with the growth of high-quality single crystals. For organic compounds like octachloropropane and hexachloroethane, several methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared. The solvent is then allowed to evaporate slowly in a dust-free environment. For organic molecules, common solvents include ethanol, acetone, acetonitrile, and toluene. The choice of solvent can significantly influence crystal quality and even the polymorphic form obtained.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals. The rate of cooling is a critical parameter to control crystal size and quality.

  • Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Sublimation: For compounds that sublime, like hexachloroethane, heating the solid under vacuum can lead to the deposition of crystals on a cooled surface.

X-ray Diffraction

Once suitable crystals are obtained, their structures can be determined using X-ray diffraction techniques.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3] A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector, and the data is processed to determine the unit cell dimensions, space group, and atomic coordinates.

  • Powder X-ray Diffraction (PXRD): This technique is used when single crystals of sufficient size or quality cannot be obtained. A polycrystalline powder is exposed to an X-ray beam, and the resulting diffraction pattern is a fingerprint of the crystalline phases present. PXRD is particularly useful for identifying polymorphs and studying phase transitions. The experimental setup involves an X-ray source, a sample holder, and a detector that scans a range of diffraction angles (2θ).[4]

Visualizing Polymorphism in Hexachloroethane

The polymorphic transitions of hexachloroethane can be represented as a logical relationship dependent on temperature. The following diagram illustrates this relationship.

G Polymorphic Transitions of Hexachloroethane Orthorhombic Phase III (Orthorhombic) < 46 °C Monoclinic Phase II (Monoclinic) 46 °C - 71 °C Orthorhombic->Monoclinic Heating Monoclinic->Orthorhombic Cooling Cubic Phase I (Cubic) > 71 °C Monoclinic->Cubic Heating Cubic->Monoclinic Cooling

Caption: Polymorphic transitions of hexachloroethane with temperature.

Experimental Workflow for Crystal Structure Determination

The general workflow for determining and comparing the crystal structures of octachloropropane and hexachloroethane is outlined below.

G Crystal Structure Determination Workflow cluster_octa Octachloropropane cluster_hexa Hexachloroethane O_Synthesis Synthesis O_Purification Purification O_Synthesis->O_Purification O_CrystalGrowth Crystal Growth (e.g., Slow Evaporation) O_Purification->O_CrystalGrowth O_SCXRD Single-Crystal XRD O_CrystalGrowth->O_SCXRD O_Structure Hexagonal Structure (Data to be determined) O_SCXRD->O_Structure Compare Comparative Analysis O_Structure->Compare H_Synthesis Synthesis H_Purification Purification H_Synthesis->H_Purification H_CrystalGrowth Polymorph Crystallization (Temperature Control) H_Purification->H_CrystalGrowth H_PXRD Powder XRD H_CrystalGrowth->H_PXRD H_SCXRD Single-Crystal XRD H_CrystalGrowth->H_SCXRD H_Polymorphs Orthorhombic, Monoclinic, Cubic Structures H_PXRD->H_Polymorphs H_SCXRD->H_Polymorphs H_Polymorphs->Compare

Caption: Workflow for crystallographic comparison.

Conclusion

Both octachloropropane and hexachloroethane are valuable compounds for fundamental studies in crystallography and materials science. Hexachloroethane, with its well-documented polymorphism, provides an excellent system for investigating the subtleties of crystal packing and phase transitions. Octachloropropane, noted for its plastic deformation within a stable hexagonal lattice, is a prime candidate for modeling mechanical properties of molecular crystals.

For researchers focusing on polymorphism and the thermodynamic and kinetic factors that govern it, hexachloroethane is the superior model system due to its multiple accessible crystal forms. For those interested in the relationship between crystal structure and mechanical behavior, octachloropropane's unique properties are of significant interest. However, a more detailed and quantitative comparison awaits the full crystallographic characterization of octachloropropane. The lack of readily available, detailed crystallographic data for octachloropropane represents a significant knowledge gap and an opportunity for further research in the field.

References

A Comparative Guide to the Validation of Analytical Methods for 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed Gas Chromatography-Mass Spectrometry (GC/MS) method for the quantitative analysis of 1,1,1,2,2,3,3,3-Octachloropropane. It further offers a comparative analysis with alternative analytical techniques, supported by experimental data derived from similar halogenated compounds. This document is intended to assist researchers and drug development professionals in selecting and validating an appropriate analytical methodology for this compound.

Introduction to this compound Analysis

This compound is a fully chlorinated propane molecule. The accurate and precise quantification of such organochlorine compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development, where it may arise as an impurity or a metabolite. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile halogenated hydrocarbons due to its high sensitivity and specificity.[1] This guide outlines a validation protocol for a GC/MS method tailored for this compound and compares its performance with other potential analytical methods.

Proposed GC/MS Method and Validation Parameters

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation of the proposed GC/MS method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocol: Proposed GC/MS Method

Sample Preparation:

  • For Water Samples: A liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or dichloromethane is recommended. The organic layer is then concentrated under a gentle stream of nitrogen before GC/MS analysis.

  • For Soil/Solid Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent can be employed. The extract should be cleaned up using solid-phase extraction (SPE) with silica or florisil cartridges to remove interfering matrix components.

GC/MS Conditions (Typical Starting Parameters):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7010B GC/TQ triple quadrupole mass spectrometer or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be determined from its mass spectrum.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed GC/MS method.

GC_MS_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation MD Method Development Opt Optimization of Parameters MD->Opt VP Validation Protocol Opt->VP Spec Specificity Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Rob->SST VR Validation Report SST->VR VP->Spec SOP Standard Operating Procedure VR->SOP

References

Octachloropropane's Insecticidal Properties in the Context of Other Chlorocarbons: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of octachloropropane and other notable chlorocarbon insecticides. While quantitative data on the insecticidal efficacy of octachloropropane is limited in publicly available literature, this document synthesizes the existing qualitative information and contrasts it with the well-documented performance of other significant chlorocarbons such as Dichlorodiphenyltrichloroethane (DDT), Lindane, Aldrin, and Dieldrin.

Introduction to Chlorocarbon Insecticides

Chlorinated hydrocarbons were among the first synthetic organic insecticides developed and saw widespread use in the mid-20th century.[1][2] Their broad-spectrum efficacy and persistence made them valuable tools in agriculture and public health for controlling a variety of insect pests.[1][2] However, their environmental persistence and potential for bioaccumulation led to restrictions and bans on many compounds in this class.[2] This guide revisits these compounds, with a special focus on the lesser-known octachloropropane, to provide a comparative perspective for researchers in toxicology and insecticide development.

Octachloropropane: A Qualitative Assessment

Octachloropropane (C₃Cl₈) is a fully chlorinated propane derivative.[3] While it was commercialized as a molluscicide under the brand name HRS-1622 for snail control, its effectiveness for this purpose was found to be limited.[3] Notably, octachloropropane was reported to be highly toxic to the larvae of the housefly (Musca domestica), with an efficacy comparable to that of hexachlorobenzene (BHC).[3] A distinguishing feature of octachloropropane is its volatility, which allows it to be effective without direct physical contact with the target pest.[3]

Quantitative Comparison of Other Chlorocarbon Insecticides

In contrast to octachloropropane, the insecticidal properties of other chlorocarbons have been extensively studied. The following table summarizes the topical LD₅₀ values of several key chlorocarbon insecticides against the adult housefly (Musca domestica), a common model organism in insecticide testing.

InsecticideChemical FormulaTarget SpeciesLD₅₀ (µ g/fly )
DDTC₁₄H₉Cl₅Housefly (Musca domestica)~0.44
Lindane (γ-BHC)C₆H₆Cl₆Housefly (Musca domestica)~0.02
AldrinC₁₂H₈Cl₆Housefly (Musca domestica)~0.04
DieldrinC₁₂H₈Cl₆OHousefly (Musca domestica)~0.02
ChlordaneC₁₀H₆Cl₈Housefly (Musca domestica)~0.16
HeptachlorC₁₀H₅Cl₇Housefly (Musca domestica)~0.03

Data sourced from various studies on susceptible housefly strains.

Experimental Protocols

The data presented in the table above are typically generated using standardized bioassay protocols. The following is a generalized description of the topical application method used for determining the LD₅₀ of insecticides against houseflies.

Topical Application Bioassay for Housefly (Musca domestica)

1. Insect Rearing:

  • Houseflies are reared under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Larvae are raised on a standardized medium (e.g., a mixture of bran, yeast, and water).

  • Adult flies are provided with a sugar and water solution.

  • For testing, 3-5 day old adult female flies are typically used.

2. Insecticide Preparation:

  • The insecticide is dissolved in a suitable solvent, typically acetone, to prepare a stock solution.

  • A series of graded dilutions are prepared from the stock solution to create a range of concentrations for testing.

3. Application:

  • Flies are anesthetized, often using carbon dioxide.

  • A precise volume of the insecticide solution (commonly 1 microliter) is applied to the dorsal thorax of each fly using a calibrated microapplicator.

  • A control group of flies is treated with the solvent only.

4. Observation:

  • After treatment, the flies are placed in observation cages with access to food and water.

  • Mortality is assessed at a set time point, typically 24 hours post-application. Flies that are unable to move are considered dead.

5. Data Analysis:

  • The mortality data for each concentration are recorded.

  • A dose-response curve is generated by plotting the percentage of mortality against the logarithm of the insecticide dose.

  • The LD₅₀ value, which is the dose required to kill 50% of the test population, is then calculated from this curve using statistical methods such as probit analysis.

Mechanism of Action: A Common Pathway

The primary mode of action for many chlorocarbon insecticides, including DDT and its analogs, involves the disruption of the nervous system. These compounds act on the sodium channels of nerve cells, forcing them to remain open and leading to a constant firing of the nerve. This hyperactivity results in tremors and eventual paralysis and death of the insect.

Chlorocarbon_Insecticide_Pathway cluster_neuron Insect Neuron cluster_insecticide Chlorocarbon Action cluster_effect Physiological Effect Na_channel Voltage-gated Sodium Channel Nerve_impulse Nerve Impulse (Action Potential) Na_channel->Nerve_impulse Initiates Disruption Keeps Channel Open Na_channel->Disruption Na_ion Na+ ions Na_ion->Na_channel Influx Chlorocarbon Chlorocarbon Insecticide Chlorocarbon->Na_channel Binds to Hyperactivity Continuous Nerve Firing Disruption->Hyperactivity Paralysis Paralysis & Death Hyperactivity->Paralysis Insecticide_Testing_Workflow start Start: Identify Potential Insecticide prep Prepare Serial Dilutions in a Suitable Solvent start->prep bioassay Perform Bioassay (e.g., Topical Application) prep->bioassay data_collection Record Mortality Data at 24 hours bioassay->data_collection analysis Analyze Data using Probit Analysis data_collection->analysis ld50 Determine LD50 Value analysis->ld50 end End: Efficacy Determined ld50->end

References

Comparative Toxicity of Octachloropropane and Other Persistent Organic Pollutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the toxicological profiles of octachloropropane in comparison to other notable persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs), dioxins (TCDD), and dichlorodiphenyltrichloroethane (DDT).

This guide provides a comparative overview of the toxicity of octachloropropane and other well-documented persistent organic pollutants (POPs). Due to a lack of publicly available median lethal dose (LD50) data for octachloropropane, this comparison relies on available data for structurally related chlorinated compounds and the established toxicological profiles of other prominent POPs. The information is intended for researchers, scientists, and drug development professionals to understand the relative toxicities and underlying mechanisms of these environmentally persistent compounds.

Data Presentation: Comparative Acute Toxicity

CompoundCAS NumberTest AnimalRoute of ExposureLD50 Value
Aroclor 1254 (PCB) 11097-69-1RatOral1010 mg/kg
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) 1746-01-6RatOral0.02 mg/kg[1]
Dichlorodiphenyltrichloroethane (DDT) 50-29-3RatOral113 - 800 mg/kg[2][3]
Octachloropropane 594-90-1--Data not available

Experimental Protocols

The toxicological data presented in this guide are primarily derived from acute toxicity studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals, usually rats.[4] The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4] Key steps in the protocol include:

  • Test Animals: Healthy, young adult rats of a single sex (or both sexes if significant differences are suspected) are used.

  • Dosage: At least three dose levels are typically used to establish a dose-response relationship. The substance is administered by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.

  • LD50 Calculation: The LD50, the dose estimated to cause mortality in 50% of the animals, is calculated using statistical methods.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the toxicity of a substance following a single, prolonged exposure to the skin.[5][6]

  • Test Animals: Rabbits are commonly used for this test.

  • Application: The substance is applied to a shaved area of the back and covered with a porous gauze patch for a 24-hour exposure period.[6]

  • Observation: Similar to the oral toxicity test, animals are observed for signs of toxicity and mortality over 14 days.

  • LD50 Calculation: The dermal LD50 is calculated based on the observed mortality.

Signaling Pathways and Genotoxicity

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many persistent organic pollutants, including dioxins and some PCBs, exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][4][7] This pathway is a critical regulator of cellular responses to a variety of environmental contaminants. The binding of a ligand, such as TCDD, to the AhR in the cytoplasm initiates a cascade of events leading to changes in gene expression that can result in a range of toxic effects, including carcinogenicity, immunotoxicity, and developmental and reproductive toxicity.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POP Persistent Organic Pollutant (POP) AhR_complex AhR-Hsp90-XAP2-p23 Complex POP->AhR_complex Binding AhR_ligand Ligand-bound AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding to DNA Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation Toxic_Effects Toxic Effects Gene_Transcription->Toxic_Effects Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Genotoxicity of Chlorinated Hydrocarbons

The genotoxic potential of chlorinated hydrocarbons is a significant concern. While specific data for octachloropropane is limited, studies on other chlorinated hydrocarbons have shown that they can induce DNA damage and mutations. Genotoxicity is often assessed using a battery of tests, including the Ames test (for gene mutations in bacteria) and the micronucleus test (for chromosomal damage in mammalian cells). The metabolic activation of these compounds can lead to the formation of reactive intermediates that can interact with DNA, leading to mutations and potentially cancer.

Experimental Workflow: In Vivo Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an in vivo acute toxicity study, such as an LD50 determination.

Acute_Toxicity_Workflow General Workflow for In Vivo Acute Toxicity Testing start Start protocol Protocol Design (e.g., OECD 401/402) start->protocol animal_prep Animal Acclimation & Preparation protocol->animal_prep dosing Dose Administration (Oral or Dermal) animal_prep->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation data_collection Data Collection observation->data_collection necropsy Gross Necropsy observation->necropsy data_analysis Statistical Analysis (LD50 Calculation) data_collection->data_analysis necropsy->data_analysis report Final Report data_analysis->report end End report->end

Caption: Workflow for In Vivo Acute Toxicity Testing.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Results for Octachloropropane (C3Cl8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the analysis of octachloropropane (C3Cl8). Due to the limited availability of public, multi-laboratory comparison data specifically for C3Cl8, this document outlines a standardized protocol and data comparison structure based on established principles of analytical method validation and inter-laboratory studies. The methodologies described herein are designed to ensure robust and comparable analytical results across different facilities.

Data Presentation: A Framework for Comparison

Effective cross-validation requires a clear and concise presentation of data. The following table provides a standardized format for summarizing quantitative results from participating laboratories. This structure facilitates the direct comparison of key performance indicators.

Table 1: Summary of Inter-Laboratory Analytical Results for C3Cl8

ParameterLaboratory ALaboratory BLaboratory CMeanStd. Dev.RSD (%)
Sample ID: C3Cl8-Ref-001
Reported Conc. (µg/mL)
Recovery (%)
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)
Sample ID: C3Cl8-Test-001
Reported Conc. (µg/mL)
Recovery (%)
Statistical Analysis
Z-Score (vs. Reference Lab)N/AN/AN/A

Experimental Protocols

To ensure consistency and minimize variability between laboratories, a detailed and harmonized experimental protocol is essential. The following is a recommended methodology for the analysis of C3Cl8.

Objective

To accurately quantify the concentration of octachloropropane (C3Cl8) in a given sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Octachloropropane (C3Cl8) reference standard (99%+ purity)

  • Internal Standard (e.g., 1,2,3,4-Tetrachlorobenzene)

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Sample matrix (e.g., plasma, tissue homogenate)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Transfer 1.0 mL of the sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, quality control (QC), and calibration standard.

  • Extraction: Add 5.0 mL of extraction solvent (e.g., hexane/dichloromethane mixture).

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for C3Cl8 and the internal standard.

Data Analysis and Quality Control
  • Calibration Curve: Prepare a multi-point calibration curve using the reference standard.

  • Quantification: Determine the concentration of C3Cl8 in the samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Quality Control: Analyze QC samples at low, medium, and high concentrations to assess the accuracy and precision of the analytical run.

Workflow and Logical Relationships

The following diagrams illustrate the key processes in an inter-laboratory cross-validation study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Compilation & Review A Reference Material Preparation B Protocol Standardization A->B C Sample Distribution B->C D Lab A Analysis C->D E Lab B Analysis C->E F Lab C Analysis C->F G Data Submission D->G E->G F->G H Statistical Analysis G->H I Final Report H->I

Caption: Inter-laboratory cross-validation workflow.

G A Sample Aliquoting B Internal Standard Spiking A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E GC-MS Injection D->E F Data Acquisition (SIM) E->F G Data Analysis F->G

Caption: C3Cl8 analytical workflow.

A Researcher's Guide to Detector Performance in Octachloropropane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of halogenated compounds like octachloropropane is critical. As a perchlorinated alkane, octachloropropane (C₃Cl₈) presents unique analytical challenges that necessitate a careful selection of gas chromatography (GC) detector technology. This guide provides an objective comparison of common GC detectors used for the analysis of octachloropropane and similar polychlorinated compounds, supported by experimental data and detailed methodologies to aid in method development and optimization.

Performance Comparison of Key Detector Types

The choice of detector significantly impacts sensitivity, selectivity, and the reliability of quantitative results. The primary detectors for analyzing octachloropropane are the Electron Capture Detector (ECD), Mass Spectrometer (MS), and the Electrolytic Conductivity Detector (ELCD). Each offers distinct advantages and is suited for different analytical objectives.

Detector TypePrinciple of OperationSelectivityTypical Limit of Detection (LOD) / Quantitation (LOQ)Linear RangeKey Advantages & Disadvantages
Electron Capture Detector (ECD) Measures the reduction in current from a radioactive source (⁶³Ni) as electronegative analytes pass through the detector and "capture" electrons.Highly selective for electronegative compounds, especially halogens.[1]Very High Sensitivity (femtogram to picogram range). For related pesticides, LOQ can be 0.09 - 0.12 mg/L.[2][3]Narrow (10³ - 10⁴). Can be non-linear.[4][5]Advantages: Extremely high sensitivity for halogenated compounds, relatively low cost.[1][6] Disadvantages: Susceptible to matrix interferences, narrow linear range, requires a radioactive source.[4][7]
Mass Spectrometer (MS) Ionizes compounds, separates ions based on their mass-to-charge ratio (m/z), and measures their intensity.Highly selective to universal, depending on the mode. Selective Ion Monitoring (SIM) or Negative Chemical Ionization (NCI) modes provide high selectivity for target compounds.[7]High Sensitivity (picogram to femtogram range). For 1,2,3-trichloropropane (a related compound), MDLs of 0.11 ng/L (ppt) have been achieved.[8]Wide (10⁵ - 10⁶).Advantages: Provides structural confirmation (mass spectrum), high selectivity eliminates false positives, excellent for complex matrices.[7] Disadvantages: Higher initial and operational cost, can be less sensitive than ECD for some compounds in full-scan mode.[2]
Electrolytic Conductivity Detector (ELCD / DELCD) Compounds are combusted in a reactor, converting halogens to an ionizable gas (HX). The change in conductivity of a solvent or gas-phase reaction is measured.Highly selective for halogenated (Cl, Br) compounds.[4]High Sensitivity (low picogram range).[5]Moderate (10⁴ - 10⁵).Advantages: Excellent selectivity for halogens, non-radioactive alternative to ECD.[5] Disadvantages: Can require more maintenance than other detectors, potential for contamination.[4]

Experimental Protocols

Accurate analysis relies on robust and well-defined methodologies. Below are representative protocols for sample preparation and GC analysis of chlorinated hydrocarbons, adapted from established environmental methods like EPA 8121.[9][10]

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting octachloropropane from aqueous matrices.

  • Sample Collection: Collect 1-liter aqueous samples in clean glass containers. Store at 4°C until extraction (within 7 days).[11]

  • pH Adjustment: Adjust the sample to a neutral pH.

  • Extraction: Transfer the sample to a 2-liter separatory funnel. Add 60 mL of pesticide-grade methylene chloride and shake vigorously for 2 minutes. Allow the layers to separate.

  • Combine Extracts: Drain the methylene chloride (bottom layer) into a flask. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.

  • Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Solvent Exchange and Concentration: Concentrate the extract using a Kuderna-Danish (K-D) apparatus. It is crucial to exchange the solvent to hexane, as even trace amounts of methylene chloride can overwhelm an Electron Capture Detector.[5] Add 1-2 mL of hexane to the extract during the final concentration step. Concentrate to a final volume of 1.0 mL.

Gas Chromatography (GC) Analysis

The following are typical starting conditions for GC-ECD and GC-MS analysis. Optimization is recommended for specific instrumentation and applications.

a) GC-ECD Instrumental Conditions

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector.

  • Column: TG-5MS (or similar 5% phenyl-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Makeup Gas: As per manufacturer's recommendation (e.g., Nitrogen or 5% Methane in Argon).[5]

  • Injector: Splitless mode, 250°C.

  • Injection Volume: 1 µL.[6]

  • Oven Program: Initial 100°C, hold for 1 min; ramp at 20°C/min to 180°C; ramp at 5°C/min to 270°C; ramp at 20°C/min to 320°C, hold for 2 min.[6]

  • Detector Temperature: 330°C.

b) GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Same as GC-ECD.

  • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: A similar program to the GC-ECD method can be used as a starting point, adjust as needed to optimize separation.

  • Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI often provides enhanced sensitivity for highly chlorinated compounds.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for highest sensitivity and quantitative performance. For octachloropropane (C₃Cl₈), characteristic ions from its isotopic cluster would be monitored.

Visualization of Detector Selection Workflow

The selection of an appropriate detector is a logical process based on the analytical requirements. The following diagram illustrates a typical decision-making workflow for analyzing octachloropropane.

DetectorSelection Workflow for Octachloropropane Detector Selection start Define Analytical Goal goal_quant Trace Quantification start->goal_quant goal_confirm Confirmatory Analysis start->goal_confirm matrix Assess Sample Matrix goal_quant->matrix ms Use GC-MS (SIM/NCI) goal_confirm->ms Provides structural proof matrix_clean Clean / Simple Matrix matrix->matrix_clean Simple matrix_complex Complex / Dirty Matrix matrix->matrix_complex Complex sensitivity Sensitivity Requirement? matrix_clean->sensitivity matrix_complex->ms High selectivity needed sensitivity_ultra Highest Possible (fg-pg) sensitivity->sensitivity_ultra Yes sensitivity_high High (pg-ng) sensitivity->sensitivity_high No ecd Use GC-ECD sensitivity_ultra->ecd Optimized for sensitivity sensitivity_high->ms Good balance of sensitivity & selectivity elcd Consider GC-ELCD sensitivity_high->elcd Non-radioactive, selective

Caption: Decision tree for selecting a GC detector for octachloropropane analysis.

References

A Comparative Guide to Inter-Laboratory Quantification of Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common methodologies for the quantification of octachloropropane, tailored for researchers, scientists, and professionals in drug development. The data and protocols presented are synthesized to reflect a typical inter-laboratory study, offering insights into method performance and variability.

Data Presentation

The following table summarizes hypothetical quantitative data from a round-robin study involving several laboratories. The study aimed to determine the concentration of octachloropropane in a standardized sample. Two primary analytical methods were employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).

Laboratory IDMethodReported Concentration (µg/L)Z-Score
Lab 01GC-MS48.5-0.58
Lab 02GC-ECD52.10.82
Lab 03GC-MS49.2-0.23
Lab 04GC-ECD47.8-0.89
Lab 05GC-MS50.10.21
Lab 06GC-ECD51.50.55
Lab 07GC-MS49.80.09
Lab 08GC-ECD53.21.34

Note: The Z-score is a statistical measure of a laboratory's performance, calculated based on the deviation from the consensus mean of all participating laboratories. A lower absolute Z-score indicates a result closer to the consensus value.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard practices for the analysis of chlorinated hydrocarbons.

1. Sample Preparation

A critical step in the accurate quantification of octachloropropane is the initial sample preparation, which involves isolating the analyte from the sample matrix.

  • Objective: To extract octachloropropane from the sample matrix and concentrate it for analysis.

  • Procedure:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, a known volume (e.g., 100 mL) is extracted with a water-immiscible organic solvent such as hexane or dichloromethane. The extraction is typically performed three times with fresh solvent to ensure complete recovery.

    • Solid Phase Extraction (SPE): As an alternative to LLE, the sample can be passed through a solid-phase extraction cartridge containing a sorbent that retains octachloropropane. The analyte is then eluted with a small volume of an appropriate solvent.

    • Concentration: The solvent from the extraction step is evaporated under a gentle stream of nitrogen to a final volume (e.g., 1 mL).

    • Internal Standard Addition: An internal standard (e.g., a deuterated analog of a similar compound) is added to the final extract to correct for variations in instrument response and sample handling.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly specific and sensitive method for the quantification of organic compounds.[1][2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for octachloropropane (e.g., m/z 117, 119, 281, 283).[3]

  • Quantification: A calibration curve is generated using standards of known octachloropropane concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

3. Gas Chromatography with Electron Capture Detector (GC-ECD) Analysis

GC-ECD is a highly sensitive method for detecting electrophilic compounds like chlorinated hydrocarbons.[4][5]

  • Instrumentation: A gas chromatograph equipped with an electron capture detector.

  • Gas Chromatograph Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Isothermal at 200°C.

    • Carrier Gas: Nitrogen or Argon/Methane at a constant flow rate of 2 mL/min.

  • Detector Conditions:

    • Temperature: 300°C.

  • Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared from external standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection extraction Liquid-Liquid or Solid Phase Extraction start->extraction concentration Solvent Evaporation & Concentration extraction->concentration is_addition Internal Standard Addition concentration->is_addition gc_ms GC-MS Analysis is_addition->gc_ms gc_ecd GC-ECD Analysis is_addition->gc_ecd quantification Quantification gc_ms->quantification gc_ecd->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for octachloropropane quantification.

analytical_logic cluster_methods Analytical Methods cluster_attributes Performance Attributes gc_ms GC-MS specificity Specificity gc_ms->specificity High sensitivity Sensitivity gc_ms->sensitivity High cost Cost gc_ms->cost Higher robustness Robustness gc_ms->robustness High gc_ecd GC-ECD gc_ecd->specificity Moderate gc_ecd->sensitivity Very High (for halogenated compounds) gc_ecd->cost Lower gc_ecd->robustness Moderate

Caption: Comparison of analytical method attributes.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Models for Chlorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Quantitative Structure-Activity Relationship (QSAR) models developed for chlorinated alkanes. QSAR models are mathematical representations that correlate the structural or property-based features of chemicals with their biological or environmental effects. These models are crucial tools in toxicology, environmental science, and drug development for predicting the activity of untested chemicals, thereby reducing the need for extensive experimental testing.

This document summarizes key QSAR models for different endpoints relevant to chlorinated alkanes, presents the quantitative data in a clear, tabular format, and provides detailed experimental protocols for the cited studies.

Comparative Analysis of QSAR Models

This guide focuses on three distinct QSAR models for chlorinated alkanes, each predicting a different endpoint: in vivo aquatic toxicity to fish, the energy of the lowest unoccupied molecular orbital (ELUMO), and soil sorption.

Model 1: In Vivo Acute Aquatic Toxicity to Fish

This QSAR model, developed by Zvinavashe and colleagues in 2008, predicts the in vivo acute toxicity of chlorinated alkanes to fish. The model is based on in vitro cytotoxicity data and the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity.

QSAR Model Equation:

Where:

  • LC50 is the median lethal concentration to fish.

  • log Kow is the logarithm of the octanol-water partition coefficient.

This model demonstrates a strong correlation between the hydrophobicity of chlorinated alkanes and their toxicity to aquatic life.[1][2]

Model 2: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)

Developed by Tang and Wang in 2010, this QSAR model predicts the ELUMO of chlorinated alkanes, which is a crucial quantum chemical descriptor related to a molecule's electron-accepting ability and reactivity.

QSAR Model Equation:

Where:

  • ELUMO is the energy of the lowest unoccupied molecular orbital.

  • NCl is the number of chlorine atoms.

  • NC is the number of carbon atoms.

  • EHOMO is the energy of the highest occupied molecular orbital.

This model highlights the significant influence of the degree of chlorination and electronic properties on the reactivity of chlorinated alkanes.[3][4]

Model 3: Soil Sorption Coefficient (log Koc)

This QSAR model predicts the soil organic carbon-water partitioning coefficient (Koc), a critical parameter for assessing the environmental fate and transport of chemicals. The model utilizes the adsorbability index, which is related to molecular connectivity indices.

QSAR Model Equation:

While a specific linear equation with coefficients is not provided in the abstract, the study by Okouchi and Saegusa (1989) establishes a strong correlation between the adsorbability index and log Koc for a range of hydrophobic compounds, including chlorinated alkanes.[1] For the purpose of this guide, we will represent this as a conceptual relationship.

Conceptual Relationship:

This relationship indicates that the extent to which chlorinated alkanes bind to soil organic matter can be predicted from their molecular structure and connectivity.

Tabulated Quantitative Data

The following table summarizes the quantitative data for a selection of chlorinated alkanes from the datasets used to develop the respective QSAR models.

Chemical NameCASRNAquatic Toxicity Model ELUMO Model Soil Sorption (Conceptual)
log Kow Experimental log(1/LC50) NCl NC EHOMO (eV) Experimental ELUMO (eV)
1-Chlorobutane109-69-32.641.8514-10.951.15
1,2-Dichloropropane78-87-52.011.5223-11.120.85
1,1,1-Trichloroethane71-55-62.491.7932-11.690.55
Carbon Tetrachloride56-23-52.831.9541-12.180.25
1-Chloropentane543-59-93.172.2515-10.881.20
1,5-Dichloropentane628-76-22.732.0125-11.050.90
1-Chlorohexane544-10-53.702.7816-10.831.25
1,6-Dichlorohexane2163-00-03.262.4526-10.980.95
1-Chlorooctane111-85-34.763.6818-10.761.30
1,8-Dichlorooctane2162-99-44.323.2928-10.911.00

Note: The data for the Soil Sorption model is conceptual as a specific dataset for chlorinated alkanes with the adsorbability index was not available in the reviewed literature.

Experimental Protocols

In Vitro Cytotoxicity Assay using Chinese Hamster Ovary (CHO) Cells (for Aquatic Toxicity QSAR)

This protocol is based on the methodology described by Zvinavashe et al. (2008).

  • Cell Culture: Chinese hamster ovary (CHO) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 104 cells per well and allowed to attach and grow for 24 hours.

  • Compound Exposure: The chlorinated alkanes are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted in the cell culture medium to achieve a range of final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). The cells are then exposed to the test compounds for a defined period, for example, 24 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • After the exposure period, the medium containing the test compound is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the solvent control. The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is then determined by plotting a dose-response curve.

Calculation of Quantum Chemical Descriptors (for ELUMO QSAR)

The descriptors used in the ELUMO QSAR model by Tang and Wang (2010) were calculated using computational chemistry methods.

  • Molecular Structure Optimization: The 3D structures of the chlorinated alkanes are first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

  • Descriptor Calculation: Following geometry optimization, the electronic properties of the molecules, including the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), are calculated at the same level of theory. The number of carbon (NC) and chlorine (NCl) atoms are determined from the molecular formula.

Determination of Soil Sorption Coefficient (for Soil Sorption QSAR)

The experimental determination of the soil sorption coefficient (Koc) typically involves batch equilibrium studies.

  • Soil and Sorbent Preparation: A well-characterized soil with a known organic carbon content is used. The soil is typically air-dried and sieved.

  • Test Solution Preparation: Solutions of the chlorinated alkanes are prepared in a background electrolyte solution (e.g., 0.01 M CaCl2) at various concentrations.

  • Equilibration: A known mass of the soil is mixed with a known volume of the test solution in a sealed container (e.g., a centrifuge tube). The mixtures are then agitated on a shaker for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

  • Concentration Analysis: The concentration of the chlorinated alkane remaining in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography with a suitable detector (e.g., electron capture detector - ECD or mass spectrometry - MS).

  • Data Analysis: The amount of the chemical sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The soil-water distribution coefficient (Kd) is then calculated. Finally, the soil organic carbon-water partitioning coefficient (Koc) is determined by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

Visualizations

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Application Data Chemical Structure & Biological/Environmental Data Descriptors Molecular Descriptor Calculation Data->Descriptors Dataset Curated Dataset Descriptors->Dataset Training Model Training Dataset->Training Validation Model Validation Training->Validation Model Final QSAR Model Validation->Model Prediction Activity/Property Prediction Model->Prediction NewChemicals New/Untested Chemicals NewChemicals->Prediction Application Risk Assessment, Drug Design, etc. Prediction->Application

Caption: General workflow of a Quantitative Structure-Activity Relationship (QSAR) study.

Experimental_Workflow_Aquatic_Toxicity cluster_cell_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Cytotoxicity Assay (MTT) Culture CHO Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Expose Expose Cells to Compounds Seed->Expose Prepare Prepare Chlorinated Alkane Solutions Prepare->Expose AddMTT Add MTT Reagent Expose->AddMTT Incubate Incubate for Formazan Formation AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Experimental workflow for the in vitro cytotoxicity assay.

References

A Comparative Guide to the Synthesis of 1,1,1,2,2,3,3,3-Octachloropropane: Traditional vs. A Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, hypothetical catalytic synthesis method for 1,1,1,2,2,3,3,3-octachloropropane against the traditional high-pressure chlorination method. The information presented herein is intended to provide an objective analysis of the performance, efficiency, and potential advantages of the new method, supported by simulated experimental data.

Introduction

This compound (C₃Cl₈) is a fully chlorinated propane derivative.[1][2] Historically, its synthesis has involved high-temperature and high-pressure chlorination reactions, which, while effective, present challenges in terms of energy consumption and safety. This guide introduces a hypothetical, novel catalytic method designed to produce octachloropropane under milder conditions, offering potential improvements in yield, purity, and overall process efficiency.

Comparative Data

The following table summarizes the key performance indicators of the traditional synthesis method versus the proposed new catalytic method, based on simulated experimental results.

ParameterTraditional Chlorination MethodNew Catalytic Method
Yield (%) 7592
Purity (%) 9599
Reaction Time (hours) 126
Temperature (°C) 180-200120
Pressure (atm) 505
Catalyst NonePerchlorinated Zeolite Y
Starting Material Partially Chlorinated Propane1,1,1,3,3-pentachloropropane
By-products Carbon tetrachloride, HexachloroethaneMinimal
Safety Concerns High pressure, high temperature, corrosive reagentsLower pressure and temperature, catalyst handling

Experimental Protocols

This method is based on the established procedure for the synthesis of octachloropropane.[1]

Materials:

  • Partially chlorinated propane (e.g., 1,1,1,2,3,3-hexachloropropane)

  • Chlorine gas (Cl₂)

  • High-pressure stainless-steel autoclave reactor

  • Condenser

  • Distillation apparatus

Procedure:

  • The high-pressure autoclave is charged with the partially chlorinated propane.

  • The reactor is sealed and purged with nitrogen to remove any air.

  • Chlorine gas is introduced into the reactor until a pressure of 50 atm is reached.

  • The reactor is heated to 180-200°C and the reaction mixture is stirred continuously. The temperature must be kept below 200°C to avoid the formation of carbon tetrachloride and hexachloroethane.[1]

  • The reaction is allowed to proceed for 12 hours.

  • After cooling the reactor to room temperature, the excess chlorine gas is carefully vented.

  • The crude product is collected and purified by fractional distillation under reduced pressure to yield this compound.

This novel method utilizes a solid-state catalyst to achieve the perchlorination of a suitable starting material under significantly milder conditions.

Materials:

  • 1,1,1,3,3-pentachloropropane

  • Chlorine gas (Cl₂)

  • Perchlorinated Zeolite Y catalyst

  • Glass-lined reactor with a stirrer and reflux condenser

  • Gas inlet and outlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • The glass-lined reactor is charged with 1,1,1,3,3-pentachloropropane and the Perchlorinated Zeolite Y catalyst.

  • The reactor is sealed, and the system is purged with nitrogen.

  • The reaction mixture is heated to 120°C with vigorous stirring.

  • Chlorine gas is bubbled through the reaction mixture at a controlled rate, maintaining a slight positive pressure (5 atm).

  • The reaction progress is monitored by gas chromatography (GC). The reaction is typically complete within 6 hours.

  • Upon completion, the chlorine gas flow is stopped, and the reactor is cooled to room temperature.

  • The reaction mixture is filtered to recover the solid catalyst. The catalyst can be washed with a chlorinated solvent, dried, and reused.

  • The solvent is removed from the filtrate using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from ethanol to yield high-purity this compound.

Workflow Diagram of the New Catalytic Method

New_Catalytic_Synthesis_Workflow start Start reactor_charge Charge Reactor: - 1,1,1,3,3-pentachloropropane - Perchlorinated Zeolite Y Catalyst start->reactor_charge purge Purge with Nitrogen reactor_charge->purge heat_stir Heat to 120°C Stir Vigorously purge->heat_stir cl2_addition Introduce Chlorine Gas (5 atm) heat_stir->cl2_addition reaction Reaction (6 hours) Monitor by GC cl2_addition->reaction cool Cool to Room Temperature reaction->cool filter Filter to Recover Catalyst cool->filter catalyst_recycle Wash, Dry, and Reuse Catalyst filter->catalyst_recycle evaporate Solvent Removal (Rotary Evaporator) filter->evaporate Filtrate recrystallize Recrystallization from Ethanol evaporate->recrystallize product Pure this compound recrystallize->product end End product->end

Caption: Workflow for the new catalytic synthesis of this compound.

Conclusion

The hypothetical new catalytic method for the synthesis of this compound presents a promising alternative to the traditional high-pressure chlorination route. The simulated data suggests significant improvements in terms of yield, purity, and reaction conditions. The milder operating parameters of the catalytic method could translate to a safer, more energy-efficient, and environmentally friendly process. Further research and development would be required to validate these findings and optimize the catalyst and reaction conditions for industrial-scale production.

References

Safety Operating Guide

Essential Safety and Disposal Plan for 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,1,1,2,2,3,3,3-Octachloropropane with detailed disposal procedures was located. The following guidance is based on the general safety protocols for highly chlorinated hydrocarbons and available data for similar compounds. It is imperative to consult with a certified hazardous waste disposal professional and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound (CAS No. 594-90-1) is a persistent and potentially toxic chlorinated hydrocarbon.[1] Due to its chemical stability and resistance to degradation, it can pose significant environmental and health risks, including potential carcinogenicity and neurotoxicity.[1] Extreme caution must be exercised during handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE to prevent skin and eye contact, and inhalation.

Protection Type Specification
Hand Protection Chemical-resistant gloves (e.g., Viton®, nitrile rubber - consult manufacturer's compatibility charts).
Eye Protection Chemical safety goggles and a face shield.
Skin and Body Chemical-resistant apron or full-body suit.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.

  • Containment:

    • Ensure the waste is stored in a clearly labeled, sealed, and chemically compatible container. The container should be in a cool, dry, and well-ventilated secure area, away from incompatible materials.

    • In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite). Do not use combustible materials.[2]

  • Waste Characterization:

    • The waste must be properly characterized as a halogenated organic compound. Refer to local and federal regulations for specific waste codes.

  • Contact a Licensed Hazardous Waste Disposal Company:

    • Provide the disposal company with all available information, including the chemical name, CAS number, and any known hazards.

    • Arrange for a licensed professional to collect and transport the waste.

  • Recommended Disposal Method:

    • The primary recommended method for the disposal of highly chlorinated hydrocarbons is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and toxic combustion byproducts.

    • Landfill disposal is not a recommended option due to the persistence and potential for environmental contamination.

  • Documentation:

    • Maintain all records of waste characterization, transport (manifests), and final disposal in accordance with regulatory requirements.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The specific parameters for incineration (e.g., temperature, residence time) are determined by the licensed disposal facility based on the waste's composition and regulatory standards.

Logical Workflow for Disposal

cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Compliance start Start: Identify Waste This compound ppe Don Appropriate PPE start->ppe contain Securely Contain and Label Waste ppe->contain storage Store in a Secure, Ventilated Area contain->storage contact Contact Licensed Hazardous Waste Disposal Company storage->contact characterize Provide Waste Characterization Data contact->characterize transport Arrange for Professional Transport characterize->transport dispose High-Temperature Incineration at Approved Facility transport->dispose document Maintain Disposal Records (Manifests) dispose->document end End: Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,1,1,2,2,3,3,3-Octachloropropane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1,1,2,2,3,3,3-Octachloropropane. It includes operational procedures and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Hazard Assessment and Physical Properties

This compound is a fully chlorinated propane, suggesting it is a dense, non-flammable, and persistent compound. Based on data for similar polychlorinated alkanes, it should be considered toxic and an irritant.

Known Physical and Chemical Properties:

PropertyValue
CAS Number 594-90-1
Molecular Formula C₃Cl₈
Molecular Weight 319.66 g/mol
Appearance Colorless, oily liquid or clear white crystalline solid
Boiling Point 266.4°C at 760 mmHg
Density 1.888 g/cm³
Flash Point 112.7°C
Vapor Pressure 0.0143 mmHg at 25°C

Anticipated Hazards (Based on Similar Compounds):

HazardDescription
Acute Toxicity (Oral) Likely to be toxic if swallowed.
Skin Corrosion/Irritation Expected to cause skin irritation.
Eye Damage/Irritation Expected to cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or dust.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.
Decomposition Products Thermal decomposition may produce hazardous gases such as hydrogen chloride and carbon oxides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.

Recommended PPE:

Body PartEquipmentSpecification
Hands Chemical Resistant GlovesViton™ or Silver Shield® gloves are recommended for handling chlorinated hydrocarbons. Neoprene may be suitable for shorter durations, but should be used with caution. Always double-glove.
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles to protect against splashes.
Body Laboratory Coat & ApronA flame-retardant lab coat should be worn, fully buttoned. For larger quantities or splash risks, a chemically resistant apron over the lab coat is required.
Respiratory RespiratorWork should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Feet Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are required.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing exposure and preventing spills.

Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS (if available) & SOP prep2 Don appropriate PPE prep1->prep2 prep3 Prepare work area in fume hood prep2->prep3 prep4 Assemble all necessary equipment prep3->prep4 handle1 Carefully measure and dispense chemical prep4->handle1 Proceed to handling handle2 Keep container sealed when not in use handle1->handle2 handle3 Perform experiment handle2->handle3 clean1 Decontaminate equipment handle3->clean1 Proceed to cleanup clean2 Segregate halogenated waste clean1->clean2 clean3 Dispose of waste in labeled container clean2->clean3 clean4 Clean work area clean3->clean4 clean5 Doff PPE correctly clean4->clean5

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any internal Standard Operating Procedures (SOPs).

    • Ensure a fully functional chemical fume hood is available.

    • Don all required PPE as specified in the table above.

    • Prepare the work surface in the fume hood by lining it with absorbent, disposable pads.

    • Assemble all necessary glassware, reagents, and equipment before handling the chemical.

  • Handling:

    • Conduct all work with this compound within the fume hood.

    • Carefully dispense the required amount of the chemical, avoiding splashes.

    • Keep the primary container tightly sealed when not in use.

    • If heating is required, use a controlled heating mantle and monitor the temperature closely to prevent decomposition.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as halogenated waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

    • Properly remove and dispose of gloves and other disposable PPE.

    • Wash hands and arms thoroughly with soap and water after completing the work.

Emergency and Disposal Plans

Emergency Procedures:

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Large Spill (outside fume hood): Evacuate the area immediately. Alert others and contact your institution's emergency response team. Prevent the spill from entering drains.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical in a dedicated, properly labeled container for halogenated organic waste .[1] Do not mix with non-halogenated waste.[2][3]

  • Container: Use a chemically compatible container with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. The preferred disposal method is high-temperature incineration at a permitted facility.[1]

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

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Reactant of Route 1
1,1,1,2,2,3,3,3-Octachloropropane
Reactant of Route 2
1,1,1,2,2,3,3,3-Octachloropropane

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